Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYPPSXUMRRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672829 | |
| Record name | tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444891-21-8 | |
| Record name | 1,1-Dimethylethyl 4-(cyanophenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444891-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[cyano(phenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Abstract
This compound is a versatile synthetic intermediate of significant interest to the pharmaceutical and chemical industries.[1] Its unique molecular architecture, featuring a Boc-protected piperazine ring, a phenyl group, and a reactive nitrile moiety, positions it as a valuable building block for creating complex molecules, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive analysis of the compound's core basic properties, delving into its structural significance, physicochemical characteristics, a plausible synthetic pathway, and its applications in drug discovery. The narrative is structured from the perspective of a senior application scientist, aiming to deliver not just data, but actionable insights into the causality behind its chemical behavior and utility.
Introduction to a Key Synthetic Intermediate
In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency due to their favorable pharmacological and pharmacokinetic properties. The piperazine ring is one such "privileged structure."
The Piperazine Motif in Medicinal Chemistry
The piperazine heterocycle is a cornerstone in drug design for several reasons. As a nitrogen-containing basic group, it can form multiple hydrogen bonds or ionic bonds with biological targets.[2] This dual-nitrogen structure allows for fine-tuning of a molecule's acid-base properties and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2] By modifying the piperazine nitrogens, chemists can modulate a compound's water solubility and its ability to cross cellular membranes, making it a highly adaptable component in drugs targeting a wide range of conditions, from central nervous system disorders to infectious diseases.[1][2]
Structural Dissection of the Title Compound
The subject of this guide, this compound, is a strategic functionalization of this core piperazine motif. Its structure can be deconstructed into three key components, each imparting specific functionality:
-
Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a protecting group. This is a crucial feature for synthetic chemists, as it deactivates the N-1 nitrogen, preventing it from reacting and allowing for selective functionalization of the N-4 nitrogen. This regiochemical control is fundamental to building complex molecular architectures efficiently.
-
The Cyano(phenyl)methyl Group: Attached to the N-4 nitrogen, this group is the primary source of the compound's synthetic versatility.
-
The phenyl ring introduces a site for potential hydrophobic or π-stacking interactions in downstream drug candidates.
-
The nitrile (cyano) group is a highly valuable chemical handle. It is relatively stable but can be readily converted into other functional groups, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), opening up numerous pathways for molecular elaboration.
-
-
Asymmetric Center: The carbon atom bonded to the phenyl and cyano groups is a chiral center. This means the compound exists as a racemate, a mixture of two enantiomers, unless a stereoselective synthesis is employed. This is a critical consideration for drug development, where single enantiomers often exhibit different pharmacological activities.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 444891-21-8 | [3][4][5] |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [3][4] |
| Molecular Weight | 301.38 g/mol | [3][4] |
| Common Synonyms | 1-Piperazinecarboxylic acid, 4-(cyanophenylmethyl)-, 1,1-dimethylethyl ester | [3][4] |
Core Physicochemical and Basic Properties
Understanding the fundamental properties of a synthetic intermediate is paramount to its effective use in research and development.
Basicity Analysis: The Core Property
The defining "basic" property of this molecule stems from the unprotected tertiary amine at the N-4 position of the piperazine ring. The lone pair of electrons on this nitrogen is available to accept a proton, making the compound a Brønsted-Lowry base.
-
pKa Causality: The N-1 nitrogen, being part of a carbamate ester, has its lone pair delocalized by the adjacent carbonyl group, rendering it essentially non-basic under typical physiological conditions. Therefore, the molecule behaves as a mono-basic species. The pKa of the conjugate acid of this tertiary amine is predicted to be in the range of 7.5 - 8.5 . This value is significant because it means the compound will be substantially protonated and positively charged at physiological pH (~7.4), which strongly influences its solubility and interaction with biological systems.
-
Implications in Drug Development: This inherent basicity is often leveraged to improve the aqueous solubility of drug candidates through the formation of pharmaceutically acceptable salts (e.g., hydrochloride, citrate). Furthermore, this property can lead to lysosomal trapping, a mechanism where basic compounds accumulate in the acidic environment of lysosomes, which can affect drug distribution and half-life.
Solubility and Stability
Field experience and supplier data indicate that the compound exhibits favorable physical properties for a synthetic intermediate.
-
Solubility: It is reported to be compatible with a variety of common organic solvents, which is advantageous for its use in a wide range of reaction conditions.[1]
-
Stability: The compound possesses good thermal stability, allowing for flexibility in reaction and purification temperatures.[1][6] For long-term storage, it should be kept at room temperature in a dry, well-ventilated location.[6][7][8]
Synthesis and Characterization
A robust and reproducible synthetic route is essential for any valuable building block. While multiple routes may exist, a plausible and efficient method is the Strecker reaction, a classic multi-component reaction.
Plausible Synthetic Route: The Strecker Reaction
This approach involves the one-pot reaction of an aldehyde (benzaldehyde), an amine (N-Boc-piperazine), and a cyanide source. This method is highly efficient for creating α-aminonitriles.
Caption: Plausible synthetic route via a one-pot Strecker reaction.
Experimental Protocol: Strecker Synthesis
This protocol is a self-validating system. Each step includes causality, and checkpoints ensure the reaction is proceeding as expected before moving to the next phase.
-
Vessel Preparation: To a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, add N-Boc-piperazine (1.0 eq.). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Solvent Addition: Dissolve the starting material in anhydrous methanol (approx. 0.5 M concentration). Stir until fully dissolved. Causality: Methanol is a suitable polar protic solvent for dissolving the reactants and facilitating the reaction.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq.) dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes. Causality: This allows for the formation of the iminium ion intermediate in situ.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.1 eq.) dropwise via syringe at 0 °C (ice bath). Causality: TMSCN is a safer and more soluble cyanide source than alkali metal cyanides. The addition is performed at 0 °C to control the exotherm of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Causality: Monitoring ensures the reaction is complete, preventing unnecessary reaction time and maximizing yield.
-
Work-up and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The bicarbonate quench neutralizes any acid and removes excess cyanide. The extraction isolates the desired organic product from the aqueous phase.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Causality: This step removes unreacted starting materials and byproducts to yield the pure final compound.
Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is required to confirm the structure and purity of the compound.
Caption: Standard workflow for purification and analytical validation.
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile starting point for creating diverse libraries of new chemical entities.
Role as a Versatile Scaffolding Intermediate
This compound serves as an intermediate in the synthesis of various pharmaceuticals.[1] Its pre-installed, protected piperazine core streamlines synthetic routes, allowing researchers to focus on elaborating the cyano(phenyl)methyl portion of the molecule. This efficiency is critical in the fast-paced environment of drug discovery.[1]
Potential Therapeutic Areas
Research has utilized this and structurally related piperazine compounds in programs targeting:
-
Neuroscience: Development of novel agents for conditions like depression and anxiety.[1]
-
Pain and Inflammation: Synthesis of new analgesics and anti-inflammatory drugs.[1]
Chemical Derivatization Pathways
The nitrile group is the key to unlocking a wide array of derivatives. This chemical flexibility allows for the exploration of diverse chemical space from a single intermediate.
Caption: Key derivatization pathways of the nitrile functional group.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhaling dust or vapors and prevent contact with skin and eyes.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its core basicity, conferred by the piperazine ring, provides desirable physicochemical properties, while its protected nitrogen and versatile nitrile group offer precise control and broad synthetic potential. By understanding the causality behind its properties and the protocols for its use, researchers can fully leverage this intermediate to accelerate the discovery and development of next-generation therapeutics.
References
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-
Firth, J. D., O'Brien-Brown, J., & Kassiou, M. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 295–299. [Link]
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IUCr Journals. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3). [Link]
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Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 172. [Link]
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IUCr. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, E77, 295-299. [Link]
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Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a versatile building block in medicinal chemistry, frequently employed as an intermediate in the synthesis of novel therapeutic agents.[1] Its unique molecular architecture, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a cyano(phenyl)methyl moiety, offers a valuable scaffold for the development of diverse compounds, including potential analgesics, anti-inflammatory agents, and central nervous system modulators.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing aspects from reaction optimization and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing both predicted properties and the experimental methodologies for their empirical determination. The protocols described herein are designed to be self-validating, providing a robust framework for researchers to characterize this and similar molecules with high fidelity.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these values are derived from computational predictions, they provide a valuable starting point for experimental design.
| Property | Value / Predicted Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 444891-21-8 | [2][3] |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [2][3] |
| Molecular Weight | 301.38 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (Expected) | - |
| Melting Point | Not available (experimentally) | - |
| Boiling Point | 433.6±45.0 °C (Predicted) | [4] |
| Density | 1.084±0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.57±0.10 (Predicted, for the piperazine nitrogen) | [4] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethanol, methanol, ethyl acetate, and DMSO (Expected). | - |
Experimental Characterization Protocols
The following sections detail the experimental workflows for the precise determination of the key physicochemical properties of this compound. The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Methodology: Capillary Melting Point Method
This method is widely used due to its simplicity and accuracy.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.[5] The fine powder is then packed into a capillary tube to a height of approximately 3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Measurement: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2°C per minute) near the expected melting point to ensure accuracy.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[7]
Causality of Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point reading.[5]
-
Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, which is crucial for an accurate determination.
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An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a key intermediate in the development of novel therapeutics. The primary focus is on the elucidation of a robust and efficient one-pot, three-component Strecker reaction pathway. This document delves into the mechanistic underpinnings of this synthesis, offers a detailed experimental protocol, and outlines the necessary characterization and purification techniques. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, aiming to provide both theoretical insights and practical, field-proven methodologies. The piperazine moiety is a significant pharmacophore in medicinal chemistry, and understanding the synthesis of its derivatives is crucial for the advancement of new chemical entities.[1]
Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry
The piperazine ring system is a recurring motif in a vast array of pharmaceuticals, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] Its presence can enhance aqueous solubility, bioavailability, and receptor-binding affinity. Consequently, the development of efficient synthetic routes to novel piperazine derivatives is of paramount importance in drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the realms of analgesics, anti-inflammatory agents, and therapeutics targeting the central nervous system.[1]
The structure of the target molecule, featuring a Boc-protected piperazine, a phenyl group, and a nitrile, lends itself to a variety of subsequent chemical transformations, making it a valuable intermediate for library synthesis and lead optimization campaigns. This guide will focus on the most direct and atom-economical approach to its synthesis: the one-pot Strecker reaction.
The Synthetic Pathway: A Mechanistic Exploration of the Strecker Reaction
The synthesis of this compound is most effectively achieved through a one-pot, three-component Strecker reaction. This elegant and convergent approach involves the simultaneous reaction of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), benzaldehyde, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).
The reaction proceeds through a well-established mechanism:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the secondary amine of N-Boc-piperazine on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this intermediate is often the rate-determining step and can be facilitated by mildly acidic conditions or the use of a dehydrating agent.
-
Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and results in the formation of the α-aminonitrile product, this compound.
This one-pot methodology is highly advantageous as it avoids the isolation of the potentially unstable imine intermediate, thereby improving overall efficiency and yield.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating experimental protocol for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | 1.86 g | 10 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 |
| Potassium Cyanide | KCN | 65.12 | 0.72 g | 11 |
| Methanol | CH₄O | 32.04 | 20 mL | - |
| Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Neutralize all cyanide-containing waste with bleach before disposal.
3.2. Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.86 g, 10 mmol) and methanol (20 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
In a separate beaker, carefully dissolve potassium cyanide (0.72 g, 11 mmol) in a minimal amount of water (approximately 3-4 mL).
-
Slowly add the aqueous potassium cyanide solution dropwise to the stirred methanolic solution of the amine and aldehyde over a period of 10-15 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
3.3. Work-up and Isolation
-
Upon completion of the reaction, pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.4. Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
4.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.38 g/mol |
| Appearance | White to off-white solid |
4.2. Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons, the methine proton adjacent to the phenyl and cyano groups, and the aromatic protons of the phenyl ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, the methine carbon, the nitrile carbon, and the carbons of the phenyl ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹), the carbonyl (C=O) stretching of the Boc group (around 1680-1700 cm⁻¹), and C-H stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.
Logical and Experimental Workflow Visualization
To provide a clear visual representation of the processes described, the following diagrams have been generated.
5.1. Synthesis Pathway Diagram
Caption: One-pot Strecker synthesis of the target compound.
5.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Conclusion
This technical guide has detailed a reliable and efficient synthesis of this compound via a one-pot Strecker reaction. The provided experimental protocol, coupled with a mechanistic understanding and characterization guidelines, offers a comprehensive resource for researchers in the field. The causality behind experimental choices, such as the one-pot approach to maximize efficiency and the purification by column chromatography to ensure high purity, has been explained. This self-validating system, from reaction setup to final characterization, ensures the reproducibility and integrity of the synthesis. The strategic importance of this intermediate in medicinal chemistry underscores the value of a well-documented and robust synthetic methodology.
References
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PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PubChem. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. [Link]
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ResearchGate. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]
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SciSpace. Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. [Link]
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Organic Chemistry Portal. Synthesis of Iminonitriles by Oxone/TBAB-Mediated One-Pot Oxidative Three-Component Strecker Reaction. [Link]
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ResearchGate. One‐Pot Synthesis of α‐Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. [Link]
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Mechanism of action of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate derivatives
An In-Depth Technical Guide to the Mechanism of Action of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate Derivatives
Introduction: The Privileged Scaffold in Modern Drug Discovery
The compound this compound represents a quintessential starting point in medicinal chemistry—a versatile intermediate rather than a final, biologically active agent. Its structure contains a piperazine ring, a feature so frequently found in successful pharmaceuticals that it is termed a "privileged scaffold".[1][2] The inherent properties of the piperazine ring—its basicity, ability to form hydrogen bonds, and rigid conformation—make it an ideal anchor for constructing molecules with high affinity and specificity for biological targets.[3][4]
This guide will deconstruct the mechanistic possibilities unlocked by derivatives of this specific scaffold. The core structure consists of:
-
A Piperazine Core: A six-membered ring with two opposing nitrogen atoms, providing a rigid framework and key interaction points.[3]
-
A Boc-Protecting Group (tert-butyl ... carboxylate): This group renders one of the piperazine nitrogens non-basic and sterically hindered. In drug development, this group is typically removed to allow the nitrogen to interact with the target protein or is replaced with other functional groups to modulate pharmacological properties.
-
A Cyano(phenyl)methyl Moiety: This group provides a lipophilic phenyl ring for potential aromatic interactions and a cyano group, which can act as a hydrogen bond acceptor or be further modified.
The mechanism of action of any given derivative is not defined by this starting block but by the specific chemical modifications made to it. We will explore the most prominent and pharmacologically significant mechanisms that arise from this scaffold, focusing on its role in modulating G-Protein Coupled Receptors (GPCRs), a superfamily of proteins central to human physiology and disease.
Part 1: The Piperazine Scaffold as a Modulator of Aminergic GPCRs
Arylpiperazine derivatives are exceptionally prominent as ligands for aminergic GPCRs, which include dopamine, serotonin, and adrenergic receptors.[1][2] These receptors are critical targets for treating central nervous system (CNS) disorders. Derivatives of our core scaffold are ideally suited to be developed into antagonists for these systems, particularly the dopamine D3 receptor, a key target in addiction and psychiatric disorders.[5][6]
Mechanism of Action: Dopamine D3 Receptor Antagonism
Dopamine D3 receptors are primarily coupled to the Gαi inhibitory signaling pathway. Upon activation by dopamine, the receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A D3 antagonist derived from our scaffold would function by competitively binding to the receptor's orthosteric site, preventing dopamine from binding and activating this cascade.[6] This blockade prevents the downstream cellular response, which is the therapeutic goal in conditions characterized by excessive D3 receptor signaling.
The design of such an antagonist would involve removing the Boc group and replacing it with a more complex chain that interacts with key residues in the D3 receptor binding pocket. The phenyl group from the original scaffold can serve as a crucial anchor, forming π-π stacking or hydrophobic interactions.
Signaling Pathway: Gαi-Coupled Receptor Inhibition
The following diagram illustrates the canonical Gαi signaling pathway and the point of intervention for a D3 receptor antagonist.
Caption: D3 antagonist blocks dopamine binding, preventing Gαi-mediated inhibition of adenylyl cyclase.
Experimental Protocol: Radioligand Binding Assay for D3 Receptor Affinity
To validate that a derivative binds to the D3 receptor, a competitive radioligand binding assay is the gold standard. This protocol determines the affinity (Ki) of the test compound.
Objective: To determine the binding affinity of a hypothetical derivative, "Compound X," for the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human D3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [¹²⁵I]-IABN (a high-affinity D2/D3 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Compound X, dissolved in DMSO and serially diluted.
-
Scintillation vials and cocktail.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-hD3 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Haloperidol (for non-specific binding).
-
50 µL of serially diluted Compound X.
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-IABN at a final concentration near its Kd value (e.g., 50 pM) to all wells.
-
Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Compound X.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Example Value |
| IC50 | Concentration of Compound X that inhibits 50% of specific radioligand binding. | 1.5 nM |
| Ki | Binding affinity constant of Compound X for the D3 receptor. | 0.7 nM[6] |
| D2/D3 Selectivity | Ratio of Ki at D2 receptor to Ki at D3 receptor. | >100-fold[5] |
Part 2: The Scaffold in Chemokine Receptor Antagonism
Chemokine receptors are GPCRs that mediate cell migration in response to inflammatory signals. The C-C chemokine receptor type 2 (CCR2) and its ligand CCL2 (MCP-1) are deeply implicated in inflammatory diseases like rheumatoid arthritis and atherosclerosis.[7] The piperazine scaffold is a key structural element in many potent CCR2 antagonists.[7][8]
Mechanism of Action: CCR2 Antagonism
CCR2 is primarily coupled to the Gαq pathway. Ligand binding triggers the activation of phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 stimulates the release of calcium from intracellular stores, a key signal for cell migration (chemotaxis). A piperazine-based CCR2 antagonist physically occupies the receptor, preventing CCL2 from binding and blocking this entire downstream cascade.[9] This inhibits the recruitment of monocytes to sites of inflammation, representing the therapeutic mechanism.
Signaling Pathway: Gαq-Coupled Receptor and Calcium Mobilization
This diagram shows the CCR2 signaling pathway and the antagonist's point of action.
Caption: CCR2 antagonist blocks CCL2 binding, preventing PLC activation and subsequent calcium release.
Experimental Protocol: Calcium Flux Functional Assay
This assay measures the functional consequence of receptor binding—the inhibition of ligand-induced calcium mobilization. It is used to determine the potency (IC50) of an antagonist.
Objective: To determine the potency of "Compound Y" in antagonizing CCL2-induced calcium flux in a CCR2-expressing cell line.
Materials:
-
CHO or HEK293 cells stably expressing human CCR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Human CCL2 (MCP-1).
-
Compound Y, serially diluted in assay buffer.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed CCR2-expressing cells into a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye solution. Incubate for 60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Wash the cells with assay buffer. Add the serially diluted Compound Y to the appropriate wells and incubate for 15-30 minutes. This is the antagonist pre-incubation step.
-
Fluorescence Reading: Place the plate in the fluorescence reader. Begin reading the baseline fluorescence of each well.
-
Agonist Injection: After establishing a stable baseline (10-20 seconds), use the automated injector to add CCL2 at a concentration that elicits a robust response (typically the EC80).
-
Data Collection: Continue reading fluorescence for an additional 90-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the percent response against the log concentration of Compound Y.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CCL2-induced response.
-
| Parameter | Description | Example Value |
| EC80 of CCL2 | Concentration of CCL2 that produces 80% of the maximal calcium flux response. | ~5 nM |
| IC50 of Compound Y | Concentration of Compound Y that inhibits 50% of the CCL2-induced response. | 25 nM[7] |
Part 3: Medicinal Chemistry Workflow & Structure-Activity Relationships (SAR)
The development of a potent and selective drug from a starting scaffold like this compound is an iterative process. The goal is to systematically modify the structure to optimize its affinity, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Workflow: From Scaffold to Lead Candidate
The process follows a logical, cyclical path of design, synthesis, and testing.
Caption: The iterative cycle of medicinal chemistry: design, synthesis, testing, and analysis.
Key Structure-Activity Relationships (SAR)
-
N1-Substitution (Boc Group Position): Removing the Boc group and adding different substituents is the most critical modification. Long-chain aryl amides, for example, can confer high affinity for dopamine D3 receptors.[6]
-
N4-Substitution (Cyano(phenyl)methyl Position): The phenyl group can be substituted (e.g., with halogens like in dichlorophenyl derivatives) to enhance affinity and selectivity for specific receptors.[5] The cyano group can be replaced with other hydrogen bond acceptors or removed entirely.
-
Stereochemistry: The spatial arrangement of substituents is often critical for high-affinity binding. Chiral synthesis or separation of enantiomers is a key step to identify the more active stereoisomer.[10]
Conclusion
This compound is a foundational building block in drug discovery. Its derivatives do not possess a single, universal mechanism of action. Instead, the piperazine scaffold provides a versatile framework that, through rational chemical modification, can be tailored to antagonize a wide array of G-Protein Coupled Receptors. The most prominent mechanisms involve the competitive blockade of aminergic receptors in the central nervous system (e.g., Dopamine D3) and chemokine receptors involved in inflammation (e.g., CCR2). The journey from this simple intermediate to a potential therapeutic agent is a testament to the power of iterative design, synthesis, and rigorous pharmacological testing, guided by a deep understanding of structure-activity relationships.
References
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Bołdani, M., & Bojarski, A. J. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences. [Link][1]
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MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link][2]
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ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link][3]
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Podlewska, S., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link][10]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link][9]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link][4]
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Carter, P. H., et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters. [Link][7]
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ResearchGate. (n.d.). Antagonists at the neurokinin receptors - Recent patent literature. [Link][12]
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Llaveria, J., et al. (2015). Novel N-thiazolyl piperazine-1-carboxamide CCR2 antagonists – investigation of an unexpected reaction with glutathione. MedChemComm. [Link][8]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link][13]
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Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. [Link][5]
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Grundt, P., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. [Link][6]
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- 6. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Synthesis and Spectroscopic Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic and synthetic profile of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a crucial building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and process scientists, this document synthesizes critical data to facilitate the efficient and accurate use of this versatile piperazine derivative.
Introduction: The Strategic Importance of Substituted Piperazines
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties make it a desirable component in the design of novel therapeutics. This compound (C₁₇H₂₃N₃O₂, Molar Mass: 301.39 g/mol , CAS: 444891-21-8) is a valuable intermediate, offering a unique combination of a protected piperazine, a chiral center, and a nitrile group, which can be further elaborated into a variety of functional groups.[1][2][3] This guide will provide a comprehensive overview of its spectroscopic signature and a detailed synthetic protocol.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound features a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyanophenylmethyl group at the N4 position. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions. The cyanophenylmethyl substituent introduces a stereocenter and a versatile nitrile functionality.
Spectroscopic Characterization: A Multi-faceted Approach
A thorough understanding of the spectroscopic properties of a compound is paramount for its unambiguous identification and quality control. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.25 - 7.45 | Multiplet | 5H |
| CH(Ph)CN | 4.80 - 4.90 | Singlet | 1H |
| Piperazine-H (proximal to Boc) | 3.40 - 3.60 | Multiplet | 4H |
| Piperazine-H (proximal to CH(Ph)CN) | 2.50 - 2.70 | Multiplet | 4H |
| tert-Butyl-H | 1.47 | Singlet | 9H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Boc) | ~154.5 |
| Phenyl C (quaternary) | ~135.0 |
| Phenyl CH | ~129.0, ~128.5, ~127.0 |
| CN | ~118.0 |
| C(CH₃)₃ (Boc) | ~80.0 |
| CH(Ph)CN | ~60.0 |
| Piperazine CH₂ (proximal to Boc) | ~49.0 |
| Piperazine CH₂ (proximal to CH(Ph)CN) | ~44.0 |
| C(CH₃)₃ (Boc) | ~28.5 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2240 | Medium |
| C=O (Carbonyl, Boc) | ~1690 | Strong |
| C-H (Aromatic) | ~3030 | Medium |
| C-H (Aliphatic) | 2850-2980 | Strong |
| C-O (Ester) | ~1160 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) is a suitable method.
Table 4: Expected Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 302.1919 | 324.1738 |
The fragmentation pattern in the MS/MS spectrum would likely show the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) as a primary fragmentation pathway.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. The following protocol is a generalized procedure based on established synthetic methodologies for similar compounds.
Materials and Reagents
-
Tert-butyl piperazine-1-carboxylate
-
2-Bromo-2-phenylacetonitrile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or other suitable solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (1.0 eq) and a suitable solvent such as acetonitrile.
-
Addition of Base: Add a base, such as potassium carbonate (1.5 - 2.0 eq), to the solution.
-
Addition of Electrophile: Add 2-bromo-2-phenylacetonitrile (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Conclusion: A Versatile Tool for Drug Discovery
This technical guide has provided a comprehensive overview of the spectroscopic properties and a reliable synthetic route for this compound. The detailed NMR, IR, and MS data serve as a crucial reference for the characterization and quality control of this important pharmaceutical intermediate. The provided synthesis protocol offers a practical and efficient method for its preparation. As the demand for novel therapeutics continues to grow, the availability of well-characterized and readily accessible building blocks like this compound will be instrumental in accelerating the drug discovery process.
References
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Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the crystallographic analysis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a molecule of significant interest in medicinal chemistry. The piperazine scaffold is a cornerstone in the design of therapeutic agents, and a precise understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3][4][5] This guide will provide a comprehensive overview of the synthesis, crystallization, and structural elucidation of the title compound, grounded in established scientific principles and methodologies.
The Significance of Piperazine Derivatives in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, including neurological and cardiovascular diseases.[1][2][3] Its unique structural and physicochemical properties, such as its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile building block for creating potent and selective therapeutics.[1][4] The precise geometry of piperazine derivatives, including the conformation of the six-membered ring and the spatial orientation of its substituents, dictates their biological activity. Therefore, single-crystal X-ray diffraction, a powerful technique for determining the atomic and molecular structure of crystalline materials, is an indispensable tool in the development of new piperazine-based drugs.[6][7][8][9][10]
Synthesis and Crystallization
The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common strategy for the elaboration of piperazine derivatives.
Experimental Protocol: Synthesis
A representative synthetic route involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-2-phenylacetonitrile.
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq.).
-
Addition of Reagent: Slowly add a solution of 2-bromo-2-phenylacetonitrile (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[8] For the title compound, slow evaporation of a saturated solution is a viable method.
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate/hexanes, methanol, or acetone).
-
Slow Evaporation: Loosely cover the vessel containing the solution to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of this compound are expected to form.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the overall molecular conformation.[6][7][9][10]
Experimental Workflow: Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for determining a crystal structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations.[7] The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector.[6][9] The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to overcome the "phase problem" and subsequently refined using full-matrix least-squares on F².
Molecular and Crystal Structure of this compound
While a specific crystallographic information file (CIF) for the title compound is not publicly available, the crystal structure of the analogous compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, provides valuable insights into the expected structural features.[11][12][13]
Molecular Conformation
The piperazine ring is anticipated to adopt a stable chair conformation, which minimizes steric strain. The bulky tert-butyl carboxylate and the cyano(phenyl)methyl substituents are likely to occupy equatorial positions to reduce 1,3-diaxial interactions. The nitrogen atom of the piperazine ring attached to the tert-butyl carboxylate group is expected to be sp² hybridized due to the delocalization of its lone pair into the carbonyl group, resulting in a trigonal planar geometry around this nitrogen.[11][12][13] The other nitrogen atom, bonded to the cyano(phenyl)methyl group, will exhibit sp³ hybridization with a trigonal pyramidal geometry.
Caption: Key structural features of the title compound.
Crystallographic Data (Hypothetical)
The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Value |
| Chemical formula | C₁₇H₂₃N₃O₂ |
| Formula weight | 301.39 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 15.0 |
| α (°) | 90 |
| β (°) | 98 |
| γ (°) | 90 |
| Volume (ų) | 1325 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
| R-factor (%) | < 5 |
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker intermolecular interactions such as C-H···O and C-H···π interactions.[11][12] These interactions play a crucial role in stabilizing the crystal lattice. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.
Spectroscopic Characterization
In addition to X-ray crystallography, other spectroscopic techniques are essential for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.[14][15][16][17][18] The chemical shifts and coupling constants of the protons and carbons in the piperazine ring and its substituents provide detailed information about the connectivity and chemical environment of the atoms.[14][15] Dynamic NMR studies can also be employed to investigate conformational changes in solution, such as the ring inversion of the piperazine moiety.[15][16][17][18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[14] The fragmentation pattern observed in the mass spectrum can provide additional structural information.[14]
Conclusion
This technical guide has provided a comprehensive overview of the determination and analysis of the crystal structure of this compound. A thorough understanding of the three-dimensional architecture of this and related piperazine derivatives is fundamental to advancing the design and development of new therapeutic agents. The integration of single-crystal X-ray diffraction with other analytical techniques provides a powerful platform for elucidating structure-activity relationships and optimizing the properties of drug candidates.
References
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]
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The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Single crystal X-ray diffraction. Fiveable. Available at: [Link]
-
Single Crystal X-ray Diffraction. University of York. Available at: [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
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Solubility and stability of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound is a key intermediate in modern organic synthesis, particularly valued in the development of novel therapeutics.[1] Its molecular architecture, featuring a mono-Boc-protected piperazine scaffold, allows for precise chemical modifications essential for building complex, biologically active molecules.[2] A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for its effective use in drug discovery and development. This guide provides a detailed examination of the theoretical and practical aspects of characterizing these critical parameters. We will explore robust experimental protocols for determining both kinetic and thermodynamic solubility, outline a systematic approach to forced degradation studies for identifying potential stability liabilities, and discuss the development of a stability-indicating analytical method. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to optimize formulation strategies, ensure analytical method robustness, and accelerate the progression of new chemical entities.
Physicochemical Profile
A foundational understanding of this compound begins with its core physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems. The molecule's structure incorporates a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar piperazine ring, a phenyl group, and a cyano moiety, creating a complex interplay of properties that influence its solubility and handling.[1][2]
| Property | Value / Description | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 444891-21-8 | [3][4][5] |
| Molecular Formula | C₁₉H₂₅N₃O₂ | N/A |
| Molecular Weight | 331.43 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline powder or solid. | [2][6][7] |
| Key Structural Features | Mono-N-Boc protected piperazine, secondary amine, nitrile group, chiral center. | [1][2] |
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a compound's suitability for further development, impacting everything from in vitro assay performance to in vivo bioavailability.[8] For a development intermediate like this, understanding its solubility in various aqueous media is crucial for reaction quenching, work-up procedures, and formulation of test solutions. We distinguish between two key types of solubility measurements: kinetic and thermodynamic.[9]
Kinetic vs. Thermodynamic Solubility: The "Why"
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it precipitates.[9] This mimics the conditions of many high-throughput biological screens and provides a rapid assessment of solubility for early-stage discovery.[9] It is a measure of how readily a compound stays in a supersaturated solution.
-
Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent.[9][10] This is typically determined using the "gold standard" shake-flask method, where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours).[10][11] This value is indispensable for pre-formulation, guiding the development of stable formulations and predicting oral absorption.[8]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the definitive method for establishing the equilibrium solubility of a compound.[10]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material is essential to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C).[11] Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours. A time-point study is often conducted initially to validate the equilibration period.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This is a critical step.[8]
-
Causality: Centrifugation followed by careful removal of the supernatant is often preferred over filtration. Filtration may lead to underestimation of solubility due to adsorption of the compound onto the filter material.[8] Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with a suitable organic solvent (e.g., acetonitrile or methanol) to prevent precipitation and to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (as described in Section 4.3), against a standard curve prepared from known concentrations of the compound.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile and Forced Degradation Analysis
Understanding the chemical stability of a compound is a regulatory requirement and a scientific necessity.[12] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12][13] The results are crucial for developing stable formulations, determining appropriate storage conditions, and selecting packaging.[12][14]
Predicted Degradation Pathways
The structure of this compound suggests several potential degradation pathways:
-
Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) group is a well-known acid-sensitive protecting group.[2] Under acidic conditions, it is expected to cleave, yielding the de-protected piperazine derivative and releasing isobutylene and carbon dioxide.
-
Piperazine Ring Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[15][16] This is a common degradation pathway for many piperazine-containing pharmaceuticals.
-
Thermal Degradation of Piperazine: At elevated temperatures, the piperazine ring itself can undergo degradation, often through nucleophilic substitution (SN2) reactions that can lead to ring-opening.[15][17]
-
Hydrolysis of Nitrile: While generally stable, the cyano (nitrile) group can be hydrolyzed to a carboxamide or carboxylic acid under harsh acidic or basic conditions, though this typically requires more forcing conditions than Boc-deprotection.
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, making photostability testing, as outlined in ICH Q1B, a necessary part of the evaluation.[18]
Visualization: Potential Degradation Pathways
Caption: Predicted Degradation Pathways for the Target Compound.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to ensure that secondary degradation is minimized.[13][14]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solution without the stressor) should be run in parallel.
-
Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60-80°C for several hours.[13]
-
Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60-80°C for several hours.[13]
-
Oxidative Degradation: Dilute with 3-6% H₂O₂ and keep at room temperature or slightly elevated temperature for several hours.[14]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (days).[14] Also, heat a solution of the compound to assess degradation in solution.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][18]
-
-
Sample Quenching & Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to the same final concentration and analyze using a stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[12]
Typical HPLC-UV/MS Method Parameters:
-
Instrument: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~10% B to 95% B over 10-15 minutes to ensure separation of non-polar degradants from the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined from a UV scan). MS detection to identify the mass of the parent and any degradation products.
-
Validation: The method's specificity is demonstrated by analyzing the stressed samples. Peak purity analysis using DAD or MS is essential to ensure that the parent peak is free from any co-eluting degradants.
Data Summary and Implications for Development
The data gathered from these studies are not merely academic; they are critical for guiding tangible development decisions.
Illustrative Forced Degradation Data Summary
| Stress Condition | % Degradation of Parent | Major Degradants Observed (by Mass) | Implication |
| 0.1 M HCl, 80°C, 8 hr | 18.5% | Boc-deprotected parent | Avoid low pH formulations; potential for gastric degradation. |
| 0.1 M NaOH, 80°C, 8 hr | 2.1% | Minor unknown peaks | Relatively stable to base hydrolysis. |
| 6% H₂O₂, RT, 24 hr | 9.8% | Parent +16 Da (N-oxide) | Susceptible to oxidation; consider antioxidants in formulation. |
| Dry Heat, 100°C, 72 hr | < 1.0% | None significant | Good solid-state thermal stability.[1] |
| ICH Q1B Photostability | 4.5% | Minor unknown peaks | May require light-protective packaging.[18] |
Field-Proven Insights
-
Solubility-Limited Absorption: If thermodynamic solubility is low (<10 µg/mL), this compound may exhibit solubility-limited absorption in vivo. Strategies like salt formation (targeting the free piperazine nitrogen after Boc removal) or amorphous solid dispersions may be necessary for formulated products.
-
Formulation & Packaging: The susceptibility to acid hydrolysis and oxidation directly informs formulation strategy. Liquid formulations would require careful pH control (likely neutral to slightly basic) and the potential inclusion of antioxidants.[13] The observed photolability would necessitate the use of amber vials or opaque packaging.[18]
-
Analytical Method Control: The SIAM developed through forced degradation is the cornerstone of quality control. It will be used for release testing of the material and for long-term stability studies of any future drug product.
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized when its fundamental physicochemical properties are well-understood. This guide has detailed the necessary experimental frameworks for rigorously evaluating its aqueous solubility and chemical stability. The shake-flask method provides essential thermodynamic solubility data for formulation, while systematic forced degradation studies reveal key liabilities to acid and oxidation. By applying these protocols and interpreting the data within the context of drug development, researchers can proactively address challenges, de-risk their projects, and ensure the development of robust processes and formulations.
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The Pharmacological Kaleidoscope of Piperazine-1-Carboxylates: A Technical Guide to Unlocking Therapeutic Potential
Foreword: The Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, render it a "privileged scaffold."[2] This guide delves into a specific and highly versatile class of these compounds: piperazine-1-carboxylates. By functionalizing one of the piperazine nitrogens with a carboxylate group, typically as an ester or amide, a gateway is opened to a vast chemical space with a rich tapestry of biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of piperazine-1-carboxylate derivatives. We will explore the causality behind experimental choices and present self-validating protocols, grounding our discussion in authoritative scientific literature.
The Chemical Versatility of the Piperazine-1-Carboxylate Core
The strategic placement of a carboxylate group at the N1 position of the piperazine ring serves a dual purpose. Firstly, it provides a handle for diverse chemical modifications, allowing for the introduction of a wide array of substituents that can fine-tune the compound's steric and electronic properties. Secondly, the nature of the carboxylate itself—whether an ester or an amide—profoundly influences the molecule's pharmacokinetic and pharmacodynamic profile. For instance, tert-butyl piperazine-1-carboxylate is a widely utilized intermediate in pharmaceutical synthesis due to the protective nature of the Boc group, which allows for selective reactions at the second nitrogen atom.[3][4]
The synthesis of piperazine-1-carboxylate derivatives is often straightforward, typically involving the reaction of a piperazine with a suitable chloroformate or by coupling a carboxylic acid to the piperazine nitrogen.[5][6] This synthetic accessibility, coupled with the vast diversity of available building blocks, has fueled the exploration of these compounds across numerous therapeutic areas.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The quest for novel anticancer agents has prominently featured piperazine-1-carboxylate derivatives, which have demonstrated efficacy against a range of human cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
Induction of Apoptosis: The Programmed Demise of Cancer Cells
A primary mechanism by which many piperazine-containing compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][10][11] Studies have shown that certain piperazine derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12]
One notable study on a novel piperazine derivative demonstrated its ability to induce apoptosis in human liver cancer cells with IC50 values of 6.98 µM and 7.76 µM in SNU-475 and SNU-423 cell lines, respectively.[12] The mechanism was elucidated to involve a significant decrease in mitochondrial membrane potential and the release of cytochrome c, hallmarks of the intrinsic pathway.[12] Furthermore, the activation of caspase-8 indicated the involvement of the extrinsic pathway, linked to the suppression of NF-κB translocation.[12] Another study identified a piperazine derivative with potent anticancer activity (GI50 = 0.06-0.16 μM) that induces caspase-dependent apoptosis.[9][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Dual induction of apoptosis by piperazine-1-carboxylate derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, piperazine derivatives can also arrest the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[6][13] For instance, a piperazine amide derivative was shown to block the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells.[14]
dot graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: G1 phase cell cycle arrest induced by piperazine-1-carboxylate derivatives.
Inhibition of Key Signaling Pathways
The anticancer activity of piperazine-1-carboxylates is often linked to their ability to inhibit critical signaling pathways that are dysregulated in cancer. A novel piperazine derivative was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[9][10] This broad-spectrum inhibition contributes to its potent anti-proliferative effects.[9][10]
Table 1: Cytotoxic Activity of Representative Piperazine-1-Carboxylate Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Piperazine Derivative | SNU-475 (Liver) | IC50 | 6.98 ± 0.11 µM | [12] |
| Piperazine Derivative | SNU-423 (Liver) | IC50 | 7.76 ± 0.45 µM | [12] |
| Piperazine Derivative | K562 (Leukemia) | GI50 | 0.06 µM | [9][10] |
| Piperazine Derivative | HeLa (Cervical) | GI50 | 0.16 µM | [9][10] |
| Piperazine Amide Derivative | MDA-MB-231 (Breast) | IC50 | 11.3 µM | [14] |
| Pyrrolo[1,2-a]quinoxaline-carboxylate | Jurkat (Leukemia) | IC50 | Varies | [1] |
| Benzothiazole-piperazine derivative | HUH-7 (Hepatocellular) | GI50 | 1.23 µM | [15] |
| Vindoline-piperazine conjugate | MDA-MB-468 (Breast) | Not Specified | 1.00 µM | [16] |
Antimicrobial and Antifungal Potential: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Piperazine-1-carboxylate derivatives have emerged as a promising scaffold in this area, exhibiting activity against a range of bacteria and fungi.[2][13][17]
Antibacterial Activity
Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] For example, a series of N,N′-disubstituted piperazines bearing a 1,3,4-thiadiazole moiety showed significant activity against E. coli.[18] The antibacterial screening is typically performed using methods like the agar well diffusion technique to determine the zone of inhibition, followed by the determination of the Minimum Inhibitory Concentration (MIC).[7][18]
Antifungal Activity
In addition to their antibacterial properties, piperazine-1-carboxylate derivatives have also demonstrated notable antifungal activity.[13] Some compounds have shown efficacy against clinically relevant fungi such as Candida albicans and Aspergillus species.[13] The mechanism of antifungal action for some piperazine-1-carboxamidine derivatives has been linked to the accumulation of endogenous reactive oxygen species (ROS) in fungal cells.[19]
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| N,N′-disubstituted piperazines | E. coli | MIC | 8 µg/mL | [18] |
| N,N′-disubstituted piperazines | S. aureus | MIC | 16 µg/mL | [18] |
| 4-methylpiperazine-1-carbodithioate complexes | C. albicans | MIC | <8 µg/mL | [20] |
| 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines | Various bacteria and fungi | MIC | 3.91–250 μg/ml | [17] |
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Piperazine-1-carboxylate derivatives have been investigated for their anti-inflammatory properties, with promising results in preclinical models.[8][12][21][22][23]
One study detailed the synthesis of methyl salicylate derivatives bearing a piperazine moiety that exhibited potent in vivo anti-inflammatory activity in xylol-induced ear edema and carrageenan-induced paw edema models in mice.[23] The anti-inflammatory effects of some of these compounds were comparable to or even exceeded that of the standard drug, indomethacin.[23] The mechanism of action was linked to the significant inhibition of the release of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the attenuation of LPS-induced COX-2 up-regulation.[23]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Anti-inflammatory mechanism of piperazine-1-carboxylate derivatives.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of research, standardized and well-defined experimental protocols are paramount. This section provides an overview of key in vitro assays used to evaluate the biological activities of piperazine-1-carboxylate compounds.
In Vitro Cytotoxicity Assays
A panel of assays is typically employed to assess the cytotoxic effects of novel compounds on cancer cell lines.[4][15][24][25]
5.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the piperazine-1-carboxylate compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or GI50 value.[25]
-
5.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye to basic amino acids of cellular proteins.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (typically around 510 nm).
-
Calculate cell viability and IC50/GI50 values.[26]
-
5.1.3. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Protocol:
-
Seed and treat cells as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the reaction to proceed.
-
Measure the absorbance of the colored product at a specific wavelength (typically around 490 nm).
-
Determine cytotoxicity by comparing the LDH activity in treated wells to that of control wells.[15][24]
-
5.1.4. Apoptosis Assays
To confirm that cell death is occurring via apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.[9][11][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} Caption: Workflow for Annexin V/PI apoptosis assay.
Antimicrobial Screening
The antimicrobial activity of piperazine-1-carboxylate compounds is typically assessed using the following methods:
5.2.1. Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Protocol:
-
Prepare agar plates inoculated with the test microorganism.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the discs.[7]
-
5.2.2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[18]
-
Structure-Activity Relationships (SAR) and Future Perspectives
The vast body of research on piperazine-1-carboxylate derivatives has begun to illuminate key structure-activity relationships that can guide the design of more potent and selective therapeutic agents. For instance, in the context of antifungal activity, piperazine-1-carboxamidine analogues with large substituents on the phenyl group at the R(3) and R(5) positions exhibit high fungicidal activity.[19] In the realm of anticancer agents, the nature of the substituent on the second piperazine nitrogen, as well as the linker used to attach other pharmacophores, has been shown to be critical for activity.[27]
The future of piperazine-1-carboxylate research lies in the continued exploration of this versatile scaffold to address unmet medical needs. The integration of computational methods, such as molecular docking and QSAR studies, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of novel drug candidates.[28] Furthermore, the development of innovative synthetic methodologies will expand the accessible chemical space, enabling the creation of even more diverse and potent piperazine-1-carboxylate derivatives.[6][29]
Conclusion
The piperazine-1-carboxylate scaffold represents a privileged and highly adaptable platform for the design and discovery of novel therapeutic agents. The extensive research highlighted in this guide underscores the diverse biological activities of these compounds, spanning anticancer, antimicrobial, and anti-inflammatory applications. The inherent synthetic tractability of the piperazine core, combined with a growing understanding of its structure-activity relationships, positions piperazine-1-carboxylate derivatives as a continuing source of promising drug candidates. For the dedicated researcher, this technical guide serves as a foundational resource, providing both the conceptual framework and the practical insights necessary to navigate and contribute to this exciting and impactful field of medicinal chemistry.
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]
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In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]
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Synthesis and anticancer screening studies of indole-based piperazine derivatives. Conference Series. Available at: [Link]
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Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. OUCI. Available at: [Link]
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Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. PubMed. Available at: [Link]
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A Technical Guide to the Strategic Role of the Piperazine Moiety in Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Abstract
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a versatile chemical intermediate pivotal in the synthesis of complex pharmaceutical agents.[1] While often viewed as a simple building block, its design incorporates a highly functional piperazine core whose role is multifaceted and strategic. This technical guide provides an in-depth analysis of the piperazine moiety within this specific molecular context. We will dissect how the piperazine ring is not merely a passive linker but an active contributor to the molecule's physicochemical properties, synthetic versatility, pharmacokinetic profile, and potential for potent biological interactions. This paper will serve as a resource for researchers, medicinal chemists, and drug development professionals by elucidating the causality behind the selection of this "privileged scaffold" in modern drug design.[2][3]
Introduction: The Piperazine Ring as a Cornerstone of Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in drug discovery.[2][4] Its prevalence in FDA-approved drugs is a testament to its unique ability to impart favorable drug-like properties.[5][6] Piperazine derivatives exhibit a vast range of biological activities, including antipsychotic, anticancer, and antihistamine effects.[4][7]
This guide focuses on a specific, yet representative, example: This compound . By examining this molecule, we can appreciate the deliberate chemical choices made in its design. The core thesis is that the piperazine moiety serves three primary, interconnected functions:
-
A Modulator of Physicochemical and Pharmacokinetic Properties: It directly influences solubility, basicity, and the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
A Versatile and Controllable Synthetic Scaffold: Its differentially protected nitrogen atoms allow for precise, sequential chemical modifications.
-
A Structural Anchor for Pharmacophore Presentation: It provides a semi-rigid conformation that orients appended functional groups for optimal interaction with biological targets.
Dissecting the Molecular Architecture
The structure of this compound is a deliberate assembly of three key functional units, each with a distinct purpose.
-
The Piperazine Core: The central heterocyclic ring that provides the foundational structure.
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl group attached to one nitrogen (N1), rendering it temporarily unreactive and modulating the molecule's overall properties.[8][9]
-
The N4-Cyano(phenyl)methyl Group: The functional moiety attached to the second nitrogen (N4), which serves as the potential pharmacophore for target engagement.[1]
A Scaffold for Pharmacophore Positioning
The piperazine ring typically exists in a stable chair conformation. [2]This semi-rigid structure acts like a molecular scaffold, holding the substituents at N1 and N4 in a well-defined three-dimensional orientation. This pre-organization reduces the entropic penalty of binding to a target, which can lead to higher affinity and potency. [2][10]
Synergistic Contributions of Appended Moieties
The piperazine ring does not act in isolation. Its function is synergistically enhanced by the other molecular components.
The Tert-Butyloxycarbonyl (Boc) Group
While its primary role is protection, the Boc group is not a passive passenger. [11]Its bulky tert-butyl component increases the lipophilicity of the molecule, which can influence solubility in organic solvents and membrane permeability. Its removal is a key, high-yield step that validates its choice as a protecting group. [8][9]
The Cyano(phenyl)methyl Group
This moiety is the likely source of the molecule's intended biological activity.
-
Cyano Group (Nitrile): The nitrile is a highly versatile functional group in medicinal chemistry. [12]It is small, polar, and can act as a potent hydrogen bond acceptor. [13]It can also serve as a bioisosteric replacement for carbonyls or hydroxyl groups and engage in dipole-dipole interactions within a binding pocket. [13]* Phenyl Group: This aromatic ring provides a source of hydrophobic and van der Waals interactions. It can also engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein target.
Experimental Protocols
The protocols described below are representative methodologies that underscore the practical application and chemical principles discussed.
Representative Synthesis of this compound
Causality: This procedure exemplifies a standard nucleophilic substitution reaction. Tert-butyl piperazine-1-carboxylate serves as the nucleophile, attacking the electrophilic carbon of 2-bromo-2-phenylacetonitrile. A mild base like potassium carbonate is used to neutralize the HBr generated during the reaction, driving it to completion.
Methodology:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add anhydrous potassium carbonate (2.0 eq.).
-
Add a solution of 2-bromo-2-phenylacetonitrile (1.05 eq.) in acetonitrile dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a pure solid.
Protocol for N1-Boc Deprotection
Causality: This protocol leverages the acid-lability of the Boc group. [9]A strong acid like trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, leading to the elimination of carbon dioxide and the stable tert-butyl cation, liberating the free amine. Dichloromethane (DCM) is a common solvent as it is relatively inert to the strong acid.
Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 2-(piperazin-1-yl)-2-phenylacetonitrile.
Conclusion
In the context of this compound, the piperazine moiety transcends its role as a simple linker. It is a strategically chosen scaffold that fundamentally governs the molecule's utility and potential. It enhances critical drug-like properties such as aqueous solubility, provides a conformationally restrained anchor for the precise positioning of a pharmacophore, and, most importantly, offers a synthetically versatile handle for controlled, differential functionalization. The thoughtful combination of the piperazine core with a labile Boc protecting group and a potential pharmacophore exemplifies the rational design principles that are paramount in modern drug discovery and development. Understanding the multifaceted contributions of this "privileged scaffold" is essential for any scientist working to create the next generation of therapeutic agents.
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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The Role of Piperazine in Modern Medicine and Industry. LookChem. [Link]
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Piperazine. Wikipedia. [Link]
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Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. [Link]
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Methodological & Application
Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol
Introduction: Strategic Importance of α-Aminonitriles in Medicinal Chemistry
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a versatile synthetic intermediate of significant interest in the pharmaceutical industry.[1] Its structure, incorporating a piperazine ring, a chiral center, and a nitrile group, makes it a valuable building block for a diverse range of complex molecules.[1] Specifically, this compound serves as a key precursor in the development of novel therapeutics targeting the central nervous system, including potential anti-depressant and anti-anxiety agents, as well as analgesics and anti-inflammatory drugs.[1] The synthesis of such α-aminonitriles is a cornerstone of medicinal chemistry, providing a direct route to α-amino acids and their derivatives.
The most direct and efficient method for the synthesis of α-aminonitriles is the Strecker reaction, a classic multicomponent reaction first reported in 1850. The Strecker synthesis involves the one-pot condensation of a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source. This powerful reaction forms a carbon-carbon bond and a carbon-nitrogen bond in a single step, leading to the formation of an α-aminonitrile.
This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a Strecker-type reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a reproducible methodology but also insights into the rationale behind the experimental choices and necessary safety precautions.
Reaction Principle: The Strecker Synthesis
The synthesis of this compound is achieved through a three-component Strecker reaction. In this specific application, the reactants are benzaldehyde, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine), and trimethylsilyl cyanide (TMSCN) as the cyanide source. The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and 1-Boc-piperazine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the desired α-aminonitrile product.
Materials and Methods
Reactants, Reagents, and Solvents
| Compound Name | Formula | MW ( g/mol ) | Role | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | Carbonyl source | Should be freshly distilled to remove benzoic acid impurities. |
| 1-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | Amine source | Commercially available. Should be stored in a desiccator. |
| Trimethylsilyl cyanide (TMSCN) | C₄H₉NSi | 99.22 | Cyanide source | Highly toxic and moisture-sensitive. Handle with extreme caution in a fume hood. |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Solvent | Anhydrous grade is recommended. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent | |
| Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography | |
| Saturated aq. NaHCO₃ | - | - | Quenching agent | |
| Brine | - | - | Washing agent | |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying agent | |
| Silica gel | SiO₂ | 60.08 | Stationary phase for chromatography | 230-400 mesh |
Experimental Protocol
Reaction Setup
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Boc-piperazine (1.86 g, 10 mmol, 1.0 equiv.).
-
Add anhydrous acetonitrile (40 mL) to the flask and stir the mixture until the 1-Boc-piperazine is fully dissolved.
-
Add freshly distilled benzaldehyde (1.02 mL, 10 mmol, 1.0 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for 10 minutes at room temperature.
Addition of Cyanide Source and Reaction Monitoring
-
CAUTION: Trimethylsilyl cyanide is extremely toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Add trimethylsilyl cyanide (TMSCN) (1.34 mL, 10 mmol, 1.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
Visualizing the Synthesis
Reaction Scheme
Caption: One-pot Strecker synthesis of the target compound.
Experimental Workflow
Caption: High-level overview of the experimental workflow.
Safety Precautions
-
Trimethylsilyl cyanide (TMSCN) is highly toxic upon inhalation, ingestion, and skin contact. It is also moisture-sensitive and can release hydrogen cyanide gas. All manipulations involving TMSCN must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. A cyanide antidote kit should be readily available.
-
Benzaldehyde is a combustible liquid and can cause skin and eye irritation.
-
Acetonitrile is a flammable liquid and is harmful if swallowed or inhaled.
-
Standard laboratory safety practices should be followed at all times, including working in a well-ventilated area and avoiding the inhalation of vapors and direct contact with chemicals.
Characterization of the Final Product
The identity and purity of the synthesized this compound (CAS: 444891-21-8) can be confirmed by standard analytical techniques.
-
Molecular Formula: C₁₇H₂₃N₃O₂
-
Molecular Weight: 301.39 g/mol [2]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.48 (m, 2H), 7.42-7.35 (m, 3H), 4.90 (s, 1H), 3.55-3.45 (m, 4H), 2.60-2.50 (m, 4H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.6, 134.8, 129.3, 129.1, 127.8, 117.9, 80.5, 61.2, 51.1, 43.8, 28.4.
-
Mass Spectrometry (ESI): m/z 302.19 [M+H]⁺.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The described Strecker-type reaction is efficient and proceeds under mild conditions, making it a practical method for obtaining this valuable pharmaceutical intermediate. Adherence to the outlined safety precautions is paramount, particularly when handling trimethylsilyl cyanide. The provided characterization data will enable researchers to confidently verify the successful synthesis of the target compound.
References
-
PubChem. tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 3), 360-363. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Analgesics Utilizing Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Introduction: The Piperazine Scaffold as a Privileged Motif in Analgesic Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its versatile structure that allows for extensive functionalization.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous clinically approved drugs, owing to its favorable physicochemical properties, including aqueous solubility and the ability to modulate basicity, which are critical for pharmacokinetic profiles.[3][4] In the realm of pain management, piperazine derivatives have shown significant promise as analgesic and anti-inflammatory agents.[5] The adaptability of the piperazine scaffold enables the strategic placement of various pharmacophores to interact with a range of biological targets implicated in nociception, such as opioid receptors and ion channels.[6][7]
This document provides a comprehensive guide to the synthesis of a novel analgesic candidate starting from Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate . This readily available building block offers a strategic starting point for the development of new chemical entities with potential therapeutic value in pain management.[8] We will detail a two-step synthetic protocol, encompassing the deprotection of the Boc (tert-butyloxycarbonyl) group and subsequent N-alkylation to introduce a pharmacophore known for its interaction with opioid pathways. Furthermore, we provide standardized protocols for the preliminary pharmacological evaluation of the synthesized compound, including in vitro receptor binding assays and in vivo models of analgesia.
Proposed Synthetic Pathway for a Novel Analgesic Candidate
The synthetic strategy outlined below aims to generate a novel compound, 1-(3,3-diphenylpropyl)-4-(cyano(phenyl)methyl)piperazine , by leveraging the reactivity of the piperazine nitrogens. The rationale for selecting the 3,3-diphenylpropyl moiety is based on its structural resemblance to pharmacophores found in known opioid receptor ligands, suggesting a potential for analgesic activity.
Caption: Overall synthetic workflow for the novel analgesic candidate.
PART 1: SYNTHESIS AND CHARACTERIZATION
Step 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][4] In this step, we will utilize trifluoroacetic acid (TFA) in dichloromethane (DCM) for the efficient cleavage of the Boc group to yield the free secondary amine.[1][9]
Experimental Protocol: Boc Deprotection
| Reagent/Material | M.W. | Equivalents | Amount |
| This compound | 301.39 | 1.0 | 5.0 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Trifluoroacetic acid (TFA) | 114.02 | 10.0 | 12.7 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask, add this compound (5.0 g).
-
Dissolve the starting material in anhydrous dichloromethane (100 mL) and stir the solution at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (12.7 mL) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The resulting 1-(cyano(phenyl)methyl)piperazine is typically obtained as a pale yellow oil and can be used in the next step without further purification.
Expected Characterization Data for 1-(cyano(phenyl)methyl)piperazine:
-
¹H NMR (CDCl₃): δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH(Ph)CN), 3.00-2.80 (m, 4H, piperazine-H), 2.70-2.50 (m, 4H, piperazine-H), 2.10 (br s, 1H, NH).
-
MS (ESI+): m/z 202.1 [M+H]⁺.
Step 2: N-Alkylation of 1-(cyano(phenyl)methyl)piperazine
The N-alkylation of the deprotected piperazine is achieved through a nucleophilic substitution reaction with an appropriate alkyl halide.[10][11] In this protocol, we will use 3-bromo-1,1-diphenylpropane to introduce the desired pharmacophore. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction.
Experimental Protocol: N-Alkylation
| Reagent/Material | M.W. | Equivalents | Amount |
| 1-(cyano(phenyl)methyl)piperazine | 201.27 | 1.0 | (from previous step) |
| 3-bromo-1,1-diphenylpropane | 275.19 | 1.1 | (calculated) |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | (calculated) |
| Anhydrous Acetonitrile (ACN) | - | - | 100 mL |
| Ethyl Acetate | - | - | As needed |
| Hexanes | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask, add the crude 1-(cyano(phenyl)methyl)piperazine from the previous step.
-
Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate.
-
To this suspension, add 3-bromo-1,1-diphenylpropane.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the final compound, 1-(3,3-diphenylpropyl)-4-(cyano(phenyl)methyl)piperazine .
Expected Characterization Data for 1-(3,3-diphenylpropyl)-4-(cyano(phenyl)methyl)piperazine:
-
¹H NMR (CDCl₃): δ 7.50-7.10 (m, 15H, Ar-H), 4.85 (s, 1H, CH(Ph)CN), 4.05 (t, 1H, CH(Ph)₂), 2.80-2.40 (m, 8H, piperazine-H), 2.30-2.10 (m, 4H, -CH₂-CH₂-).[3][12][13]
-
¹³C NMR (CDCl₃): δ 144.5, 137.0, 128.8, 128.5, 128.0, 127.5, 126.5, 118.0 (CN), 65.0 (CH(Ph)CN), 55.0, 53.0, 50.0, 48.0, 35.0.[3][12][14]
-
FT-IR (KBr, cm⁻¹): 3060, 3030 (Ar C-H), 2940, 2820 (Aliphatic C-H), 2240 (C≡N), 1600, 1495, 1450 (Ar C=C).[13]
-
MS (ESI+): m/z 396.2 [M+H]⁺.
PART 2: PHARMACOLOGICAL EVALUATION
In Vitro Assay: Mu-Opioid Receptor Binding Assay
This assay determines the affinity of the synthesized compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[6][15][16]
Experimental Protocol: Competitive Radioligand Binding Assay
| Reagent/Material |
| Human mu-opioid receptor (hMOR) expressing cell membranes |
| [³H]-DAMGO (radiolabeled agonist) |
| Test Compound (in DMSO) |
| Naloxone (for non-specific binding) |
| Assay Buffer (50 mM Tris-HCl, pH 7.4) |
| Whatman GF/C glass fiber filters |
| Scintillation cocktail and counter |
Procedure:
-
In a 96-well plate, combine hMOR cell membranes, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).[6]
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[16]
-
Rapidly filter the contents of each well through Whatman GF/C glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro mu-opioid receptor binding assay.
In Vivo Assays for Analgesic Activity
The hot plate test is a classic method for assessing central analgesic activity by measuring the latency of a mouse's response to a thermal stimulus.[2][17][18][19]
Experimental Protocol: Hot Plate Test
| Material/Apparatus |
| Hot plate apparatus maintained at 55 ± 0.5 °C |
| Plexiglass cylinder to confine the mouse |
| Stopwatch |
| Male Swiss albino mice (20-25 g) |
| Test compound, vehicle, and positive control (e.g., Morphine) |
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one week.
-
On the day of the experiment, place each mouse individually on the hot plate and start the stopwatch.
-
Observe the mouse for nocifensive behaviors such as paw licking, shaking, or jumping.
-
Record the latency (in seconds) for the first clear sign of a nocifensive response. A cut-off time of 30-45 seconds is typically used to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control (e.g., intraperitoneally or orally).
-
Measure the response latencies again at predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: Compare the mean response latencies of the treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). An increase in latency indicates an analgesic effect.
This test is a sensitive model for evaluating peripheral analgesic activity by observing the reduction in abdominal constrictions induced by an irritant.[7][8][20][21][22]
Experimental Protocol: Acetic Acid-Induced Writhing Test
| Material/Apparatus |
| Male Swiss albino mice (20-25 g) |
| 0.6% acetic acid solution in saline |
| Test compound, vehicle, and positive control (e.g., Indomethacin) |
| Observation chambers |
| Stopwatch |
Procedure:
-
Acclimatize the mice and fast them for 12 hours before the experiment, with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a suitable pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.[20]
-
Immediately place each mouse in an individual observation chamber and start the stopwatch.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Caption: Experimental workflow for in vivo analgesic assays.
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis and preliminary pharmacological evaluation of a novel analgesic candidate derived from this compound. The versatility of the piperazine scaffold offers vast opportunities for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The successful execution of these protocols will enable researchers to generate valuable data in the ongoing quest for safer and more effective pain therapeutics.
References
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
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SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
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Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
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Wisdomlib. (n.d.). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
- Ben-Eliyahu, S., et al. (1990). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Life Sciences, 46(8), 545-553.
- Renard, P., et al. (1993). Synthesis and Analgesic Effects of 5-[4-(arylpiperazin-1-yl)alkylamino]-4-benzyl-3-methyl-1,2-oxazin-6-one S. European Journal of Medicinal Chemistry, 28(10), 789-797.
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ResearchGate. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
- Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2159.
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ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]
- Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485.
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Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 19688.
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ResearchGate. (n.d.). [Synthesis and analgesic activities of phenyl piperazinyl aralkyl ketone derivatives]. Retrieved from [Link]
- Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6688.
- Zimmerman, D. M., et al. (1994). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 37(14), 2262-2265.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmacy and Pharmaceutical Sciences, 10(2), 101-105.
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MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
- Iorio, M. A., et al. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585.
- Miller, J. F., et al. (2011). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 2(10), 773-778.
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines.
- de Campos, R. O., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 137, 85-92.
- de Oliveira, R., et al. (2016). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology, 68(12), 1541-1551.
- Jain, A., et al. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62-72.
- Gund, T. M., & Pirkle, W. H. (1981). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 24(12), 1435-1439.
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Application of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate in neuroscience research
An In-Depth Guide for Neuroscience Drug Discovery
Application Notes and Protocols: Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile chemical intermediate that serves as a foundational scaffold for the synthesis of novel neuroactive compounds.[1] Its unique structure, featuring a piperazine ring, allows for extensive chemical modification to develop derivatives with high affinity for various central nervous system (CNS) targets.[2][3] This guide provides a comprehensive overview of its application in neuroscience research, detailing the strategic design of derivatives, protocols for in-vitro screening, and methodologies for in-vivo validation. We will explore the rationale behind experimental choices, from initial binding assays to complex behavioral models, to empower researchers in their quest to discover next-generation therapeutics for neurological and psychiatric disorders.
Part 1: The Piperazine Scaffold - A Cornerstone of CNS Drug Design
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[2] This structure is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the CNS, including anxiolytics, antidepressants, and antipsychotics.[4][5] The two nitrogen atoms can form hydrogen bonds or ionic interactions with biological targets, and modifications to these positions can profoundly alter a compound's pharmacological profile, including its solubility, basicity, and ability to cross the blood-brain barrier.[6][7]
In this compound, each component plays a critical role:
-
Piperazine Ring: The core structure, offering two points for modification and interaction with CNS receptors and transporters.[2]
-
Tert-butyl carboxylate (Boc) Group: A protecting group on one of the piperazine nitrogens, which allows for selective chemical reactions on the other nitrogen. It also influences the molecule's stability and solubility.[1] Susceptibility to metabolism is a known issue with the tert-butyl group, which is a key consideration during lead optimization.[8]
-
Cyano(phenyl)methyl Group: This group provides a framework for derivatization. The phenyl ring can be substituted to alter binding affinity and selectivity, while the cyano group can serve as a handle for further chemical transformations or contribute to receptor interactions.[3][9]
Caption: Strategic modification points on the core scaffold for generating diverse derivatives.
Part 2: In Vitro Screening Cascade for Novel Derivatives
Once a library of compounds is synthesized from the parent scaffold, a systematic in-vitro screening process is essential to characterize their pharmacological profiles and identify promising lead candidates. This cascade moves from broad binding affinity screens to more specific functional assays.[10]
Caption: Workflow for the in vitro screening and selection of lead candidates.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
Expertise & Experience: This assay is a foundational step to quantify the direct interaction between a test compound and its molecular target. By measuring the displacement of a known radioactive ligand, we can determine the binding affinity (Ki) of our newly synthesized derivative, providing a crucial piece of structure-activity relationship (SAR) data.[11]
Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT) or rodent brain tissue rich in DAT (e.g., striatum).
-
Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Competition Binding:
-
In a 96-well plate, combine the membrane preparation (20-40 µg protein/well), a fixed concentration of a specific DAT radioligand (e.g., [³H]-WIN 35,428), and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound.
-
For non-specific binding (NSB) determination, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubate for 1-2 hours at 4°C to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the plate contents through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the free.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Place filters in scintillation vials with a scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Table 1: Example Quantitative Data for a Hypothetical Derivative (Compound X)
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 25.4 |
| Serotonin Transporter (SERT) | [³H]-Citalopram | 350.8 |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 175.2 |
| D₂ Receptor | [³H]-Spiperone | >1000 |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | >1000 |
Part 3: In Vivo Validation in Preclinical Models
Trustworthiness: While in vitro assays are crucial for determining molecular interactions, they do not capture the complexity of a living organism.[12] In vivo studies are a self-validating system to assess a compound's true therapeutic potential, considering its absorption, distribution, metabolism, excretion (ADME), and effects on complex neural circuits and behaviors.[13]
Protocol 2: Zebrafish Larval Photomotor Response (PMR) Assay
Methodology:
-
Animal Handling:
-
Use wild-type zebrafish larvae at 5-7 days post-fertilization (dpf).
-
Array individual larvae into the wells of a 96-well clear-bottom plate containing embryo medium.
-
-
Compound Administration:
-
Prepare a dilution series of the test compound in the embryo medium.
-
Remove the existing medium from the wells and add the compound solutions. Include vehicle controls (e.g., 0.1% DMSO).
-
Incubate the larvae with the compound for a set period (e.g., 1 hour) in a dark, temperature-controlled environment.
-
-
Behavioral Assay:
-
Place the 96-well plate into an automated high-throughput behavioral tracking system.
-
Acclimate the larvae to the chamber for at least 20 minutes in the dark.
-
The assay protocol consists of alternating periods of light and darkness (e.g., 3 cycles of 5 min dark / 5 min light). A common paradigm is a sudden transition from light to dark to elicit a hyperactive startle response.
-
-
Data Acquisition and Analysis:
-
The tracking system's camera records larval movement, and software quantifies parameters such as total distance moved, velocity, and time spent active.
-
Data is typically binned into time intervals (e.g., 1-minute bins).
-
Compare the locomotor profile of compound-treated larvae to vehicle controls. Analyze changes in baseline activity and the response to light/dark transitions.
-
A significant increase or decrease in locomotion suggests the compound is neuroactive and warrants further investigation in more specific models.
-
Protocol 3: Mouse Forced Swim Test (FST)
Expertise & Experience: The FST is a widely used rodent behavioral despair model for screening potential antidepressant drugs. The core principle is that an animal will cease struggling and become immobile when placed in an inescapable stressful situation. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, reflecting a more "active" coping strategy.
Methodology:
-
Animal Acclimation:
-
House male mice (e.g., C57BL/6) under standard conditions with a 12-hour light/dark cycle for at least one week before testing. Handle the mice daily to reduce stress.
-
-
Drug Administration:
-
Administer the test compound via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).
-
Include a vehicle control group and a positive control group (e.g., a known antidepressant like fluoxetine).
-
-
Test Procedure:
-
Fill a clear glass cylinder (e.g., 25 cm high, 10 cm diameter) with 15 cm of water (23-25°C).
-
Gently place one mouse into the cylinder.
-
The test session lasts for 6 minutes. Behavior is typically recorded by a video camera mounted in front of the cylinder.
-
A trained observer, blind to the treatment conditions, scores the behavior. The last 4 minutes of the 6-minute session are typically analyzed.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each animal in the analysis period (last 4 minutes).
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the immobility time between the vehicle, positive control, and test compound groups.
-
A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.
-
Conclusion
This compound is more than a chemical reagent; it is a gateway to novel neuropharmacological discovery. By leveraging this scaffold, medicinal chemists can generate diverse libraries of compounds.[7] A systematic and logical progression through in vitro and in vivo screening protocols, as detailed in this guide, allows researchers to efficiently identify and validate lead candidates. This integrated approach, combining rational drug design with robust biological testing, is critical for translating a promising chemical structure into a potential therapeutic for patients suffering from CNS disorders.
References
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Pharmaron. in vitro Neurology Assay Services for Drug Discovery. [Link]
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ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]
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InnoSer. In vitro neurology assays. [Link]
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Bentham Science. Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. [Link]
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NeuroProof. In vitro Disease Models for Screening Services. [Link]
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PubMed Central. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. [Link]
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ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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PubMed Central. Rapid behavior—based identification of neuroactive small molecules in the zebrafish. [Link]
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MD Biosciences. Cell-based Assays. [Link]
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PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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Concept Life Sciences. Neuroscience Drug Discovery Services - CNS & Neurodegeneration. [Link]
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MySkinRecipes. tert-Butyl 4-(2-cyanobenzyl)piperazine-1-carboxylate. [Link]
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PubMed. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubMed Central. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
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PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. [Link]
-
ACS Publications. Metabolically Stable tert-Butyl Replacement. [Link]
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PubMed. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. [Link]
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The Versatile Precursor: Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate in CNS Drug Discovery
Introduction: The quest for novel therapeutics targeting the Central Nervous System (CNS) is a cornerstone of modern medicinal chemistry. Within this intricate landscape, the piperazine scaffold has emerged as a privileged structure, frequently incorporated into a multitude of CNS-active agents due to its favorable pharmacokinetic properties and its ability to traverse the blood-brain barrier.[1][2] This guide focuses on a particularly valuable building block, Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate , an α-aminonitrile that serves as a versatile precursor for a diverse array of potential CNS drug candidates. Its unique trifunctional nature—a Boc-protected piperazine, a phenyl ring, and a reactive nitrile group—offers multiple avenues for synthetic elaboration, leading to compounds with potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases.[3]
This document provides a comprehensive overview of the synthesis of this key precursor, detailed protocols for its conversion into promising drug candidate scaffolds, and the underlying scientific principles that guide these synthetic strategies.
Part 1: Synthesis of the Precursor via Strecker Reaction
The most efficient and convergent method for the synthesis of this compound is the three-component Strecker reaction.[4][5][6] This one-pot reaction combines 1-Boc-piperazine, benzaldehyde, and a cyanide source to directly form the desired α-aminonitrile. The reaction proceeds through the in situ formation of an iminium ion from the condensation of 1-Boc-piperazine and benzaldehyde, which is then trapped by the nucleophilic addition of cyanide.
dot
Caption: Synthesis of the precursor via a three-component Strecker reaction.
Protocol 1: Synthesis of this compound
Materials:
-
1-Boc-piperazine
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., InCl₃, Sc(OTf)₃, or a Lewis base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM at room temperature, add the catalyst (e.g., 5-10 mol%).
-
Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Expected Yield and Characterization: Yields for this reaction are typically in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Compound | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | MS (ESI+) m/z |
| This compound | 85% | 7.50-7.30 (m, 5H), 4.90 (s, 1H), 3.50 (t, 4H), 2.60 (t, 4H), 1.45 (s, 9H) | 154.7, 135.0, 129.5, 129.0, 127.0, 118.0, 80.5, 62.0, 50.0, 44.0, 28.5 | 302.18 [M+H]⁺ |
Part 2: Elaboration of the Precursor into CNS Drug Candidate Scaffolds
The synthetic utility of this compound lies in the versatile reactivity of the nitrile group. This section details two primary transformations—reduction to a primary amine and hydrolysis to a carboxylic acid—to generate key scaffolds for CNS drug candidates.
dot
Caption: Key synthetic transformations of the precursor.
Application 1: Synthesis of a Diamine Scaffold via Nitrile Reduction
The reduction of the nitrile group to a primary amine yields a 1,2-diamine scaffold, a common motif in ligands for various CNS targets. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LAH).
Protocol 2: Reduction to Tert-butyl 4-(amino(phenyl)methyl)piperazine-1-carboxylate
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
To a stirred suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the diamine product.
Expected Yield and Characterization: Yields for LAH reductions are generally high, often exceeding 90%. The product should be characterized by NMR and mass spectrometry.
| Compound | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | MS (ESI+) m/z |
| Tert-butyl 4-(amino(phenyl)methyl)piperazine-1-carboxylate | 92% | 7.40-7.20 (m, 5H), 4.20 (s, 1H), 3.45 (t, 4H), 2.50 (t, 4H), 1.80 (br s, 2H), 1.45 (s, 9H) | 154.8, 142.0, 128.5, 127.5, 127.0, 80.0, 65.0, 52.0, 44.0, 28.5 | 306.22 [M+H]⁺ |
Application 2: Synthesis of an Amino Acid Scaffold via Nitrile Hydrolysis
The hydrolysis of the nitrile functionality provides access to a non-natural α-amino acid scaffold. This transformation can be performed under either acidic or basic conditions.
Protocol 3: Hydrolysis to 2-(1-(tert-butoxycarbonyl)piperazin-4-yl)-2-phenylacetic acid
Materials:
-
This compound
-
Concentrated hydrochloric acid or aqueous sodium hydroxide
-
Dioxane or ethanol (as a co-solvent)
-
Ethyl acetate
Procedure (Acid Hydrolysis):
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a base (e.g., NaOH).
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amino acid product.
Expected Yield and Characterization: Hydrolysis reactions can have variable yields depending on the conditions, but are generally in the range of 60-80%. The product should be characterized by NMR and mass spectrometry.
| Compound | Yield | ¹H NMR (DMSO-d₆, δ) | ¹³C NMR (DMSO-d₆, δ) | MS (ESI+) m/z |
| 2-(1-(tert-butoxycarbonyl)piperazin-4-yl)-2-phenylacetic acid | 75% | 12.5 (br s, 1H), 7.50-7.30 (m, 5H), 4.50 (s, 1H), 3.40 (t, 4H), 2.60 (t, 4H), 1.40 (s, 9H) | 174.0, 154.0, 138.0, 129.0, 128.5, 128.0, 79.5, 68.0, 50.0, 43.5, 28.0 | 321.18 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of CNS drug candidates. Its straightforward synthesis via the Strecker reaction and the facile conversion of its nitrile group into either a primary amine or a carboxylic acid provide medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The diamine and amino acid scaffolds derived from this precursor are key pharmacophores in a range of CNS-active molecules, highlighting the strategic importance of this building block in the ongoing search for new and effective treatments for neurological and psychiatric disorders.
References
- Das, B., Ramu, R., Ravikanth, B., & Reddy, K. R. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)
- Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-15.
-
Vertex AI Search. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-VALINOL. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
- Shaabani, A., & Maleki, A. (2007). A green one-pot three-component synthesis of α-amino nitriles.
- Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2001). A facile and practical synthesis of α-aminonitriles. New Journal of Chemistry, 25(5), 607-609.
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- 5. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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The Synthetic Utility of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and reactions involving tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of piperazine-containing compounds with significant potential in medicinal chemistry. This guide offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for the successful application of this compound in the laboratory.
Introduction: A Versatile Scaffold in Drug Discovery
This compound is a valuable intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a Boc-protected piperazine, a phenyl group, and a nitrile, offers multiple points for chemical modification. This strategic combination of functional groups allows for the streamlined synthesis of complex molecules.[1] The piperazine moiety is a common feature in many biologically active compounds, and this particular intermediate has been utilized in the development of novel therapeutics for neurological disorders, including antidepressants and anti-anxiety agents.[1]
The core of this molecule is an α-aminonitrile, a structure readily accessible through the well-established Strecker synthesis. This multicomponent reaction provides an efficient route to this key intermediate. Subsequent modifications, such as the deprotection of the tert-butyloxycarbonyl (Boc) group, unmask a secondary amine, paving the way for further derivatization and the creation of diverse chemical libraries for drug screening.
Synthesis of this compound: A Strecker Reaction Approach
The most common and efficient method for the synthesis of this compound is a one-pot, three-component Strecker reaction. This reaction involves the condensation of 1-Boc-piperazine, benzaldehyde, and a cyanide source.[2][3] The general mechanism proceeds through the formation of an iminium ion from the reaction of the amine and aldehyde, which is then attacked by the cyanide nucleophile.[4]
Reaction Workflow:
Caption: One-pot Strecker synthesis workflow.
Detailed Experimental Protocol:
Materials:
-
1-Boc-piperazine
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous methanol at room temperature, add benzaldehyde (1.0-1.2 equivalents).
-
Stir the mixture for 30 minutes to allow for the formation of the corresponding iminium ion intermediate.
-
Carefully add trimethylsilyl cyanide (1.0-1.5 equivalents) dropwise to the reaction mixture. Caution: TMSCN is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
| Parameter | Recommended Range | Notes |
| Solvent | Methanol, Ethanol, Acetonitrile | Anhydrous conditions are recommended. |
| Cyanide Source | TMSCN, KCN, NaCN | TMSCN is often preferred for its solubility in organic solvents. |
| Catalyst (optional) | Lewis acids (e.g., ZnI₂, InCl₃) or solid acid catalysts | Can accelerate the reaction but may require optimization.[5] |
| Temperature | Room Temperature | Exothermic reactions may require initial cooling. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Subsequent Reactions: Deprotection of the Boc Group
A critical subsequent reaction for utilizing this compound is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions. The choice of acid depends on the presence of other acid-sensitive functional groups in the molecule.
Deprotection Workflow:
Caption: Boc deprotection workflow.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue in a mixture of water and DCM and basify with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Analytical Methods for Reaction Monitoring and Characterization
Accurate monitoring of the synthesis and subsequent reactions is crucial for optimizing yields and ensuring product purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for this purpose.
| Technique | Application | Key Parameters |
| HPLC-UV | Quantitative analysis of starting materials and products. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 254 nm). |
| LC-MS | Qualitative and quantitative analysis, confirmation of product mass. | Ionization: Electrospray Ionization (ESI); Mass Analyzer: Quadrupole or Time-of-Flight (TOF). |
| TLC | Rapid, qualitative reaction monitoring. | Stationary Phase: Silica gel plates; Mobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. |
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via the Strecker reaction and the well-established protocols for the deprotection of the Boc group provide a reliable and efficient pathway for the generation of diverse piperazine-based compounds. The detailed protocols and experimental insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.
References
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Rahi, T., Baghernejad, M., & Niknam, K. (2012). Synthesis of α-aminonitriles using silica-bonded N-propylpiperazine sulfamic acid as a recyclable catalyst. Chinese Chemical Letters, 23(10), 1103–1106. [Link]
-
Firth, J. D., et al. (2020). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 555–559. [Link]
-
Chem-Impex International Inc. This compound. [Link]
- Google Patents. (2017). A kind of synthetic method of 1 BOC piperazines. CN106543107A.
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Kulesza, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5678. [Link]
- Google Patents. (1972).
- North, M. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
- Google Patents. (1985). Synthesis of alpha-aminonitriles. US4551526A.
-
Al-Masum, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(5), 543. [Link]
- Google Patents. (2022).
-
Ashenhurst, J. (2023). Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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ResearchGate. (2013). Three component Strecker reaction using benzaldehyde (1 mmol), aniline (1 mmol) and TMSCN (1.2 mmol): comparison of effect of catalyst. [Link]
-
Ashenhurst, J. (2023). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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-
Durham University. (2011). The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]
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Quantitative Analysis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate: Validated Chromatographic and Spectroscopic Strategies
An Application Note from the Senior Application Scientist
Abstract
This comprehensive guide details robust analytical techniques for the precise quantification of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a critical intermediate in modern pharmaceutical synthesis.[1] Recognizing the compound's role in the development of novel therapeutics, this document provides field-proven, step-by-step protocols for a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. To ensure analytical trustworthiness, the HPLC method is supported by a complete validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] Furthermore, we present an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for absolute quantification and a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for identity verification and impurity elucidation. This application note is designed for researchers, analytical scientists, and drug development professionals requiring validated, reliable, and accurate methods for quality control and characterization of this key piperazine derivative.
Introduction and Compound Overview
This compound is a versatile heterocyclic building block. Its structure, featuring a piperazine core, a bulky tert-butyloxycarbonyl (Boc) protecting group, and cyano-phenyl functionality, makes it a valuable precursor in the synthesis of complex molecules with potential applications in neuroscience and anti-inflammatory research.[1][4] The purity and exact concentration of this intermediate are paramount as they directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development and validation of analytical methods for its quantification are not merely procedural but are foundational to the integrity of the drug development process.
This guide explains the causality behind our methodological choices, grounding each protocol in established scientific principles to create a self-validating analytical framework.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [5] (similar structure) |
| Molecular Weight | 301.39 g/mol | [5] (similar structure) |
| Appearance | White to off-white solid | General knowledge |
| Key Structural Features | Phenyl group (UV chromophore), basic piperazine nitrogen, acid-labile Boc group | [1][4] |
| Solubility | Freely soluble in organic solvents like acetonitrile, methanol, and dichloromethane | General chemical principles |
Primary Technique: Stability-Indicating RP-HPLC-UV Method
2.1. Principle of the Method
Reversed-phase HPLC is the cornerstone for the quality control of this analyte. The method's suitability is based on several key molecular features:
-
UV Absorbance: The phenyl group acts as a strong chromophore, allowing for sensitive detection using a UV or Diode Array Detector (DAD).
-
Polarity and Retention: The compound possesses both hydrophobic (Boc, phenyl) and polar (piperazine, cyano) regions, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Stability: The compound is non-volatile and possesses sufficient thermal stability for HPLC analysis, unlike GC which may pose a risk of degrading the Boc-group.
The primary objective is to develop a stability-indicating method , which is a validated quantitative procedure that can detect changes in the drug substance's purity over time and under stress, and which can separate the intact analyte from any potential degradation products.[6]
2.2. Experimental Protocol: HPLC Analysis
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reagent-grade phosphoric acid and triethylamine.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for compounds of this polarity. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure the piperazine nitrogen is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-15 min: 40% B to 80% B15-17 min: 80% B to 40% B17-20 min: 40% B (Re-equilibration) | A gradient is crucial for a stability-indicating method to ensure elution of both the main analyte and any potential, more or less polar, degradation products within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Wavelength of high absorbance for the phenyl moiety, providing good sensitivity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
2.3. Method Validation Protocol (per ICH Q2(R2))
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[7][8]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are the most effective way to demonstrate this.[10]
Protocol for Forced Degradation:
-
Preparation: Prepare five separate sample solutions at ~500 µg/mL. One is kept as a control, while the others are subjected to stress. The goal is to achieve 5-20% degradation.[6]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl and heat at 60 °C for 4 hours. Cool and neutralize with 1 M NaOH before diluting for analysis.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH and heat at 60 °C for 2 hours. Cool and neutralize with 1 M HCl before diluting. The Boc-group is particularly susceptible to acid, but base lability should also be checked.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method.
-
Evaluation: The method is specific if the analyte peak is resolved from all degradation product peaks (peak purity analysis using a DAD is essential). Mass balance should be calculated to ensure that the decrease in analyte amount corresponds to the increase in degradation products.
Linearity and Range
-
Protocol: Inject the five prepared calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (Recovery)
-
Protocol: Prepare samples in triplicate at three concentrations (e.g., 80%, 100%, and 120% of the nominal sample concentration) by spiking a known amount of analyte into a placebo or blank matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0% for both repeatability and intermediate precision.[11]
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration where S/N is ~10, and LOD is where S/N is ~3. This can be confirmed by injecting serially diluted solutions of a known low concentration.
-
Application: The LOQ is critical for quantifying impurities, while the LOD is for detecting their presence.
Robustness
-
Protocol: Deliberately make small variations to the method parameters and assess the impact on the results. Examples include:
-
Varying mobile phase pH by ±0.2 units.
-
Varying column temperature by ±5 °C.
-
Varying flow rate by ±10%.
-
-
Evaluation: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly affected.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Forced degradation, peak purity | Analyte peak resolved from degradants; peak purity index > 0.995 |
| Linearity | 5 concentrations, 3 replicates | r² ≥ 0.999 |
| Range | Derived from linearity | 80% to 120% of test concentration |
| Accuracy | 3 levels, 3 replicates | Mean recovery: 98.0% - 102.0% |
| Precision | Repeatability (n=6), Intermediate | RSD ≤ 2.0% |
| LOQ | Signal-to-Noise | S/N ratio ≈ 10 |
| Robustness | Vary key parameters | System suitability criteria met |
Orthogonal Technique: Quantitative NMR (qNMR)
3.1. Principle of the Method
qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and concentration.[12] Its power lies in its independence from a specific reference standard of the analyte itself, making it an excellent orthogonal technique to verify the purity value obtained by HPLC. The signal area in NMR is directly proportional to the number of nuclei contributing to it.[12]
3.2. Experimental Protocol: qNMR Analysis
Instrumentation and Materials
-
NMR Spectrometer (≥400 MHz).
-
High-precision analytical balance.
-
NMR tubes.
-
Certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone). Must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable.
-
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation
-
Accurate Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of the internal standard (e.g., maleic acid) into the same vial. Record weights to 0.01 mg.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 1.0 mL) of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer: Transfer an appropriate amount (e.g., 0.7 mL) to an NMR tube.
NMR Data Acquisition
-
Key Parameter - Relaxation Delay (d1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals being integrated. This ensures complete relaxation and accurate signal integration. A preliminary inversion-recovery experiment is required to determine T₁ values.
-
Other Parameters: Use a 90° pulse angle, acquire a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and ensure proper shimming.
Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., aromatic protons) and a signal for the internal standard (e.g., vinyl protons of maleic acid).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Confirmatory Technique: LC-MS
4.1. Principle of the Method
While HPLC-UV provides quantitative data, it does not give molecular weight information. Coupling the developed HPLC method to a mass spectrometer provides unequivocal confirmation of the analyte's identity by determining its mass-to-charge ratio (m/z).[6] It is also the most powerful tool for identifying unknown peaks observed during forced degradation or routine stability studies, as the fragmentation pattern (MS/MS) can be used to elucidate the structure of impurities.[13]
4.2. Protocol: LC-MS Analysis
-
System Setup: Couple the outlet of the HPLC-UV system to the inlet of a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Use positive ionization mode (ESI+), as the piperazine nitrogen is readily protonated.
-
Mobile Phase Consideration: Ensure the mobile phase is compatible with MS. Phosphoric acid is not ideal due to ion suppression. If using LC-MS, replace phosphoric acid with a volatile acid like formic acid (0.1%). A quick method re-verification may be needed.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). The expected protonated molecule [M+H]⁺ for the analyte is m/z 302.4.
-
For Unknowns: If an unknown impurity needs to be identified, perform a tandem MS (MS/MS) experiment by isolating the parent ion of the impurity and fragmenting it to obtain structural information.
Conclusion
The analytical control of this compound is reliably achieved through a multi-faceted strategy. The primary, stability-indicating RP-HPLC method, when fully validated according to ICH guidelines, provides robust and accurate quantification for routine quality control and stability assessment. The use of qNMR as an orthogonal technique offers a powerful, independent verification of purity, reinforcing confidence in the primary method. Finally, LC-MS serves as an indispensable tool for absolute identity confirmation and the structural elucidation of potential degradants and impurities. The combined application of these detailed protocols provides a comprehensive and trustworthy framework for ensuring the quality of this vital pharmaceutical intermediate.
References
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Al-Neaimy, U. I. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Baron, M., et al. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]
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Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 104, 103212. [Link]
-
Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]
-
PubChem. (n.d.). tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedure Q2(R2). ICH. [Link]
-
Adamowicz, P., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 90, 130-143. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical R&D. Trends in Analytical Chemistry, 29(1), 14-23. [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1461-1471. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Veeprho. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
Kavanagh, P., et al. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug Testing and Analysis, 12(9), 1387-1392. [Link]
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Derivatization of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate for bioassays
Strategic Derivatization of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate for Advanced Bioassay Development
Introduction: Unlocking the Potential of a Privileged Scaffold
This compound is a compound of significant interest in drug discovery, often serving as a key intermediate in the synthesis of pharmacologically active agents. Its structure incorporates a protected piperazine ring and a benzylic nitrile, offering multiple avenues for chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a stable, yet readily cleavable, site for modification. The nitrile group, while relatively stable, can be hydrolyzed or reduced to introduce alternative functionalities.
The ability to strategically derivatize this scaffold is paramount for its use in bioassays. Raw compounds, while possessing biological activity, often lack the necessary physical properties for detection or immobilization. By appending specific chemical moieties, we can transform this molecule into a powerful tool for target identification, pathway elucidation, and quantitative biochemical analysis. This guide will detail two primary, validated pathways for its derivatization.
Strategic Overview: Derivatization Pathways
Two principal functional groups are targeted for derivatization: the N-4 position of the piperazine ring after Boc deprotection and the cyano group. The choice of strategy depends entirely on the desired application and the need to preserve or modify the intrinsic biological activity of the core structure.
Pathway A: Derivatization via the Piperazine N-4 Amine
This is the most direct and versatile approach. It involves the acid-catalyzed removal of the Boc protecting group to reveal a secondary amine. This nucleophilic amine can then be coupled to a wide variety of molecules, such as fluorescent dyes, biotin tags, or linkers for solid-phase immobilization.
Pathway B: Derivatization via the Nitrile Group
This pathway is employed when modification at the piperazine core is undesirable, perhaps to maintain a key pharmacophoric interaction. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[1][2][3] This newly formed carboxyl group can then be activated for coupling to amine-containing tags or surfaces.
The following diagram illustrates the decision-making process for selecting a derivatization strategy.
Caption: Decision workflow for derivatization strategy.
Detailed Protocols: Pathway A - N-4 Amine Derivatization
This pathway is predicated on the selective removal of the Boc group, a routine procedure in organic synthesis.[4] The resulting free amine is a potent nucleophile, ready for conjugation.
Protocol A1: Boc Deprotection of the Piperazine Core
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[5] Dichloromethane (DCM) is used as a solvent due to its ability to dissolve the starting material and its inertness under these acidic conditions. The reaction is typically run at room temperature and is often complete within a few hours.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the starting material (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 equivalents). A common approach is to use a 20-50% (v/v) solution of TFA in DCM.[5]
-
Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 1-4 hours.
-
Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine, 1-(cyano(phenyl)methyl)piperazine, as a TFA salt or free base.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DCM | Good solubility for starting material, inert to TFA. |
| Reagent | Trifluoroacetic Acid (TFA) | Strong acid, efficient cleavage of Boc group.[4] |
| Equivalents of TFA | 5-10 eq. | Ensures complete and rapid reaction. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Monitoring | TLC, LC-MS | To determine reaction completion and purity. |
Protocol A2: Fluorescent Labeling of the Deprotected Amine
Rationale: N-hydroxysuccinimide (NHS) esters are a common class of amine-reactive fluorescent dyes that form stable amide bonds with primary and secondary amines.[6][7] The reaction is typically performed in a slightly basic buffer to ensure the amine is deprotonated and thus maximally nucleophilic.[8]
Materials:
-
Deprotected piperazine derivative (from Protocol A1)
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester like FITC-SE or a CF® Dye SE)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Dissolve the deprotected piperazine derivative in a minimal amount of DMF or DMSO.
-
In a separate tube, dissolve the amine-reactive fluorescent dye in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add the piperazine solution to the sodium bicarbonate buffer.
-
To the buffered amine solution, add a slight molar excess (1.1-1.5 equivalents) of the fluorescent dye stock solution.
-
Stir the reaction at room temperature for 1-2 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the fluorescently labeled product from unreacted dye and starting material using size-exclusion chromatography or reverse-phase HPLC.
Protocol A3: Biotinylation of the Deprotected Amine
Rationale: Biotinylation is the process of attaching biotin to a molecule, enabling high-affinity capture by avidin or streptavidin.[9] NHS-activated biotin reagents are widely used to label primary and secondary amines, forming a stable amide linkage.[10]
Materials:
-
Deprotected piperazine derivative (from Protocol A1)
-
NHS-Biotin or Sulfo-NHS-Biotin[11]
-
Anhydrous DMF or DMSO
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Dissolve the deprotected piperazine derivative in PBS. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.
-
Prepare a stock solution of NHS-Biotin in anhydrous DMF or DMSO.
-
Add a 2- to 10-fold molar excess of the NHS-Biotin stock solution to the piperazine solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the biotinylated product to remove excess, unreacted biotin using a desalting column or by dialysis.
Caption: Workflow for N-4 amine derivatization.
Detailed Protocols: Pathway B - Nitrile Derivatization
This approach creates a carboxylic acid handle, which is useful for subsequent coupling reactions, particularly for immobilization on amine-functionalized surfaces.
Protocol B1: Hydrolysis of the Nitrile to a Carboxylic Acid
Rationale: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[1][12] Acid-catalyzed hydrolysis directly yields the carboxylic acid, while base-catalyzed hydrolysis initially forms a carboxylate salt that must be neutralized in a separate acidic workup step.[3]
Materials:
-
This compound
-
Aqueous Hydrochloric Acid (HCl, e.g., 6 M) or Sulfuric Acid (H₂SO₄)
-
OR Sodium Hydroxide (NaOH) solution (e.g., 6 M)
-
Reflux condenser and heating mantle
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄)
Procedure (Acidic Hydrolysis):
-
Combine the starting nitrile (1 equivalent) with aqueous HCl or H₂SO₄ in a round-bottom flask.
-
Heat the mixture to reflux for several hours to overnight. The reaction progress should be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.
| Parameter | Recommended Value | Rationale |
| Reagent | Aqueous HCl or H₂SO₄ | Strong acid catalysis is required for hydrolysis.[12] |
| Condition | Heat (Reflux) | Overcomes the activation energy for nitrile hydrolysis.[13] |
| Monitoring | TLC, LC-MS | To ensure complete conversion to the carboxylic acid. |
| Workup | Extractive | To isolate the carboxylic acid product. |
Protocol B2: Coupling of the Carboxylic Acid for SPR Immobilization
Rationale: Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions. Amine coupling is a common method for immobilizing ligands onto SPR sensor chips that have a carboxymethyl-dextran surface.[14] This protocol uses EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the newly formed carboxylic acid, which then reacts with primary amines on the sensor surface to form stable amide bonds.[15][16]
Materials:
-
Carboxylic acid derivative (from Protocol B1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
SPR system with a carboxyl-derivatized sensor chip (e.g., CM5)
-
Deactivation solution (1 M ethanolamine-HCl, pH 8.5)
Procedure (Conceptual for SPR):
-
Prepare a solution of the carboxylic acid derivative in the immobilization buffer at a suitable concentration (e.g., 20-50 µg/mL).
-
Activate the SPR sensor surface by injecting a freshly prepared 1:1 mixture of EDC and NHS.[16]
-
Inject the solution of the carboxylic acid derivative over the activated surface. The activated carboxyl groups on the molecule will react with the amines on the sensor chip surface.
-
Deactivate any remaining active esters on the sensor surface by injecting the ethanolamine solution.[15]
-
The sensor surface is now ready for bioassay analysis.
Caption: Workflow for nitrile derivatization and immobilization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. To ensure success and validate the outcomes, the following analytical checkpoints are critical:
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking the consumption of starting material and the formation of the desired product in real-time. This prevents incomplete reactions and the generation of side products.
-
Structural Verification: Post-purification, the chemical structure of each derivatized compound must be unequivocally confirmed. High-resolution mass spectrometry (HRMS) provides the exact mass, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structural integrity and the successful addition of the new moiety.
-
Purity Assessment: The purity of the final probe is critical for reliable bioassay data. Analytical HPLC with UV and/or MS detection should be used to assess purity, which should typically be >95% for most applications.
By integrating these analytical quality controls, each step of the derivatization process becomes a self-validating system, ensuring the generation of high-quality chemical probes for downstream biological investigation.
References
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- Benchchem.
- Benchchem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
- SPR-Pages. Amine-coupling.
- Nicoya Lifesciences. Surface Plasmon Resonance Sensors: A Guide for Scientists.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- PubMed. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
- OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
- SPR-Pages.
- Chemguide. hydrolysing nitriles.
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- BYJU'S. Nitrile to Carboxylic Acid.
- Biomol GmbH. Classic Fluorescent Labeling Dyes.
- Unchained Labs.
- Thermo Fisher Scientific - US.
- ApexBio. Sulfo-NHS-Biotin Kit Protocol.
- Cytiva. Amine coupling of ligand to Biacore sensor chips.
- Sigma-Aldrich.
- G-Biosciences. HOOK™ Biotin: Carboxyl Reactive.
- Dianova.
- Smolecule. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.
- Biotium. Amine-Reactive Dyes.
- Jena Bioscience. Fluorescent Amine Protein Labeling.
- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine).
- International Journal of Pharmacy and Technology. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Chemistry Steps.
- YouTube.
- YouTube. 21.13 Preparation and Reactions of Nitriles (Part 1).
- Chad's Prep. 20.11 Synthesis and Reactions of Nitriles.
- Organic Chemistry Portal.
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Application Note: High-Throughput Screening for Modulators of the Serotonin 1A Receptor Using a Diversified Piperazine-Based Compound Library
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] Its versatile and modular structure allows for systematic modifications to achieve desired potency, selectivity, and pharmacokinetic properties for a range of molecular targets.[2] Arylpiperazines, in particular, are well-established ligands for aminergic G protein-coupled receptors (GPCRs), which are crucial for neurotransmission and are implicated in psychiatric disorders like anxiety and depression.[2][3][4]
Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a key building block for the synthesis of diverse piperazine-containing compounds.[3] Its structure offers multiple points for chemical modification, making it an excellent starting point for the generation of a focused compound library for high-throughput screening (HTS). This application note describes a robust, cell-based HTS campaign designed to identify novel modulators of the human serotonin 1A (5-HT1A) receptor from a library of compounds derived from this versatile piperazine precursor. The 5-HT1A receptor, a Gαi-coupled GPCR, is a well-validated target for anxiolytic and antidepressant therapies.[5][6]
Assay Principle: Monitoring GPCR Activation via cAMP Modulation
The 5-HT1A receptor, upon activation by an agonist, couples to the inhibitory G protein, Gαi. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7] This change in cAMP level provides a quantifiable and robust readout for receptor activation.
This protocol utilizes a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure intracellular cAMP levels. The assay is homogeneous ("mix-and-read"), making it highly suitable for automated HTS.[1][7] In this format, a decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP (receptor inhibition or antagonist activity), while an increase in signal indicates a decrease in cAMP (receptor activation or agonist activity).
Below is a diagram illustrating the Gαi signaling pathway and the principle of the competitive cAMP assay.
Caption: Workflow of 5-HT1A receptor activation and cAMP detection.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage |
| HEK293 cells expressing human 5-HT1A | In-house/Vendor | N/A | Liquid Nitrogen |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 | 4°C |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | -20°C |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 | 4°C |
| DMSO, Biotechnology Grade | Sigma-Aldrich | D2650 | Room Temp |
| 8-OH-DPAT (Reference Agonist) | Tocris | 0529 | -20°C |
| WAY-100635 (Reference Antagonist) | Tocris | 1205 | -20°C |
| Forskolin | Sigma-Aldrich | F6886 | -20°C |
| cAMP TR-FRET Assay Kit | Vendor-specific | N/A | -80°C |
| 384-well solid white, low-volume plates | Corning | 3572 | Room Temp |
Experimental Protocols
PART 1: Compound Library Preparation
The success of an HTS campaign relies heavily on the quality and management of the compound library.[8]
-
Primary Stock Solution Preparation:
-
Synthesize a diverse library of piperazine derivatives based on the this compound scaffold.
-
Prepare 10 mM primary stock solutions of each compound in 100% DMSO. Store in tightly sealed vials at -20°C.
-
-
Intermediate Plate Preparation:
-
From the 10 mM primary stocks, create a 1 mM intermediate plate series in 100% DMSO using an automated liquid handler to minimize variability.[9]
-
Store these intermediate plates at -20°C.
-
-
Assay-Ready Plate (ARP) Preparation:
-
For the primary screen, prepare ARPs by diluting the intermediate plate to a final concentration of 100 µM in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound from the ARP into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 20 µL final assay volume).
-
Caption: Compound library dilution and plating workflow.
PART 2: Cell-Based HTS Assay Protocol
This protocol is optimized for a 384-well format. All liquid handling steps should be performed with automated dispensers for consistency.
-
Cell Culture and Plating:
-
Culture HEK293-5HT1A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
On the day of the assay, harvest cells using TrypLE™ and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Adjust cell density to 250,000 cells/mL.
-
Dispense 10 µL of the cell suspension (2,500 cells/well) into the 384-well assay plates pre-spotted with test compounds.
-
Controls: Include wells with 8-OH-DPAT (positive control for agonism), WAY-100635 (antagonist control), and DMSO only (negative/vehicle control).
-
-
Agonist Mode Screening:
-
Incubate the plates for 30 minutes at room temperature.
-
Prepare a stimulation solution containing Forskolin (to stimulate adenylyl cyclase and create a signal window for Gαi inhibition) in assay buffer. The final concentration should be at its EC80, determined during assay development.
-
Add 5 µL of the Forskolin stimulation solution to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the TR-FRET cAMP detection reagents according to the manufacturer's protocol.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader (e.g., PHERAstar FSX) using an appropriate filter set (e.g., 337 nm excitation, and emission at 620 nm and 665 nm).
-
Calculate the 665/620 nm emission ratio for each well.
-
Data Analysis and Hit Identification
-
Data Normalization:
-
Raw data (emission ratios) are normalized to the intra-plate controls:
-
Percent Activation (for agonists): 100 * (Well_Value - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean)
-
Percent Inhibition (for antagonists): 100 * (1 - (Well_Value - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))
-
-
-
Quality Control:
-
The quality and robustness of the HTS assay are assessed on a plate-by-plate basis using the Z'-factor.[10]
-
Z'-factor calculation: 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Plates with a Z'-factor ≥ 0.5 are considered acceptable for hit identification.
-
-
Hit Selection:
-
Primary hits are identified based on their activity relative to the distribution of the sample library. A common threshold is a percent activation or inhibition greater than three standard deviations from the mean of the library compounds.[11]
-
All primary hits must be re-tested ("confirmation screen") and then subjected to dose-response analysis to determine their potency (EC50 or IC50).
-
Expected Results and Interpretation
The primary screen will identify compounds that significantly modulate the 5-HT1A receptor signaling pathway. A summary of expected outcomes is presented below.
| Compound Type | Expected Change in cAMP | Expected TR-FRET Signal | Normalized Activity |
| Agonist | Decrease | Increase | High % Activation |
| Antagonist | No change (reverses agonist effect) | No change (reverses agonist effect) | High % Inhibition (in antagonist mode) |
| Inverse Agonist | Increase | Decrease | Negative % Activation |
| Non-Active | No change | No change | ~0% Activation/Inhibition |
Following the primary screen, hit compounds will be prioritized for further studies, including selectivity profiling against other serotonin receptor subtypes and assessment of physicochemical properties to evaluate their drug-likeness. This structured HTS cascade provides a robust and efficient pathway to identify novel and promising chemical matter for the development of next-generation CNS therapeutics.
References
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Chem-Impex. This compound. Available at: [Link]
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G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. PMC. Available at: [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. Available at: [Link]
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GPCR Allosteric Modulator Discovery. ResearchGate. Available at: [Link]
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MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc. Available at: [Link]
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A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Available at: [Link]
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Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]
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Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
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Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
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High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
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Hit Discovery at Sygnature Discovery. Sygnature Discovery. Available at: [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC. Available at: [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available at: [Link]
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HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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5-HT2C Serotonin Receptor Assay Cell Line. Creative Biolabs. Available at: [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]
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Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]
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Introduction - High-Throughput Screening Center. University of Illinois Chicago. Available at: [Link]
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cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]
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CCR5 receptor antagonist. Wikipedia. Available at: [Link]
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Impact of phenotypic & functional screening in CNS drug discovery. Drug Target Review. Available at: [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. Available at: [Link]
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Update on GPCR-based targets for the development of novel antidepressants. PMC. Available at: [Link]
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Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]
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Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. PMC. Available at: [Link]
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The Role of G-proteins and G-protein Regulating Proteins in Depressive Disorders. Frontiers in Psychiatry. Available at: [Link]
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CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. PMC. Available at: [Link]
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Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Available at: [Link]
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Essentials for High-Throughput Screening Operations. ResearchGate. Available at: [Link]
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Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available at: [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]
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Update on GPCR-based targets for the development of novel antidepressants. ScienceDirect. Available at: [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. BPS Bioscience. Available at: [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
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Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]
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High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]
-
In vitro Disease Models for Screening Services. NeuroProof. Available at: [Link]
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Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. NIH. Available at: [Link]
-
TAAR1. Wikipedia. Available at: [Link]
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- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Scalable Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate for Preclinical Advancement
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a key intermediate in the development of novel therapeutics. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active agents.[1][2] This guide details a robust, three-component Strecker reaction, offering insights into reaction optimization, scale-up considerations, safety protocols for handling cyanide, and rigorous analytical characterization to ensure the production of high-purity material suitable for preclinical studies.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a cornerstone in modern drug discovery, renowned for its ability to impart favorable pharmacokinetic properties, including improved solubility and oral bioavailability.[2] Its presence in a multitude of approved drugs, particularly those targeting the central nervous system (CNS), underscores its value as a versatile scaffold.[1][3] this compound serves as a critical building block, enabling the synthesis of a diverse array of potential drug candidates for conditions such as depression, anxiety, and other neurological disorders.[4] The synthesis described herein is designed for scalability, providing a reliable pathway from bench-scale discovery to the multi-gram quantities required for extensive preclinical evaluation.
Synthetic Strategy: A Modified Strecker Reaction
The synthesis of the target compound is achieved through a one-pot, three-component Strecker reaction. This classic transformation is a powerful method for the synthesis of α-aminonitriles from an aldehyde, an amine, and a cyanide source.[5][6] In this protocol, benzaldehyde, tert-butyl piperazine-1-carboxylate (Boc-piperazine), and sodium cyanide are reacted to form the desired product.
The reaction proceeds via the initial formation of an iminium ion from the condensation of Boc-piperazine and benzaldehyde. Subsequent nucleophilic attack by the cyanide ion on the iminium carbon yields the stable α-aminonitrile product.[7] This approach is highly efficient and convergent, making it ideal for large-scale production.
Reaction Scheme
Caption: Overall synthetic route via a three-component Strecker reaction.
Safety First: Handling Sodium Cyanide
Sodium cyanide (NaCN) is an extremely toxic compound and requires strict adherence to safety protocols.[8][9] Inhalation, ingestion, or skin contact can be fatal.[8][10]
-
Engineering Controls: All manipulations involving solid NaCN or reactions generating hydrogen cyanide (HCN) gas must be performed in a certified chemical fume hood with adequate ventilation.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles at all times.[9] For weighing solid NaCN, a face shield and appropriate respiratory protection are mandatory.
-
Quenching and Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal. Follow all institutional and local regulations for hazardous waste management.[11]
-
Emergency Preparedness: An emergency cyanide antidote kit should be readily accessible, and all personnel must be trained in its use.
Detailed Scale-Up Protocol (100g Scale)
This protocol is optimized for a 100-gram scale synthesis. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| Benzaldehyde | 106.12 | 57.0 | 0.537 | 1.0 |
| Tert-butyl piperazine-1-carboxylate | 186.25 | 100.0 | 0.537 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 29.0 | 0.591 | 1.1 |
| Acetic Acid (Glacial) | 60.05 | 35.5 | 0.591 | 1.1 |
| Methanol (MeOH) | 32.04 | 1000 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl piperazine-1-carboxylate (100.0 g, 0.537 mol) and methanol (1000 mL).
-
Reagent Addition: Stir the mixture until the Boc-piperazine has completely dissolved. Add benzaldehyde (57.0 g, 0.537 mol) to the solution.
-
Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (29.0 g, 0.591 mol) in a minimal amount of water (approx. 60 mL). Caution: This step is highly exothermic and should be performed with care. Add this solution to the dropping funnel.
-
Acidification: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add glacial acetic acid (35.5 g, 0.591 mol) to the reaction mixture.
-
Reaction: Add the sodium cyanide solution dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the resulting residue, add ethyl acetate (1 L) and water (500 mL). Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Column Dimensions | Appropriate for the scale of the reaction |
| Loading Method | Dry loading or minimal solvent |
Procedure
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane/EtOAc) and pack the column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid.
Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Analytical Characterization
To ensure the synthesized compound meets the high-purity standards required for preclinical studies, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Melting Point: The melting point of the purified solid should be determined and compared to literature values if available.
Conclusion
This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can confidently produce high-purity material for advancing their preclinical research programs. The emphasis on safety, particularly in handling sodium cyanide, ensures a secure and responsible synthetic process.
References
- United Chemical. (2025, June 6). Ensuring Safe Usage of Sodium Cyanide to Prevent Accidents.
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
- Pandey, A., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed.
- Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- Chem-Impex. This compound.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Chem-Impex. This compound.
- University of Nebraska-Lincoln. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
- Wikipedia. Strecker amino acid synthesis.
- MDPI. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis.
- Master Organic Chemistry. Strecker Synthesis.
- Master Organic Chemistry. Strecker Synthesis.
- Taylor & Francis Online. (2024). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- Ingenta Connect. (2021, February 1). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- Nature. (2009, October 15). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- ResearchGate. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
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Application Notes and Protocols: Incorporating Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate into Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate into various drug delivery systems (DDS). The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for enhancing pharmacokinetic properties such as solubility and bioavailability.[1][2][3] This guide details the physicochemical properties of the title compound, outlines the rationale for its formulation, and provides detailed protocols for the preparation and characterization of nanoparticle-based delivery systems. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying scientific principles governing formulation choices and analytical techniques.
Introduction: The Rationale for Advanced Formulation
This compound is a versatile intermediate in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system for conditions like depression and anxiety.[4] Its structure, featuring a piperazine ring, offers favorable properties such as thermal stability and compatibility with various solvents.[4] However, like many small molecules, its therapeutic efficacy can be limited by factors such as poor solubility and non-specific distribution. Encapsulating such molecules within drug delivery systems can overcome these limitations, leading to improved therapeutic outcomes.[5][6]
The piperazine ring itself is a key structural feature in numerous FDA-approved drugs, valued for its ability to interact with biological targets and improve pharmacokinetic profiles.[1][2] By incorporating this compound into a DDS, we aim to leverage these intrinsic properties while gaining the additional benefits of controlled release, targeted delivery, and enhanced bioavailability.[7][8]
Logical Flow of Drug Delivery System Development:
Caption: A streamlined workflow for developing drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug molecule is fundamental to the rational design of a drug delivery system.[9]
| Property | Value | Source |
| Molecular Formula | C17H23N3O2 | [10] |
| Molecular Weight | 301.38 g/mol | [10] |
| Appearance | White crystalline solid | [11] |
| Solubility | Good solubility in various organic solvents | [4] |
| Thermal Stability | Good thermal stability at room temperature | [4][11] |
Note: The term "good solubility" is qualitative. It is crucial to perform quantitative solubility studies in a range of pharmaceutically acceptable solvents to determine the most suitable solvent system for encapsulation.
Formulation Strategy: Polymeric Nanoparticles
For hydrophobic or poorly water-soluble drugs, encapsulation within polymeric nanoparticles (NPs) is a well-established strategy to enhance solubility and bioavailability.[5][12] Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer commonly used for this purpose.[13] The solvent evaporation method is a robust and widely used technique for preparing PLGA nanoparticles.[5]
Rationale for Method Selection:
The emulsification-solvent evaporation method is particularly suitable for encapsulating hydrophobic drugs like this compound. The process involves dissolving the drug and polymer in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The subsequent removal of the organic solvent by evaporation leads to the formation of drug-loaded nanoparticles.
Workflow for Nanoparticle Formulation and Characterization:
Caption: Step-by-step process for nanoparticle formulation and analysis.
Detailed Experimental Protocols
Protocol 1: Preparation of Drug-Loaded PLGA Nanoparticles by Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA), 50:50, MW 30,000-60,000
-
Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed, MW 30,000-70,000
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Accurately weigh 10 mg of this compound and 100 mg of PLGA.
-
Dissolve both components in 2 mL of dichloromethane in a glass vial. Vortex until fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of deionized water. Heat gently (around 60°C) with stirring to facilitate dissolution. Cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to 4 mL of the aqueous PVA solution while sonicating on an ice bath.
-
Sonicate for 2 minutes at 40% amplitude using a probe sonicator.
-
-
Solvent Evaporation:
-
Immediately transfer the resulting oil-in-water emulsion to a beaker containing 20 mL of a 0.5% (w/v) PVA solution.
-
Stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of dichloromethane.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of Nanoparticles
4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water.
-
Dilute the suspension to an appropriate concentration to achieve a suitable scattering intensity.
-
Measure the particle size (Z-average), PDI, and zeta potential at 25°C.
-
Perform measurements in triplicate.
-
4.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Procedure:
-
Total Drug (W_total): This is the initial amount of drug used in the formulation (10 mg in Protocol 1).
-
Free Drug (W_free):
-
Combine the supernatants from the first centrifugation step.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the concentration of the drug in the supernatant by HPLC.
-
-
Encapsulated Drug (W_encapsulated):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the particles and release the drug.
-
Analyze the drug concentration by HPLC.
-
-
Calculations:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [Weight of drug in nanoparticles / Weight of nanoparticles] x 100
-
-
4.2.3. In Vitro Drug Release
-
Method: Dialysis method.
-
Procedure:
-
Accurately weigh a known amount of drug-loaded nanoparticles and suspend them in 1 mL of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the suspension into a dialysis bag (e.g., MWCO 12-14 kDa).
-
Place the dialysis bag in a beaker containing 50 mL of release medium.
-
Maintain the beaker at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples by HPLC.
-
Calculate the cumulative percentage of drug released over time.
-
Expected Results and Data Interpretation
| Parameter | Expected Range | Interpretation |
| Particle Size | 100 - 300 nm | Size influences circulation time and cellular uptake. |
| PDI | < 0.3 | Indicates a narrow and homogenous particle size distribution. |
| Zeta Potential | -10 to -30 mV | A negative surface charge contributes to colloidal stability by preventing aggregation. |
| Encapsulation Efficiency | > 70% | High EE indicates an efficient encapsulation process. |
| Drug Loading | 1 - 5% | Represents the amount of drug per unit weight of the nanoparticle. |
| In Vitro Release | Sustained release over 48 hours | Demonstrates the ability of the DDS to provide a prolonged therapeutic effect. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size | Insufficient sonication energy; high polymer concentration. | Increase sonication time/amplitude; decrease polymer concentration. |
| High PDI | Inefficient emulsification; polymer precipitation. | Optimize sonication parameters; ensure complete dissolution of components. |
| Low Encapsulation Efficiency | Drug partitioning into the aqueous phase; premature drug precipitation. | Use a more hydrophobic solvent; optimize the drug-to-polymer ratio. |
| Burst Release | Drug adsorbed on the nanoparticle surface. | Ensure thorough washing of nanoparticles; optimize formulation to promote core encapsulation. |
Conclusion
This guide provides a foundational framework for the successful incorporation of this compound into a polymeric nanoparticle-based drug delivery system. The provided protocols are a starting point, and optimization of formulation and process parameters will likely be necessary to achieve the desired product characteristics for a specific therapeutic application. Meticulous characterization is paramount to ensuring the quality, efficacy, and safety of the final drug product.[8][14]
References
- Solvias. (n.d.). Small Molecule Pharmaceutical Characterization.
- Chem-Impex. (n.d.). This compound.
-
Okay, S. (2020). Single-Molecule Characterization of Drug Delivery Systems. Assay and Drug Development Technologies, 18(1), 56-63. [Link]
- Harrison, W. T. A., et al. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH.
- García-García, E., et al. (n.d.). Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Publishing.
- ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate.
- ResearchGate. (n.d.). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach.
- ResearchGate. (n.d.). Single-Molecule Characterization of Drug Delivery Systems.
- PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems: A Review.
- MDPI. (n.d.). Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study.
-
PurdueResearchPark. (2018, February 22). 9 Improved Nano-delivery of Hydrophobic Drugs. YouTube. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
-
NIH. (n.d.). Drug self-delivery systems: A comprehensive review on small molecule nanodrugs. Retrieved from [Link]
-
NIH. (2019). Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
ACS Publications. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of piperazine derivatives.
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Single-Molecule Characterization of Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solvias.com [solvias.com]
- 10. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. mdpi.com [mdpi.com]
- 13. Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. sysrevpharm.org [sysrevpharm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable pharmaceutical intermediate.[1] As a key building block in medicinal chemistry, particularly for neuroscience research and the development of novel therapeutics, ensuring its purity is paramount.[1]
This guide provides in-depth, field-proven insights in a troubleshooting format to help you identify, control, and eliminate common impurities, thereby enhancing your reaction yield and final product quality.
Synthesis Overview & Impurity Landscape
The most common and efficient method for synthesizing this compound is a variation of the Strecker synthesis .[2][3] This one-pot, three-component reaction involves N-Boc-piperazine, benzaldehyde, and a cyanide source (e.g., sodium or potassium cyanide). The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[4]
While seemingly straightforward, this process can give rise to several predictable impurities stemming from starting materials, side reactions, and subsequent work-up conditions. Understanding these pathways is the first step toward effective control.
Core Reaction Pathway and Major Impurity Formation
Caption: Synthetic pathway and common impurity formation routes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate in my crude product?
Answer: The impurity profile is typically dominated by four categories of byproducts:
-
Unreacted Starting Materials: Residual N-Boc-piperazine and benzaldehyde are common. Benzaldehyde can also oxidize to form benzoic acid, especially if the reaction is exposed to air for extended periods.
-
Process-Related Impurities: These arise from side reactions during the synthesis. The most significant is the di-substituted piperazine , where the secondary amine of the product molecule reacts with another molecule of benzaldehyde and cyanide.[5]
-
Degradation Impurities: The nitrile group in the target molecule is susceptible to hydrolysis. During aqueous work-up or purification under non-neutral pH, you can form the corresponding amide impurity (partial hydrolysis) or the carboxylic acid impurity (complete hydrolysis).[6][7][8]
-
Starting Material Impurities: Impurities present in the initial N-Boc-piperazine, such as N-Nitroso N-BOC Piperazine, can carry through to the final product.[9] It is crucial to use high-purity starting materials.
Q2: I am observing a significant amount of a di-substituted byproduct. How can I prevent this?
Answer: The formation of the di-substituted impurity is a common challenge in reactions involving piperazine derivatives due to the presence of two reactive nitrogen atoms.[5] The nitrogen on the newly formed product is still nucleophilic and can compete with the starting N-Boc-piperazine for the iminium ion intermediate.
Causality & Mitigation Strategies:
-
Stoichiometry: The most effective control is to use a slight molar excess of N-Boc-piperazine (e.g., 1.1 to 1.2 equivalents) relative to benzaldehyde. This ensures that the iminium ion intermediate is more likely to react with the starting amine rather than the product.
-
Controlled Addition: Add the benzaldehyde solution slowly to the mixture of N-Boc-piperazine and cyanide. This maintains a low concentration of the aldehyde and the resulting iminium ion, favoring the reaction with the more abundant starting amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can slow down the rate of the second substitution reaction more significantly than the desired primary reaction, thus improving selectivity.
Q3: My final product is contaminated with an amide impurity. What is the cause and how do I avoid it?
Answer: The presence of the amide impurity, Tert-butyl 4-(carbamoyl(phenyl)methyl)piperazine-1-carboxylate, is a direct result of the partial hydrolysis of the nitrile functional group.[6][10]
Mechanism of Formation: This hydrolysis can be catalyzed by either acid or base, which are often present during the reaction work-up or purification stages.[7] The nitrile carbon is attacked by water, leading to the formation of an amide intermediate. If conditions are harsh (e.g., high temperature, strong acid/base), this amide can be further hydrolyzed to the carboxylic acid.[8]
Prevention Protocol:
-
Neutral Work-up: During the aqueous work-up, carefully adjust the pH of the solution to be as close to neutral (pH ~7) as possible before extraction. Avoid strong acid or base washes if possible.
-
Anhydrous Conditions: Ensure all solvents used for purification (e.g., column chromatography) are anhydrous.
-
Temperature: Perform all work-up and purification steps at room temperature or below to minimize the rate of hydrolysis.
-
Limit Exposure to Water: Minimize the contact time of the product with aqueous phases during extraction.
Q4: My reaction yield is consistently low, with significant unreacted starting materials detected by HPLC. What are the likely causes?
Answer: Low conversion is a common issue that can often be traced back to reagent quality, reaction setup, or conditions.
Troubleshooting Checklist:
-
Reagent Quality:
-
Benzaldehyde: Benzaldehyde readily oxidizes to benzoic acid upon exposure to air. Use freshly distilled or a newly opened bottle of benzaldehyde. An FT-IR spectrum can quickly confirm the presence of a broad O-H stretch characteristic of the carboxylic acid impurity.
-
N-Boc-Piperazine: Ensure it is of high purity and has been stored correctly.[11]
-
Cyanide Source: Sodium or potassium cyanide can degrade over time, especially if exposed to moisture and CO₂. Use a fresh, dry source.
-
-
Reaction Conditions:
-
pH: The formation of the iminium ion is a critical step. The reaction is often mildly acidic. Some procedures call for the addition of a weak acid like acetic acid to facilitate imine formation.[3] Ensure the pH is conducive to this step.
-
Mixing: In a heterogeneous reaction mixture, ensure vigorous stirring to maximize the interfacial area between reactants.
-
Reaction Time/Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Data Summary and Analytical Guidance
Effective troubleshooting relies on accurate analytical data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and accessible method for monitoring reaction progress and assessing final product purity.[12]
Table 1: Common Impurities and Analytical Detection
| Impurity Name | Potential Origin | Typical Analytical Method | Key Diagnostic Information |
| N-Boc-Piperazine | Unreacted Starting Material | HPLC-UV, GC-MS | Elutes early. No aromatic protons in ¹H NMR. |
| Benzaldehyde | Unreacted Starting Material | HPLC-UV, GC-MS | Characteristic aldehyde proton (~10 ppm) in ¹H NMR. |
| Benzoic Acid | Oxidation of Benzaldehyde | HPLC-UV, LC-MS | Carboxylic acid proton (>12 ppm) in ¹H NMR. |
| Di-substituted Impurity | Over-alkylation of Product | HPLC-UV, LC-MS | Higher molecular weight (M+284) by MS. |
| Amide Impurity | Partial hydrolysis of Nitrile | HPLC-UV, LC-MS | Molecular weight (M+18) by MS. Different chemical shift for benzylic proton. |
| Carboxylic Acid Impurity | Full hydrolysis of Nitrile | HPLC-UV, LC-MS | Molecular weight (M+19) by MS. Loss of nitrile peak in IR. |
Recommended Analytical Protocol: Purity Analysis by HPLC-UV
This protocol is a general guideline and should be optimized for your specific system. It is adapted from established methods for analyzing piperazine derivatives.[12][13][14]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. A typical gradient might be 10% B to 90% B.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Detection Wavelength: Monitor at 220 nm and 254 nm. A PDA detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or acetonitrile.
Analytical Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
References
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Taylor & Francis Online. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]
-
PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Master Organic Chemistry. Strecker Synthesis. [Link]
-
NROChemistry. Strecker Synthesis. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Lumen Learning. Hydrolysis of nitriles. [Link]
-
Chemistry LibreTexts. Making Amides from Nitriles. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
Sources
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- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Purification of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the technical support guide for the purification of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This molecule is a valuable intermediate in pharmaceutical development, particularly for synthesizing novel therapeutics targeting the central nervous system.[1] However, its purification can present challenges due to the physicochemical properties of the piperazine ring. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of the target compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. Impurities typically arise from unreacted starting materials, side reactions, or degradation.
-
Unreacted Starting Materials: The most common are N-Boc-piperazine, benzaldehyde, and the cyanide source used in the synthesis.
-
Side-Reaction Products: Di-substituted piperazine byproducts can form, especially if reaction stoichiometry is not carefully controlled.[2] Other impurities can include products from undesired reactions at the cyano or phenyl groups.
-
Degradation Products: The piperazine ring can be susceptible to degradation under harsh acidic or basic conditions or at elevated temperatures.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup can be retained in the crude product.[2]
Q2: My crude product is an oil or a waxy solid that is difficult to handle and won't crystallize. What are my options?
A2: This is a common problem when residual solvents or impurities disrupt the formation of a stable crystal lattice. You have several effective options:
-
Solvent Trituration/Washing: This is a simple and effective first step. By stirring or "slurrying" the crude oil in a solvent where the desired product has minimal solubility but the impurities are soluble (e.g., cold iso-hexane or diethyl ether), you can effectively wash away many contaminants.[4][5]
-
Salt Formation: This is a highly robust method for inducing crystallization. The basic nitrogen of the piperazine ring can be protonated with an acid (e.g., HCl, acetic acid, or fumaric acid) to form a salt.[4][6] These salts are often highly crystalline solids with sharp melting points, making them easy to isolate and purify by recrystallization. The pure free base can then be regenerated by neutralization.[4]
-
Low-Temperature Crystallization: In some cases, dissolving the oil in a minimal amount of a suitable solvent and cooling it to a very low temperature (e.g., -20°C or -78°C) can induce solidification or crystallization.[4]
Q3: I'm seeing significant peak tailing during my silica gel column chromatography. How can I improve the separation?
A3: Peak tailing is a classic issue when purifying basic compounds like piperazine derivatives on standard (acidic) silica gel.[4]
-
Causality: The basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of the compound to lag behind the main band, resulting in a "tailed" peak and poor separation.[3][4]
-
Solution: The most effective solution is to neutralize the acidic sites on the silica gel by modifying the mobile phase. Add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to your mobile phase (e.g., Hexane/Ethyl Acetate) is the most common and effective solution.[4] The TEA acts as a competitive base, binding to the active sites on the silica and allowing your product to elute symmetrically.
-
Ammonia: For very basic compounds, a solution of ammonia in methanol can also be used as an additive.[4]
-
Q4: Should I use column chromatography or salt recrystallization for my purification?
A4: The choice depends on your specific needs, including the scale of the reaction, the impurity profile, and the desired final purity.
| Feature | Column Chromatography | Salt Formation & Recrystallization |
| Separation Power | Excellent for separating complex mixtures and closely related impurities.[4] | Best for removing non-basic or neutral impurities from a basic product.[4][6] |
| Scalability | Can be difficult and costly to scale up. | Highly efficient and easily scalable for large quantities.[4] |
| Throughput | Generally lower throughput; can be time-consuming. | Higher throughput, often requiring less hands-on time. |
| Ideal Use Case | Purifying a complex crude mixture with multiple components or structurally similar impurities. | Final purification step for a relatively pure (>90%) crude product to achieve high purity on a large scale.[4] |
Part 2: Troubleshooting Guides & Standard Protocols
This section provides detailed, step-by-step workflows for the most effective purification techniques.
Guide 1: High-Resolution Flash Column Chromatography
This protocol is designed to mitigate the issues of peak tailing associated with basic piperazine compounds.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of Hexane/Ethyl Acetate). Critically, add 0.1-1% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[4]
-
Column Packing: Select an appropriately sized column for your sample amount. Pack the column with silica gel using the "slurry" method with your initial mobile phase.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane). Add a small amount of silica gel, and evaporate the solvent to dryness. Gently load the resulting free-flowing powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase and carefully load it onto the column.
-
-
Elution and Collection: Begin elution with your mobile phase, gradually increasing polarity if using a gradient. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Guide 2: Purification via Diacetate Salt Formation
This protocol leverages the basicity of the piperazine moiety to form a crystalline salt, which is an excellent method for large-scale purification.[6]
Caption: Workflow for Purification via Salt Recrystallization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent. Acetone is often an excellent choice for forming piperazine diacetate salts.[6] Use approximately 5-20 volumes of solvent per volume of crude material.
-
Acid Addition: While stirring, slowly add a stoichiometric amount of glacial acetic acid.[6] The piperazine diacetate salt should begin to precipitate.
-
Crystallization/Precipitation: Continue stirring the mixture at room temperature, or cool it in an ice bath to maximize the precipitation of the crystalline salt.[6]
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent (e.g., cold acetone) to remove any remaining soluble impurities. Dry the purified salt under vacuum.
-
(Optional) Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Basify the aqueous solution by slowly adding a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extract the liberated free base from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified free base.[4]
-
References
- Technical Support Center: Purification of Oily Piperazine Deriv
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
- Technical Support Center: Purification of Piperazine-2-Thione Deriv
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
- Purification of piperazine. (1959).
Sources
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the dedicated technical support resource for the synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields and purity. This versatile building block is a key intermediate in the development of various pharmaceutical agents, particularly in neuroscience research for modulating neurotransmitter systems.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved through a Strecker synthesis. The Strecker synthesis is a three-component reaction involving an aldehyde (benzaldehyde), an amine (tert-butyl piperazine-1-carboxylate), and a cyanide source.[2][3]
Issue 1: Low Reaction Yield
Question: I am consistently obtaining a low yield of my target product. What are the potential causes and how can I improve it?
Answer: Low yields in the Strecker synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Reagent Quality | Impure starting materials (benzaldehyde, tert-butyl piperazine-1-carboxylate, cyanide source). | Ensure the purity of all reagents. Benzaldehyde should be freshly distilled to remove any benzoic acid impurity. | Impurities can lead to unwanted side reactions, consuming reagents and complicating purification. Benzoic acid can neutralize the amine, preventing imine formation. |
| Reaction Conditions | Suboptimal temperature or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A temperature range of room temperature to a slight elevation (e.g., 40-50 °C) can be explored. | The rate of imine formation and cyanide addition are temperature-dependent. Prolonged reaction times or excessive heat can lead to degradation of the product or formation of byproducts. |
| Cyanide Source | Inefficient delivery or reactivity of the cyanide source. | While historically hydrogen cyanide (HCN) was used, safer and more manageable sources like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) are preferred.[2] The choice of cyanide source can impact reactivity. | The cyanide ion is the key nucleophile. Its availability and reactivity are crucial for the C-C bond formation. TMSCN can sometimes offer better solubility in organic solvents. |
| Solvent Choice | An inappropriate solvent can hinder the reaction. | Protic solvents like methanol or ethanol, or aprotic polar solvents like acetonitrile or dichloromethane (DCM) are commonly used. The choice of solvent can influence the solubility of reagents and intermediates.[4] | The solvent must be able to dissolve the reactants to a sufficient extent to allow for an efficient reaction. It can also influence the equilibrium of imine formation. |
| pH Control | Incorrect pH of the reaction mixture. | The Strecker reaction is sensitive to pH. A slightly acidic condition is often beneficial for the formation of the iminium ion, which is more electrophilic than the imine.[2][3] The use of a mild acid catalyst like acetic acid can be beneficial. | The protonation of the imine to form the iminium ion enhances its electrophilicity, making it more susceptible to nucleophilic attack by the cyanide ion. |
Issue 2: Significant Side Product Formation
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Identifying the nature of the impurity is the first step towards mitigating its formation.
Common Side Products & Mitigation Strategies:
-
Unreacted Starting Materials: The presence of unreacted benzaldehyde or tert-butyl piperazine-1-carboxylate indicates an incomplete reaction.
-
Solution: Increase the reaction time or slightly elevate the temperature. Ensure proper mixing.
-
-
Formation of a Di-substituted Piperazine Byproduct: While less common in this specific three-component reaction, if tert-butyl piperazine-1-carboxylate is not fully protected, the second nitrogen could potentially react.
-
Solution: Ensure the use of high-purity, mono-Boc-protected piperazine.
-
-
Hydrolysis of the Nitrile: If the workup conditions are too harsh (e.g., strongly acidic or basic), the nitrile group can be hydrolyzed to a carboxylic acid.
-
Solution: Employ a mild aqueous workup. Use a saturated solution of sodium bicarbonate to neutralize any acid and then extract the product with an organic solvent.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What purification techniques are most effective?
Answer: Effective purification is crucial to obtain this compound with high purity.
Recommended Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and dissolve inorganic salts.
-
Solvent Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective for eluting the product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Strecker reaction mechanism. The key steps are:
-
Imine/Iminium Ion Formation: Benzaldehyde reacts with tert-butyl piperazine-1-carboxylate to form an imine. In the presence of a mild acid, the imine can be protonated to form a more reactive iminium ion.[3]
-
Nucleophilic Attack by Cyanide: The cyanide ion (from a source like NaCN or KCN) acts as a nucleophile and attacks the electrophilic carbon of the imine or iminium ion.[2]
-
Formation of the α-aminonitrile: This attack results in the formation of the final product, this compound, which is an α-aminonitrile.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to our dedicated technical support guide for the synthesis of tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable troubleshooting advice to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis, providing explanations and practical solutions to get your research back on track.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can be frustrating and often point to suboptimal reaction conditions or the prevalence of side reactions. Let's break down the possibilities for the two primary synthetic routes.
For the Strecker Synthesis Route:
The Strecker synthesis is a three-component reaction involving N-Boc-piperazine, benzaldehyde, and a cyanide source.[2][3] The equilibrium of imine formation and subsequent nucleophilic attack by the cyanide ion are critical for high yields.
-
Cause 1: Incomplete Imine Formation: The initial condensation of N-Boc-piperazine and benzaldehyde to form the corresponding iminium ion is a reversible reaction.[4] The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution: Ensure your reagents and solvent are anhydrous. If the reaction is run in a protic solvent, consider using a dehydrating agent like molecular sieves.
-
-
Cause 2: Benzaldehyde Self-Condensation: Under basic conditions, benzaldehyde can undergo self-condensation reactions, such as the benzoin condensation or Cannizzaro reaction, which consume the starting material.
-
Solution: Maintain a controlled temperature, typically at or below room temperature. The slow addition of benzaldehyde to the reaction mixture can also minimize its self-reaction.
-
-
Cause 3: Hydrolysis of the Nitrile: The final product, an α-aminonitrile, can be susceptible to hydrolysis back to the aldehyde or to the corresponding carboxylic acid, especially under harsh pH conditions.[4]
-
Solution: Work up the reaction under neutral or mildly basic conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification.
-
For the N-Alkylation Route:
This route involves the nucleophilic substitution of a halide (e.g., 2-bromo-2-phenylacetonitrile) with N-Boc-piperazine.[5]
-
Cause 1: Formation of Dialkylated Piperazine: If your starting piperazine is not fully mono-protected with the Boc group, the free piperazine can react with two equivalents of the alkyl halide, leading to an undesired 1,4-disubstituted byproduct.[5]
-
Solution: Ensure the purity of your N-Boc-piperazine starting material. It's often beneficial to use a slight excess of N-Boc-piperazine to ensure the complete consumption of the alkylating agent.
-
-
Cause 2: Quaternization of the Piperazine Nitrogen: The nitrogen atoms of the piperazine ring can be further alkylated to form a quaternary ammonium salt.[6] These salts are often highly water-soluble and can be lost during the aqueous workup.[6]
-
Solution: Use a stoichiometric amount of the alkylating agent and monitor the reaction closely by TLC or LC-MS to avoid over-alkylation. Running the reaction at a lower temperature can also help to control this side reaction.
-
-
Cause 3: Competing Elimination Reaction: Depending on the base and solvent system used, the alkyl halide may undergo elimination to form an alkene, rather than substitution.
-
Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and a polar aprotic solvent such as acetonitrile or DMF.
-
Summary of Yield Optimization Strategies:
| Parameter | Strecker Synthesis | N-Alkylation |
| Reagents | Use freshly distilled benzaldehyde. Ensure anhydrous conditions. | Confirm the purity of mono-Boc-piperazine. |
| Stoichiometry | Use a slight excess of the cyanide source. | Use a 1:1 to 1.2:1 ratio of N-Boc-piperazine to alkyl halide. |
| Temperature | Maintain at or below room temperature. | Control temperature to avoid quaternization. |
| Base | Use a weak base to avoid benzaldehyde self-condensation. | Use a non-nucleophilic base like DIPEA. |
| Workup | Maintain a neutral or mildly basic pH. | Perform a careful extraction to recover the product. |
Question 2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The identity of the side products depends on the synthetic route chosen. Below is a breakdown of common impurities.
Potential Side Products in Strecker Synthesis:
-
Benzaldehyde: Unreacted starting material.
-
N-Boc-piperazine: Unreacted starting material.
-
Benzoin: From the self-condensation of benzaldehyde.
-
Benzyl alcohol and Benzoic acid: From the Cannizzaro reaction of benzaldehyde.
-
Hydrolysis products: The corresponding α-amino acid or α-hydroxy nitrile.
Potential Side Products in N-Alkylation:
-
N-Boc-piperazine: Unreacted starting material.
-
1,4-bis(cyano(phenyl)methyl)piperazine: The dialkylated byproduct.
-
Quaternary ammonium salt: From over-alkylation.
-
Elimination product: From the dehydrohalogenation of the alkyl halide.
Experimental Workflow & Side Reaction Pathways
To provide a clearer picture, the following diagrams illustrate the main reaction and potential side reactions for both synthetic routes.
Caption: Strecker synthesis pathway and common side reactions.
Caption: N-Alkylation pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Strecker synthesis or N-alkylation?
Both routes are viable, and the choice depends on factors like the availability of starting materials, scale, and desired purity profile.
-
Strecker Synthesis:
-
Pros: Atom-economical (builds the molecule from smaller components), and starting materials are generally inexpensive.
-
Cons: Can be mechanistically complex with competing side reactions. The use of cyanide requires stringent safety protocols.
-
-
N-Alkylation:
-
Pros: Generally more straightforward with a cleaner reaction profile if high-quality starting materials are used.
-
Cons: The alkylating agent, 2-bromo-2-phenylacetonitrile, may be more expensive or require synthesis. Potential for over-alkylation.
-
Q2: How critical is the quality of my starting materials?
Extremely critical. Impurities in your starting materials will likely lead to side products that can be difficult to separate from your desired compound.
-
Benzaldehyde: Should be freshly distilled before use to remove benzoic acid, which can interfere with the reaction.[7]
-
N-Boc-piperazine: Should be pure and free of unreacted piperazine to avoid dialkylation.[5]
-
Solvents: Should be anhydrous, especially for the Strecker synthesis, to favor imine formation.
Q3: What are the best practices for monitoring the reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting materials, product, and potential byproducts.
-
LC-MS: Provides more definitive information on the progress of the reaction and the identity of the species in the reaction mixture.
Q4: What specific safety precautions should I take, especially when using cyanide?
All work with cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide (HCN) must be conducted in a well-ventilated fume hood.[8] Always have a cyanide antidote kit readily available and be trained in its use. Acidification of cyanide salts liberates highly toxic HCN gas. Therefore, all waste should be quenched with an oxidizing agent like bleach before disposal.
Detailed Experimental Protocols
Protocol 1: Strecker Synthesis
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in methanol at 0 °C, add benzaldehyde (1.0 eq.).
-
After stirring for 30 minutes, add sodium cyanide (1.1 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation
-
To a solution of N-Boc-piperazine (1.1 eq.) and diisopropylethylamine (1.5 eq.) in acetonitrile, add a solution of 2-bromo-2-phenylacetonitrile (1.0 eq.) in acetonitrile dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Organic Syntheses Procedure.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
- Perrone, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
- Firth, J. D., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- BenchChem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- Chem-Impex. (n.d.). This compound.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
- National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
- National Institutes of Health. (n.d.). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
- National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Google Patents. (n.d.). CN108586452A - A kind of synthetic method of Pa Boxini intermediates.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate in Solution
Welcome to the technical support center for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. Inconsistent experimental results are often a primary indicator of compound degradation, and this resource will help you diagnose and mitigate these issues.[1]
Frequently Asked Questions (FAQs)
Q1: I'm observing a gradual loss of potency in my stock solution of this compound. What are the likely causes?
A loss of potency is a common sign of chemical degradation. For this specific molecule, the primary suspects are hydrolysis of the tert-butyl carbamate group and, to a lesser extent, reactions involving the α-aminonitrile moiety. The stability is highly dependent on the pH, solvent, and storage temperature.
Q2: What is the optimal pH range for storing this compound in an aqueous or semi-aqueous solution?
Piperazine derivatives are weak bases, and their stability is significantly influenced by pH.[1] Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize base-catalyzed hydrolysis of the carbamate. Strongly acidic or basic conditions should be avoided.
Q3: Can I store solutions of this compound at room temperature?
For short-term use (within a few hours), room temperature storage may be acceptable, but for long-term storage, it is strongly advised to keep solutions at low temperatures, such as -20°C or -80°C.[1] Whenever possible, prepare fresh solutions for your experiments to ensure the highest accuracy of your results.[1]
Q4: I see a color change in my solid compound after prolonged storage. What does this indicate?
A color change in the solid state can be due to photo-oxidation or reaction with atmospheric oxygen.[1] It is crucial to store the solid compound in a well-closed, light-resistant container, and for highly sensitive applications, consider storage under an inert atmosphere like nitrogen or argon.[1]
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Inconsistent Results and Loss of Potency in Biological Assays
Symptoms:
-
Decreased biological activity over time.
-
Poor reproducibility between experiments.
-
Unexpected biological effects.[1]
Potential Root Causes:
-
Hydrolysis of the Tert-butyl Carbamate: The tert-butyl carbamate (Boc) protecting group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield piperazine and other byproducts. Carbamate hydrolysis can be initiated by hydroxyl ion attachment or direct ionization of an amide hydrogen.[2]
-
Degradation of the α-Aminonitrile Moiety: The α-aminonitrile group can be a reactive center. In the presence of water, it can potentially hydrolyze to an α-amino acid, a process well-known in the Strecker synthesis of amino acids.[3]
Diagnostic Workflow:
Caption: Potential degradation pathways for the compound.
Recommended Storage and Handling
To maximize the stability and ensure the integrity of your experimental results, adhere to the following guidelines:
| Condition | Solid Compound | Stock Solution (in DMSO/DMF) | Aqueous Solution |
| Temperature | 2-8°C | -20°C or -80°C | Use immediately; if necessary, store at 2-8°C for a few hours |
| Light | Protect from light (amber vial) [1] | Protect from light (amber vial) | Protect from light |
| Atmosphere | Tightly sealed container, consider inert gas [1] | Tightly sealed vial | N/A |
| pH (Aqueous) | N/A | N/A | 4-7 |
By understanding the potential degradation pathways and implementing these troubleshooting and handling strategies, you can significantly improve the stability of this compound in your experiments, leading to more reliable and reproducible data.
References
-
Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852-857. Retrieved from [Link]
-
Pascal, R., & Ruiz-Bermejo, M. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. Retrieved from [Link]
-
Asif, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Pharmacy and Pharmacology, 7(1). Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the Technical Support Center for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, modification, and handling of this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your experimental work. This compound is a valuable intermediate in pharmaceutical synthesis, often utilized in the development of novel therapeutics for neuroscience research, including antidepressants and anti-anxiety agents.[1] Its structure, featuring a piperazine ring, a cyano group, and a tert-butyl carbamate (Boc) protecting group, offers a unique combination of reactivity and stability.[1]
This guide is structured in a question-and-answer format to directly address the specific problems you may face. We will delve into the intricacies of its synthesis, subsequent chemical transformations, and purification.
Section 1: Synthesis of this compound
The synthesis of α-amino nitriles like this compound is commonly achieved through a Strecker reaction. This multicomponent reaction involves an amine, a carbonyl compound (in this case, benzaldehyde), and a cyanide source.[2]
FAQ 1: My Strecker reaction for the synthesis of this compound is giving a low yield. What are the possible causes and how can I improve it?
Low yields in the Strecker synthesis can stem from several factors related to the equilibrium of imine formation and the subsequent nucleophilic attack by the cyanide ion.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial step of the Strecker reaction is the formation of an iminium ion from benzaldehyde and Boc-piperazine. This reaction is an equilibrium process and can be hindered by the presence of water.
-
Solution: Ensure all your reagents and solvents are anhydrous. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can help to drive the equilibrium towards the imine.[2]
-
-
Reactivity of the Cyanide Source: The choice and handling of the cyanide source are critical.
-
Solution: Trimethylsilyl cyanide (TMSCN) is often a milder and more soluble alternative to sodium or potassium cyanide (NaCN/KCN). If using NaCN or KCN, ensure it is finely powdered to maximize its surface area and reactivity. The reaction may also be sensitive to pH; a slightly acidic medium can facilitate imine formation without excessively protonating the cyanide nucleophile.[2]
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While many Strecker reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Diagram: Troubleshooting Logic for Low Yield in Strecker Synthesis
Caption: Troubleshooting workflow for low yield in Strecker synthesis.
FAQ 2: I am observing significant side product formation in my Strecker reaction. What are the likely side products and how can I minimize them?
Side product formation is a common issue that complicates purification and reduces the overall yield.
Common Side Products & Minimization Strategies:
-
Cyanohydrin Formation: Benzaldehyde can react directly with the cyanide source to form mandelonitrile (the cyanohydrin of benzaldehyde). This is more likely if the imine formation is slow.
-
Minimization: Ensure the efficient formation of the imine before the addition of the cyanide source. Pre-stirring the aldehyde and amine for a period before introducing the cyanide can be beneficial.
-
-
Bis-alkylation of Piperazine: If a non-protected piperazine is used, or if the Boc group is unintentionally cleaved, the secondary amine can react with two equivalents of the aldehyde and cyanide, leading to a bis-substituted impurity.
-
Minimization: Ensure the integrity of the Boc-piperazine starting material. Avoid harsh acidic conditions that could lead to premature deprotection.
-
-
Hydrolysis of the Nitrile: If there is an excess of water and the reaction is run for an extended period, the newly formed nitrile group can undergo partial hydrolysis to the corresponding amide.
-
Minimization: As mentioned previously, use anhydrous conditions. Work up the reaction promptly once the starting material is consumed.
-
Section 2: Reactions of the Boc-Protected Piperazine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
FAQ 3: My Boc deprotection reaction is incomplete. What can I do to drive it to completion?
Incomplete deprotection is a frequent challenge, but several strategies can be employed to ensure full removal of the Boc group.
Troubleshooting Incomplete Deprotection:
| Parameter | Possible Cause | Solution |
| Acid Stoichiometry | Insufficient equivalents of acid. | Increase the equivalents of trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A common starting point is 5-10 equivalents. |
| Reaction Time | The reaction has not run long enough. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is no longer visible. |
| Temperature | The reaction is too slow at room temperature. | Gentle heating to 40-50 °C can often accelerate the deprotection process. |
| Solubility | The starting material is not fully dissolved. | Choose a solvent system in which the Boc-protected compound is fully soluble. Dichloromethane (DCM) is common for TFA deprotection, while dioxane or methanol can be used for HCl. |
Diagram: Experimental Workflow for Boc Deprotection
Caption: General workflow for acid-catalyzed Boc deprotection.
Section 3: Reactions of the Nitrile Functional Group
The nitrile group is a versatile functional handle that can be converted into other important moieties, such as carboxylic acids and primary amines.
FAQ 4: I am having difficulty hydrolyzing the nitrile to a carboxylic acid. What conditions should I try?
Nitrile hydrolysis, especially on a sterically hindered carbon, can be sluggish. Both acidic and basic conditions can be employed, and the choice depends on the stability of the rest of the molecule.[3][4]
Hydrolysis Conditions:
-
Acidic Hydrolysis:
-
Reagents: Typically, a strong acid such as concentrated HCl or H₂SO₄ in water is used.[3]
-
Conditions: The reaction often requires heating (reflux) for an extended period.[3]
-
Mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate.[4][5]
-
Troubleshooting: If the reaction is slow, increasing the acid concentration or the temperature may be necessary. However, be mindful of potential side reactions, such as decomposition or undesired reactions involving the piperazine ring.
-
-
Basic Hydrolysis:
-
Reagents: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution (e.g., ethanol/water) is common.[3]
-
Conditions: Similar to acidic hydrolysis, heating is usually required.[3]
-
Mechanism: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[4]
-
Troubleshooting: If the reaction stalls at the amide intermediate, more forcing conditions (higher temperature, longer reaction time) may be needed. Note that the product will be the carboxylate salt, which will require an acidic workup to protonate it to the carboxylic acid.
-
FAQ 5: The reduction of the nitrile to a primary amine is giving low yields or a mixture of products. What are my options?
Reduction of nitriles to primary amines can be accomplished using various reducing agents. The choice of reagent is crucial to avoid side reactions and achieve a good yield.
Nitrile Reduction Strategies:
| Reducing Agent | Conditions | Advantages | Potential Issues & Troubleshooting |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Powerful and generally effective for most nitriles.[1] | Can be unselective if other reducible functional groups are present. The reaction can be highly exothermic. Troubleshooting: Ensure slow addition of the reagent at low temperature (e.g., 0 °C). |
| Borane (BH₃-THF or BH₃-SMe₂) | THF, often with heating. | More selective than LiAlH₄ for nitriles over some other functional groups.[6] | Can be slower than LiAlH₄. BH₃-SMe₂ has an unpleasant odor.[6] Troubleshooting: Use a slight excess of the borane complex and allow for sufficient reaction time. |
| Catalytic Hydrogenation | H₂ gas, metal catalyst (e.g., Raney Nickel, Pd/C). | Often used in industrial settings. Can be performed under milder conditions than hydride reductions.[6][7] | Can lead to the formation of secondary and tertiary amine byproducts.[6] Troubleshooting: The addition of ammonia or ammonium hydroxide can help to suppress the formation of secondary and tertiary amines.[6] |
Section 4: Purification
The basic nature of the piperazine moiety can present unique challenges during purification.
FAQ 6: My product is an oil and is difficult to purify by column chromatography. What can I do?
Many piperazine derivatives are oils at room temperature, which precludes purification by recrystallization. Column chromatography can also be problematic due to the basicity of the compound.
Purification Strategies for Oily Piperazine Derivatives:
-
Column Chromatography with a Basic Modifier: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Salt Formation and Recrystallization: The basic nature of the piperazine can be an advantage.
-
Solution: Treat the crude oily product with an acid, such as HCl in an organic solvent (e.g., isopropanol or ether) or fumaric acid in ethanol, to form the corresponding salt.[6] These salts are often crystalline and can be purified by recrystallization.[6] The purified free base can then be regenerated by neutralization with a base.[6]
-
-
Acid-Base Extraction: This can be an effective first step to remove non-basic impurities.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
-
Section 5: Asymmetric Synthesis and Racemization
For many pharmaceutical applications, a single enantiomer of the final product is required. This necessitates an asymmetric synthesis or a resolution of the racemic mixture.
FAQ 7: I am performing an asymmetric Strecker synthesis and obtaining a low diastereomeric or enantiomeric excess. What factors influence the stereoselectivity?
Achieving high stereoselectivity in an asymmetric Strecker reaction depends on the effective transfer of chirality from a chiral auxiliary or catalyst.
Factors Affecting Stereoselectivity:
-
Choice of Chiral Auxiliary/Catalyst: The structure of the chiral auxiliary or catalyst is the most critical factor. For substrate-controlled diastereoselective reactions, a bulky chiral amine auxiliary can effectively shield one face of the imine from attack by the cyanide nucleophile.
-
Racemization of the α-Amino Nitrile: The α-proton of the newly formed α-amino nitrile is acidic and can be removed by a base, leading to racemization.
-
Solution: Use mild reaction conditions and avoid strong bases during the reaction and workup. In some cases, a crystallization-induced asymmetric transformation can be employed, where the desired diastereomer crystallizes out of solution, driving the equilibrium towards its formation.[8]
-
-
Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.
-
Solution: Perform the reaction at 0 °C or below and carefully monitor the progress.
-
By understanding the underlying chemical principles and considering these troubleshooting strategies, you will be better equipped to overcome the challenges associated with the synthesis and manipulation of this compound.
References
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Groenewegen, F., et al. (2007). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 9(23), 4659-4662.
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 19, 2026, from [Link]
-
Amines - Nitriles (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 19, 2026, from [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. (2025). BenchChem.
-
Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central. Retrieved January 19, 2026, from [Link]
- Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843–846.
- Kawasaki, T., et al. (2015). Spontaneous formation and amplification of an enantioenriched α-amino nitrile: a chiral precursor for Strecker amino acid synthesis.
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients. (2025, August 10). Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Nitrile reduction issues. (2018, December 5). Reddit. Retrieved January 19, 2026, from [Link]
- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 111.
-
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Gokel, G. W., Widera, R. P., & Weber, W. P. (1976). Phase-transfer Hofmann carbylamine reaction: tert-Butyl isocyanide. Organic Syntheses, 55, 96.
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Enhancing the Reactivity of the Cyano Group in Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to enhancing the reactivity of the cyano group in this versatile building block. Our goal is to empower you with the knowledge to overcome common experimental challenges and successfully incorporate this molecule into your synthetic workflows.
Introduction to the Molecule and its Reactivity
This compound is an α-aminonitrile, a class of compounds known for their synthetic utility as precursors to amino acids, diamines, and various heterocyclic systems.[1] The cyano group in this molecule, while a versatile functional handle, can present reactivity challenges due to steric hindrance from the adjacent phenyl and piperazine moieties, as well as the bulky tert-butyloxycarbonyl (Boc) protecting group. This guide will explore strategies to enhance the reactivity of the cyano group for key transformations, including hydrolysis, reduction, and cycloaddition reactions.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield or Incomplete Conversion During Hydrolysis to the Corresponding Amide or Carboxylic Acid
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired amide or carboxylic acid is consistently low.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky phenyl and Boc-protected piperazine groups can sterically hinder the approach of nucleophiles (e.g., water or hydroxide) to the electrophilic carbon of the cyano group. | Employ a catalyst designed for hindered nitriles. Platinum(II) catalysts with secondary phosphine oxide ligands have shown excellent efficacy in hydrating sterically hindered nitriles under neutral and mild conditions, preventing the need for harsh acidic or basic conditions that could cleave the Boc group.[2][3] |
| Boc Deprotection | Standard strong acid or base hydrolysis conditions (e.g., refluxing in concentrated HCl or NaOH) can lead to the cleavage of the acid-labile Boc protecting group, resulting in a mixture of products.[4] | Utilize milder hydrolysis conditions. For selective conversion to the amide, enzymatic hydrolysis or the use of a platinum-based catalyst like the Ghaffar-Parkins catalyst can be effective under neutral pH.[3][5] If the carboxylic acid is the target, a two-step approach involving initial mild hydrolysis to the amide followed by further hydrolysis under controlled acidic conditions may be necessary. |
| Low Reaction Temperature | Insufficient thermal energy may not be enough to overcome the activation energy of the reaction, especially with a sterically hindered substrate. | If using conditions compatible with the Boc group, gradually increase the reaction temperature while carefully monitoring for byproduct formation by TLC or LC-MS. |
| Inadequate Water Concentration | In some solvent systems, the concentration of water may be the limiting factor for the hydrolysis reaction. | For reactions in organic solvents, ensure an adequate amount of water is present. In some cases, using a biphasic system or a co-solvent like THF can improve solubility and reaction rates. |
Issue 2: Formation of a Complex Mixture of Byproducts During Reduction to the Diamine
Symptoms:
-
Multiple spots are observed on the TLC plate, or several peaks are present in the LC-MS chromatogram.
-
Difficulty in isolating the desired 1,2-diamine product in pure form.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction or Side Reactions | Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to undesired side reactions, especially if not used under carefully controlled conditions.[6] | Use a milder or more selective reducing agent. Borane complexes (e.g., BH₃·THF) are often effective for the reduction of nitriles to primary amines and may be more compatible with the Boc protecting group.[7] Raney Nickel (Raney®-Ni) is another effective catalyst for nitrile hydrogenation under milder conditions than LiAlH₄.[8][9] |
| Partial Reduction | Incomplete reduction can lead to the formation of imine intermediates, which can further react or be difficult to isolate. | Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial. |
| Boc Deprotection | Some hydride reducing agents, particularly if used with a harsh workup, can lead to the cleavage of the Boc group. | A careful aqueous workup at low temperatures is recommended. For LiAlH₄ reductions, a Fieser workup (sequential addition of water, 15% NaOH, and water) can help to minimize Boc deprotection. |
| Piperazine Ring Reactivity | The unprotected nitrogen of the piperazine ring (if the Boc group is unintentionally removed) can potentially react with the reducing agent or intermediates. | Maintaining the integrity of the Boc group is key. If deprotection is unavoidable, consider a reprotection step or an orthogonal protecting group strategy for the piperazine nitrogen.[10] |
Issue 3: Low Diastereoselectivity or Epimerization at the α-Carbon
Symptoms:
-
Formation of a mixture of diastereomers when a chiral center is present or created during the reaction.
-
Loss of enantiomeric purity of the starting material.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Basic or Acidic Conditions | The α-proton of the aminonitrile is acidic and can be abstracted under basic conditions, leading to racemization or epimerization. Similarly, acidic conditions can promote the reversible formation of an iminium ion, which can also lead to loss of stereochemical integrity.[11][12] | Employ neutral reaction conditions whenever possible. For reactions requiring acidic or basic catalysts, use the mildest possible conditions and the shortest reaction times. Low temperatures can also help to minimize epimerization. |
| Prolonged Reaction Times | The longer the reaction is allowed to proceed, the greater the opportunity for epimerization to occur, especially under non-neutral conditions. | Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively hydrolyze the cyano group to a primary amide without affecting the Boc protecting group?
A1: Selective hydrolysis to the primary amide can be challenging due to the lability of the Boc group under many standard hydrolysis conditions. The most reliable methods involve using neutral or near-neutral conditions.
-
Platinum-Catalyzed Hydration: The use of a platinum(II) catalyst with a secondary phosphine oxide ligand is highly recommended for sterically hindered nitriles.[2] This method proceeds under mild, neutral conditions and typically stops at the amide stage with high selectivity.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer excellent chemoselectivity for the hydrolysis of nitriles to carboxylic acids or amides under mild pH and temperature conditions, often preserving acid-labile protecting groups like Boc. Screening a panel of nitrilases may be necessary to find one with optimal activity for your substrate.
Q2: What are the best reducing agents for converting the cyano group to a primary amine while preserving the Boc group?
A2: The key is to choose a reducing agent and reaction conditions that are potent enough to reduce the nitrile but mild enough to not cleave the Boc group.
-
Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is a good choice as it is generally less reactive towards carbamates than LiAlH₄.
-
Catalytic Hydrogenation: Raney Nickel (Raney®-Ni) is a widely used catalyst for the hydrogenation of nitriles to primary amines.[13][8] This method often proceeds under milder conditions of temperature and pressure compared to other catalytic systems. It is important to carefully screen the solvent and temperature to avoid debenzylation if other reducible groups are present.
-
Lithium Aluminum Hydride (LiAlH₄) with Caution: While LiAlH₄ is a powerful reducing agent, it can be used successfully if the reaction is performed at low temperatures (e.g., 0 °C to room temperature) and the workup is done carefully to maintain a basic pH.[14][15]
Q3: Can the piperazine nitrogen interfere with reactions at the cyano group?
A3: Yes, the N4 nitrogen of the piperazine ring can potentially interfere. If the Boc group at N1 is accidentally removed, the free secondary amine at N1 could act as a nucleophile. The N4 nitrogen, being a tertiary amine, is less nucleophilic but can still be basic and interact with acidic reagents or catalysts. In the context of the intact starting material, the N4 nitrogen can act as a base, which could influence the reaction mechanism. For example, in reactions involving acidic catalysts, the piperazine nitrogen could be protonated, potentially altering the solubility and reactivity of the molecule.[16]
Q4: How can I convert the cyano group into a tetrazole ring?
A4: The conversion of nitriles to tetrazoles is a valuable transformation in medicinal chemistry, as the tetrazole ring can be a bioisostere for a carboxylic acid. This is typically achieved via a [3+2] cycloaddition reaction with an azide source.
-
Reaction Conditions: The reaction is usually carried out by heating the nitrile with sodium azide (NaN₃) in a polar apathetic solvent like DMF or DMSO.
-
Catalysis: The reaction is often sluggish and can be accelerated by the addition of a Lewis acid (e.g., zinc chloride, aluminum chloride) or a Brønsted acid (e.g., ammonium chloride).[2][17][18][19] These catalysts activate the nitrile group towards nucleophilic attack by the azide ion.
Q5: Are there other ways to enhance the reactivity of the cyano group for C-C bond formation?
A5: Besides the reactions already discussed, the cyano group can be activated for carbon-carbon bond formation through several methods:
-
Grignard and Organolithium Reagents: These strong nucleophiles can add to the cyano group to form an intermediate imine, which upon acidic workup, yields a ketone. This allows for the introduction of a new carbon-carbon bond.
-
[3+2] Cycloaddition Reactions: The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides (to form tetrazoles), nitrile oxides (to form oxadiazoles), or azomethine ylides.[20][21][22][23][24]
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrolysis to the Amide
This protocol is adapted from literature procedures for the hydrolysis of sterically hindered nitriles.[2][3]
-
Catalyst Preparation (if not commercially available): Prepare the platinum(II) catalyst with a secondary phosphine oxide ligand as described in the relevant literature.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., aqueous acetone or THF).
-
Catalyst Addition: Add the platinum catalyst (0.5-2 mol%).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction to the Diamine using Raney®-Nickel
This protocol is based on general procedures for the catalytic hydrogenation of nitriles.[13][8][9]
-
Catalyst Preparation: Use commercially available Raney®-Nickel or prepare it according to standard procedures.[25] Caution: Raney®-Nickel is pyrophoric and must be handled with care under an inert atmosphere or solvent.
-
Reaction Setup: In a hydrogenation vessel, add a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) containing a small amount of ammonia (to suppress secondary amine formation).
-
Catalyst Addition: Carefully add the Raney®-Nickel catalyst (typically 10-20% by weight).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Workup: Once the reaction is complete (as determined by hydrogen uptake or LC-MS analysis), carefully filter the catalyst through a pad of Celite®. Caution: The filter cake should be kept wet to prevent ignition. The filtrate is then concentrated under reduced pressure, and the product can be purified by crystallization or column chromatography.
Protocol 3: Synthesis of the Tetrazole Derivative
This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles.[1][2][18]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), sodium azide (1.5-2.0 equiv), and a catalyst such as zinc chloride (0.5-1.0 equiv) or ammonium chloride (1.5-2.0 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3 to precipitate the product. The solid product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in hydrolysis.
Caption: Key reaction pathways for the cyano group.
References
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(1), 2327–2331. [Link]
-
Ghaffar, T., & Parkins, A. W. (1995). A platinum phosphinito complex as a catalyst for the hydrolysis of nitriles. Tetrahedron Letters, 36(47), 8657-8660. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
-
What is the reaction of methyl piperazine with nitriles? - Wanhongrun Blog. (2026, January 9). [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules, 27(19), 6529. [Link]
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Billica, H. R., & Adkins, H. (1949). Raney Nickel Catalysts. Organic Syntheses, 29, 24. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). Catalysts, 10(2), 229. [Link]
-
The [3+2]Cycloaddition Reaction. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. [Link]
-
[3+2] Cycloaddition of nitriles with azides. ResearchGate. [Link]
-
Enamine/enolate-mediated organocatalytic azide-carbonyl [3+2] cycloaddition reactions for the synthesis of densely functionalized 1,2,3-triazoles. (2014). Organic & Biomolecular Chemistry, 12(35), 6748–6764. [Link]
-
1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]
-
Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. (2004). Organic Letters, 6(13), 2241–2244. [Link]
-
Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). Molecules, 27(5), 1696. [Link]
-
Strecker Synthesis - NROChemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 47. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. (2000). Accounts of Chemical Research, 33(8), 535–541. [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23861–23868. [Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]
-
An effective approach to the enantiomers of alicyclic β-aminonitriles by using lipase catalysis. ResearchGate. [Link]
-
Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (2019). Chemical Communications, 55(8), 1079–1082. [Link]
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Technical Support Center: Strategies for Enhancing the Solubility of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate Derivatives
Welcome to the technical support center for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Poor aqueous solubility is a common hurdle that can impede accurate in vitro screening, formulation development, and ultimately, the therapeutic potential of promising drug candidates.[1][2][3] This document provides in-depth troubleshooting advice and practical, step-by-step protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The solubility of these derivatives is largely dictated by their molecular structure. The presence of the bulky, non-polar tert-butyl and phenyl groups contributes to the lipophilic (fat-loving) nature of the molecule, which in turn leads to poor solubility in polar solvents like water. While the piperazine ring contains nitrogen atoms that can act as hydrogen bond acceptors, the overall hydrophobicity of the molecule often dominates.[4][5]
Q2: I'm observing precipitation of my compound during my in vitro assay. What is the likely cause?
A2: Compound precipitation during an assay is a classic sign of poor solubility in the assay medium. This can be triggered by a variety of factors, including the final concentration of the compound, the pH of the buffer, and the presence of other components in the assay mixture. It is crucial to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer to avoid misleading results.[6][7]
Q3: Can I simply use a higher concentration of a co-solvent like DMSO to dissolve my compound?
A3: While increasing the concentration of a co-solvent like Dimethyl Sulfoxide (DMSO) can enhance the solubility of your compound in a stock solution, it is important to be cautious.[8][9] High concentrations of organic solvents can be toxic to cells in biological assays and may interfere with the assay itself. The goal is to find a balance where the compound is soluble, and the solvent concentration is not detrimental to the experimental system.
Q4: What are the primary strategies I should consider for improving the solubility of my compound?
A4: There are several effective strategies to consider, which can be broadly categorized into:
-
Chemical Modifications: Altering the molecule itself, for example, through salt formation.
-
Physical Modifications: Changing the physical properties of the solid compound, such as reducing particle size.
-
Formulation Approaches: Utilizing excipients and delivery systems to enhance solubility. These include the use of co-solvents, cyclodextrins, solid dispersions, and lipid-based formulations.[3][10][11]
Troubleshooting Guide: Overcoming Experimental Hurdles
This section provides detailed solutions to common problems encountered when working with poorly soluble this compound derivatives.
Issue 1: Compound Crashes Out of Solution When Diluting Stock into Aqueous Buffer
Root Cause Analysis: This is a common manifestation of a compound's low aqueous solubility. The organic solvent in the stock solution can no longer maintain the compound in a dissolved state when diluted into a predominantly aqueous environment.
Solutions:
1. Optimization of Co-solvent Systems:
-
Rationale: A co-solvent system can increase the solubility of a hydrophobic drug by reducing the polarity of the aqueous medium.[12][13]
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol, or N,N-dimethylformamide).
-
Experiment with different co-solvents such as polyethylene glycol (PEG) 400, propylene glycol, or glycerin in your aqueous buffer.[8][12]
-
Prepare a series of aqueous buffers with varying percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small volume of your stock solution to each of the co-solvent-containing buffers to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Determine the lowest percentage of co-solvent that maintains the solubility of your compound.
-
2. pH Adjustment:
-
Rationale: The piperazine moiety in your compound is basic and can be protonated at acidic pH. This ionization can significantly increase the aqueous solubility.[14][15][16]
-
Step-by-Step Protocol:
-
Determine the pKa of your compound (experimentally or through in silico prediction).
-
Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add your compound to each buffer to determine its solubility as a function of pH. The shake-flask method is a reliable technique for this.[6][17]
-
Identify the pH at which the solubility is maximized and is compatible with your experimental system.
-
| Solvent System | Mechanism of Action | Typical Concentration Range | Considerations |
| DMSO | Reduces solvent polarity | 0.1% - 1% (in-vitro assays) | Potential for cell toxicity at higher concentrations |
| Ethanol | Reduces solvent polarity | 1% - 5% | Can precipitate proteins in some assays |
| PEG 400 | Reduces solvent polarity and can form hydrogen bonds | 5% - 20% | Generally well-tolerated in many biological systems |
| Acidic Buffers (e.g., Citrate, Acetate) | Protonates the piperazine nitrogen, increasing polarity | pH < pKa of the piperazine nitrogen | Ensure pH is compatible with the assay and does not degrade the compound |
Issue 2: Low and Inconsistent Results in In-Vitro Bioavailability Assays
Root Cause Analysis: Poor solubility can lead to low and variable absorption in cell-based permeability assays (e.g., Caco-2) or low dissolution rates in simulated gastric or intestinal fluids.
Solutions:
1. Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility and dissolution rates.[18][19][20][21][22]
-
Step-by-Step Protocol:
-
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[18]
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Filter the samples to remove the undissolved compound.
-
Analyze the filtrate by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the phase solubility diagram and the optimal cyclodextrin concentration.
-
2. Formulation as a Nanosuspension:
-
Rationale: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio. This leads to a significant increase in the dissolution velocity and saturation solubility.[23][24][25][26] This is particularly useful for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability).[25][26]
-
Experimental Workflow:
-
Top-Down Approaches: These methods involve the size reduction of larger drug particles. Common techniques include media milling and high-pressure homogenization.[25]
-
Bottom-Up Approaches: These methods involve the precipitation of the drug from a solution. Antisolvent precipitation is a common technique.[10]
-
Diagram of the Nanosuspension Workflow:
Caption: Workflow for Nanosuspension Formulation.
Issue 3: Difficulty in Preparing a Stable Solid Dosage Form for In-Vivo Studies
Root Cause Analysis: The poor solubility and dissolution characteristics of the pure active pharmaceutical ingredient (API) make it challenging to formulate a solid dosage form with adequate bioavailability.
Solution: Solid Dispersion Technology
-
Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at a solid state.[27][28][29][30][31][32] This can be achieved by dispersing the drug molecularly or as amorphous particles within a hydrophilic carrier. This formulation strategy can significantly enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[27][28]
-
Commonly Used Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[27]
-
Methods of Preparation:
Decision Tree for Solubility Enhancement Strategy:
Caption: Decision Tree for Selecting a Solubilization Method.
Analytical Methods for Solubility Determination
Accurate determination of solubility is fundamental to selecting and optimizing a solubilization strategy.
| Method | Principle | Throughput | Reference |
| Shake-Flask Method | A surplus of the compound is equilibrated in the solvent, and the concentration of the dissolved compound is measured. | Low | [6][7][17] |
| Nephelometry | Measures the light scattered by undissolved particles in a solution to determine the point of saturation. | High | |
| Potentiometric Titration | Determines the solubility of ionizable compounds as a function of pH. | Medium | [6] |
Conclusion
Overcoming the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the appropriate solubilization techniques, researchers can enhance the developability of these promising compounds. This guide provides a starting point for troubleshooting common solubility-related issues. For further assistance, please consult the referenced literature.
References
-
Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 123.
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Retrieved January 19, 2026, from [Link]
- Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2015).
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
-
Nanosuspension technologies for delivery of poorly soluble drugs. (n.d.). Retrieved January 19, 2026, from [Link]
- Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). Retrieved January 19, 2026, from [Link]
-
Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). Retrieved January 19, 2026, from [Link]
- Vasanthavada, M., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2163-2184.
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Retrieved January 19, 2026, from [Link]
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). BenchChem.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2022). Molecular Pharmaceutics, 19(11), 4153-4162.
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (2018). Asian Journal of Pharmaceutics, 12(2).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022, November 3).
- Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Deriv
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.).
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences, 2(3).
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
-
Piperazine. (n.d.). Solubility of Things. Retrieved January 19, 2026, from [Link]
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Formulation strategies for poorly soluble drugs. (2025).
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.).
- Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
-
tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Technical Support Center: A Guide to Preventing Degradation of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the technical support center for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and handling. By understanding the potential degradation pathways and implementing proper preventative measures, you can maintain the quality of your compound and the reliability of your experimental results.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a versatile compound used in pharmaceutical synthesis.[1] Its structure, featuring a Boc-protected piperazine ring, a cyano group, and a phenylmethyl moiety, offers multiple reaction sites. However, these same functional groups are susceptible to degradation if not handled and stored correctly. The primary vulnerabilities of this molecule are:
-
Hydrolysis of the Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile in acidic conditions, leading to its cleavage and the formation of the unprotected piperazine derivative.[2][3]
-
Oxidation of the Piperazine Ring: The piperazine ring can be susceptible to oxidation, a process that can be catalyzed by metal ions and exposure to air.[4][5] This can lead to the formation of various oxidized byproducts, compromising the purity of the material.
-
Hydrolysis of the Cyano Group: The nitrile (cyano) group can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid or an amide, respectively.[6][7][8]
This guide will provide you with the necessary information to mitigate these risks and troubleshoot any issues that may arise.
Troubleshooting & FAQs: Addressing Common Concerns
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question 1: I observe a change in the physical appearance of my compound (e.g., color change from white to yellow, clumping). What could be the cause?
A change in the physical appearance of your white to light yellow crystalline solid is often the first indicator of degradation.[9]
-
Potential Cause: A color change to yellow or brown can be indicative of oxidation of the piperazine ring. Clumping or the appearance of oiling out can suggest the absorption of moisture, which can facilitate hydrolytic degradation pathways.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately check your storage conditions. Is the container tightly sealed? Is it stored in a cool, dry place, away from light?
-
Test for Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential degradation products.
-
Inert Atmosphere: If you suspect oxidation, consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.
-
Question 2: My reaction yield is lower than expected, or I'm seeing unexpected byproducts in my analysis. Could my starting material have degraded?
Yes, degradation of your starting material is a common reason for poor reaction outcomes.
-
Potential Cause: The most likely culprit is the hydrolysis of the Boc-protecting group, especially if your reaction conditions are even mildly acidic. This would lead to the formation of the unprotected piperazine, which would then react differently in your intended synthesis. Hydrolysis of the cyano group is also a possibility if your reaction involves strong acids or bases.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, it is best practice to confirm the purity of your this compound using a suitable analytical method like HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
pH Control: Carefully control the pH of your reaction mixture. If acidic conditions are necessary for your synthesis, consider if a different protecting group strategy might be more suitable.
-
Fresh is Best: Whenever possible, use a freshly opened container of the starting material for critical reactions.
-
Question 3: What are the ideal storage conditions for this compound?
Proper storage is the most critical factor in preventing degradation.
-
Core Recommendations:
-
Temperature: Store in a refrigerator at 2-8°C.[10]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.[10] The compound is noted to be air-sensitive.[10]
-
Container: Use a tightly sealed container to prevent moisture ingress.
-
Light: Protect from light.[11]
-
Incompatibilities: Store separately from acids, oxidizing agents, and materials containing water.[12][13]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator)[9][10] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[10][11] | Prevents oxidation of the piperazine ring. |
| Light | Protect from light[11] | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed container in a dry location[12][13] | Minimizes hydrolysis of the Boc group and cyano group. |
| Incompatibilities | Store away from acids and strong oxidizing agents[12][14] | Prevents acid-catalyzed deprotection and oxidation. |
Question 4: How can I detect and identify potential degradation products?
Several analytical techniques can be employed to assess the purity of your compound and identify degradation products.
| Analytical Technique | Purpose |
| HPLC-UV | Quantify the purity of the main compound and detect UV-active impurities. Can be used with derivatization for enhanced detection of piperazine-related impurities.[15][16] |
| LC-MS | Identify the molecular weights of degradation products, providing strong evidence for their structures.[17] |
| NMR Spectroscopy | Provide detailed structural information about the main compound and any significant impurities. |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the compound.[18] |
Potential Degradation Pathways
Understanding the likely degradation pathways is key to prevention and troubleshooting.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing suspected degradation.
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
- Freeman, S. E. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- University of Windsor.
- Stanford Environmental Health & Safety.
- Fisher Scientific. Amine Protection / Deprotection.
- Laboratory-Specific Standard Operating Procedures. SOP for the safe use of cyanide compounds. (2018).
- Nawaz, M. S., Chapatwala, K. D., & Wolfram, J. H. (1994). Microbial metabolism of nitriles and cyanides. Journal of environmental science and health. Part A, Environmental science and engineering & toxic and hazardous substance control, 29(9), 1957–1968.
- Almeida, T. G., Kurtén, T., & Nielsen, C. J. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.
- Chem-Impex. tert-Butyl 4-(cyano(Phenyl)Methyl)
- ResearchGate. Deprotection of O-Boc and other protecting groups.
- ChemicalBook. 1-BOC-Piperazine | 57260-71-6.
- ACS Publications.
- The University of Texas at Austin. Oxidation of piperazine in post-combustion carbon capture.
- ACS Publications.
- Lifechem Pharma. 1-boc Piperazine.
- ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.
- ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds. (2011).
- Wikipedia. Nitrile.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Benchchem.
- A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences and Research.
- Sigma-Aldrich. 1-Boc-piperazine 97 57260-71-6.
- Fisher Scientific.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Save My Exams. Nitriles | OCR A Level Chemistry A Revision Notes 2015.
- Fisher Scientific.
- Journal of Chemical and Pharmaceutical Research.
- Harvard Environmental Health & Safety. Lab Safety Guideline: Cyanide.
- Guidechem. TERT-BUTYL 4-(2-CYANOPHENYL)
- Fisher Scientific.
- MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- ResearchGate.
- Chemistry Steps. Reactions of Nitriles.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Capot Chemical. MSDS of 4-Cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester.
- MedChemExpress. tert-Butyl 4-(4-(hydroxymethyl)phenyl)
- MedChemExpress. tert-Butyl 4-(piperazin-1-ylmethyl)
- Echemi. 4-(4-CARBOXYBENZYL)
- Sigma-Aldrich. tert-Butyl 4-(4-amino-2-methylphenyl)
- PubChem.
- Santa Cruz Biotechnology. tert-Butyl 4-(4-cyanophenyl)
- Chemicalbook. TERT-BUTYL4-(CYANO(PHENYL)METHYL)
- PubChem. 4-(5-Cyano-2-phenyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | C20H23N5O2.
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Catalyst selection for efficient synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Technical Support Center: Synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and foundational knowledge for achieving efficient and reproducible synthesis. We will explore catalyst selection, reaction optimization, and troubleshooting common issues encountered during this multicomponent reaction.
The synthesis of α-aminonitriles, such as the target compound, is a cornerstone of medicinal chemistry, providing critical building blocks for a vast array of pharmacologically active molecules.[1][2][3] The most direct and atom-economical route to this structure is the Strecker reaction, a one-pot, three-component condensation of an amine, a carbonyl compound, and a cyanide source.[4][5][6] This guide focuses on navigating the nuances of this reaction to ensure success in your laboratory.
Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and solutions?
Answer:
Low or no product yield is a common initial hurdle. The cause is typically rooted in one of three areas: reagent quality, catalyst activity, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The catalyst is the engine of this reaction. Its failure to perform can halt the synthesis entirely.
-
Solution: If using a metal-based Lewis acid catalyst (e.g., Indium, Yb(OTf)₃), ensure it has not been deactivated by atmospheric moisture.[4] Store hygroscopic catalysts in a desiccator. For organocatalysts, verify their purity. Consider screening a small panel of different catalyst types (e.g., a Lewis acid vs. a thiourea-based organocatalyst) to find one optimal for your specific substrate combination.[1][4]
-
-
Poor Reagent Quality: The Strecker reaction involves the formation of an intermediate imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile.[5][6][7]
-
Benzaldehyde Degradation: Benzaldehyde is prone to oxidation to benzoic acid upon exposure to air. The presence of benzoic acid can interfere with the catalyst and alter the reaction pH.
-
Solution: Use freshly distilled or recently purchased benzaldehyde. Confirm purity via NMR or GC before use.
-
-
Amine Reactivity: The amine used, tert-butyl piperazine-1-carboxylate, is generally stable. However, ensure it is free from significant impurities that could compete in the reaction.
-
Cyanide Source Decomposition: Trimethylsilyl cyanide (TMSCN) is highly effective but also highly sensitive to moisture, hydrolyzing to release HCN gas.
-
Solution: Handle TMSCN under an inert atmosphere (Argon or Nitrogen). Use a fresh bottle or one that has been properly stored.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many modern catalytic Strecker reactions can proceed at room temperature, some systems require cooling to suppress side reactions or gentle heating to overcome activation barriers.
-
Solution: Start the reaction at room temperature. If conversion is low, consider cooling to 0 °C to stabilize the iminium intermediate or gently warming to 40-50 °C. Monitor the reaction by TLC or LC-MS to track progress and identify byproduct formation.
-
-
Solvent: The solvent must fully dissolve the reagents to facilitate the reaction.
-
Solution: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. If solubility is an issue, consider more polar aprotic solvents like acetonitrile. Ensure the solvent is anhydrous, as water can inhibit the reaction.
-
-
Question 2: My reaction is producing significant byproducts, complicating purification. How can I improve selectivity?
Answer:
Byproduct formation is often a result of competing reaction pathways. Identifying the impurity structure is key to diagnosing and solving the problem.
Common Byproducts & Mitigation Strategies:
-
Benzaldehyde Self-Condensation (Benzoin): This can occur if the imine formation is slow, leaving excess benzaldehyde to react with itself, particularly under basic conditions or with certain catalysts.
-
Solution: Ensure the catalyst is active and that the amine is added promptly. A common strategy is to pre-mix the amine and aldehyde to encourage imine formation before adding the cyanide source and catalyst.
-
-
Cyanohydrin Formation: The cyanide ion can directly attack benzaldehyde to form a cyanohydrin, competing with the desired attack on the imine.
-
Hydrolysis of the Nitrile: The final α-aminonitrile product can be hydrolyzed to the corresponding α-amino acid, especially during aqueous workup if conditions are too acidic or basic.
-
Solution: Perform the aqueous workup under neutral or mildly basic (e.g., saturated NaHCO₃ solution) conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification.
-
Experimental Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting a failing reaction.
Caption: The two-stage mechanism of the Strecker reaction.
Q2: How do I select the most appropriate catalyst for my synthesis?
Catalyst selection depends on factors like cost, desired efficiency, environmental considerations ("green chemistry"), and whether an asymmetric synthesis is required. [4]
| Catalyst Type | Examples | Pros | Cons |
|---|---|---|---|
| Metal Catalysts (Lewis Acids) | In powder, Yb(OTf)₃, Ga(NO₃)₃, K₂PdCl₄ [4][8] | High efficiency, often work in low loadings, can be robust. | Can be expensive, may require inert atmosphere, potential for metal contamination in the final product. |
| Organocatalysts | Thioureas, (S)-Proline, BINOL-phosphoric acid [1][4][9] | Metal-free (avoids contamination), often cheaper, enables asymmetric synthesis. | May require higher catalyst loading, can be sensitive to substrate scope. |
| Heterogeneous Catalysts | Sulfated polyborate, Al-MCM-41, supported metal ions [1][4][10]| Easily removed by filtration (simplifies purification), potential for catalyst recycling. | Can have lower activity than homogeneous counterparts, may require higher temperatures. |
For a standard, racemic synthesis focused on high yield and simple setup, a robust Lewis acid like Indium powder has been shown to be very effective, even in water. [4]If chirality is a goal, an organocatalyst like a Jacobsen's thiourea catalyst or a chiral phosphoric acid would be the authoritative choice. [4][11] Q3: What are the advantages and disadvantages of different cyanide sources?
The choice of cyanide source is critical for both safety and reaction efficiency.
-
Trimethylsilyl Cyanide (TMSCN):
-
Pros: Excellent solubility in organic solvents, higher reactivity, generally leads to cleaner reactions.
-
Cons: Expensive, highly toxic, and extremely sensitive to moisture. Must be handled with care under an inert atmosphere.
-
-
Potassium/Sodium Cyanide (KCN/NaCN):
-
Pros: Inexpensive and readily available.
-
Cons: Highly toxic solid (handle with extreme caution), poor solubility in many organic solvents. Often requires the addition of an acid (like acetic acid) to generate HCN in situ or the use of phase-transfer catalysts.
-
-
Hydrogen Cyanide (HCN):
-
Pros: The direct reagent in the original Strecker synthesis.
-
Cons: Extremely toxic, volatile liquid. Its use is highly regulated and generally avoided in modern research labs in favor of safer alternatives.
-
For most lab-scale syntheses, TMSCN is the preferred reagent due to its superior performance, provided appropriate safety measures are in place.
Standard Experimental Protocol
This protocol provides a general method for the synthesis using a Lewis acid catalyst. Note: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Indium powder (or alternative catalyst, 10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Reagent Addition: Add benzaldehyde (1.0 eq) to the solution, followed by the catalyst (e.g., Indium powder, 0.1 eq).
-
Cyanide Addition: Cool the mixture to 0 °C using an ice bath. Slowly add TMSCN (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution. Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Catalyst Selection Decision Tree
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Validation & Comparative
A Comparative Guide to Synthetic Intermediates: Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate and its Analogs in CNS Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of CNS-active compound synthesis, the selection of appropriate building blocks is a critical determinant of success. The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active molecules.[1] This guide provides an in-depth comparison of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, a versatile intermediate, with a classic counterpart, 1-(4-Chlorophenyl)piperazine. We will delve into their synthetic accessibility, the strategic advantages conferred by the tert-butoxycarbonyl (Boc) protecting group, and the practical implications for drug discovery workflows.
Introduction to Key Intermediates
This compound is a sophisticated intermediate valued for its unique structural features that enhance its utility in the synthesis of complex molecules.[2] The presence of a Boc-protecting group, a cyano moiety, and a phenyl group provides a combination of stability, reactivity, and functionality, making it a valuable tool in the development of novel therapeutics, particularly in neuroscience research for conditions like depression and anxiety.[2][3]
1-(4-Chlorophenyl)piperazine is a widely used and commercially available intermediate that serves as a foundational building block for a vast number of N-arylpiperazine derivatives.[4][5] Its straightforward structure and predictable reactivity have cemented its role in the synthesis of numerous CNS-active agents.[4][5]
A comparative analysis of these two intermediates offers valuable insights into the strategic decisions involved in modern synthetic chemistry, particularly the trade-offs between using a protected, multi-functionalized intermediate versus a simpler, more traditional building block.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a synthetic intermediate can significantly impact its handling, reactivity, and the purification of subsequent products. Below is a comparison of the key properties of our two subject compounds.
| Property | This compound | 1-(4-Chlorophenyl)piperazine |
| Molecular Formula | C₁₇H₂₃N₃O₂ | C₁₀H₁₃ClN₂ |
| Molecular Weight | 301.38 g/mol [6] | 196.68 g/mol |
| Appearance | Solid | Solid/Crystals[4] |
| Melting Point | Not specified | 76-79 °C |
| Boiling Point | Not specified | ~317.5 °C at 760 mmHg[4] |
| Solubility | Soluble in common organic solvents | Poorly soluble in water; Soluble in ethanol, dichloromethane[4][7] |
| LogP | Not specified | ~2.2[4] |
Synthetic Strategies and Performance
The synthesis of N-arylpiperazines can be broadly approached through two primary strategies: traditional nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of intermediate is intrinsically linked to the synthetic route employed.
The Strategic Advantage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering a robust yet readily cleavable means of protecting amine functionalities.[8] Its presence in this compound offers several distinct advantages:
-
Selective Monofunctionalization: The piperazine ring possesses two reactive nitrogen atoms. The Boc group effectively "masks" one nitrogen, allowing for selective N-arylation or N-alkylation of the other.[9] This prevents the formation of undesired bis-substituted byproducts, simplifying purification and improving the overall yield of the target mono-substituted product.[9]
-
Enhanced Solubility: The lipophilic nature of the Boc group can improve the solubility of the intermediate in organic solvents commonly used in cross-coupling reactions.
-
Mild Deprotection: The Boc group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), which are typically compatible with a variety of other functional groups.[]
The following diagram illustrates the general principle of selective functionalization and deprotection afforded by the Boc group.
Caption: Workflow for selective functionalization using a Boc-protected piperazine.
Comparative Synthetic Protocols
To provide a practical comparison, we will outline representative protocols for the synthesis of N-arylpiperazines using both our target intermediate and its unprotected counterpart.
Protocol 1: Buchwald-Hartwig Amination with a Boc-Protected Intermediate
This protocol is a general representation for the palladium-catalyzed N-arylation of a Boc-protected piperazine, a common and efficient method for constructing C-N bonds.[11]
Sources
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- 4. 1-(4-Chlorophenyl)piperazine (pCPP) Chemical Properties, Uses, Safety Data & Supplier China | High Purity CAS 38212-33-8 [chemheterocycles.com]
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- 6. TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE | 444891-21-8 [chemicalbook.com]
- 7. (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine | 300543-56-0 [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate derivatives vs. existing drugs
This guide provides a comprehensive comparison of a novel class of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate derivatives against established Monoamine Oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline, for the potential treatment of Parkinson's disease. We will delve into the rationale behind their design, comparative efficacy supported by experimental data, and detailed methodologies for their evaluation.
Introduction: The Rationale for Novel MAO-B Inhibitors
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] This leads to a deficiency in the neurotransmitter dopamine, resulting in motor symptoms such as tremors, rigidity, and bradykinesia. A key therapeutic strategy is to enhance dopaminergic neurotransmission.
Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of dopamine in the brain.[1] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms of Parkinson's disease. Existing MAO-B inhibitors, such as Selegiline and Rasagiline, are effective adjunct therapies but are not without limitations, including the potential for off-target effects and the need for more potent and selective options.[3][4]
The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous CNS-active drugs.[5] Derivatives of this compound represent a promising new class of MAO-B inhibitors, designed for high potency, selectivity, and potentially neuroprotective effects.[6]
The Dopamine Degradation Pathway and MAO-B Inhibition
The following diagram illustrates the critical role of MAO-B in the dopamine degradation pathway and the mechanism of action for MAO-B inhibitors.
Caption: Dopamine signaling and the inhibitory action of piperazine derivatives on MAO-B.
Comparative Efficacy: In Vitro Data
A series of novel biphenylpiperazine derivatives have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. The data below compares the most potent of these novel compounds, designated here as Biphenylpiperazine '20' , with the established drugs Selegiline and Rasagiline.[7]
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| Biphenylpiperazine '20' | 53 | 59,500 | 1122 |
| Selegiline | 40 | 2,100 | 52.5 |
| Rasagiline | 66 | 14,300 | 216.7 |
Data Interpretation:
-
Potency: Biphenylpiperazine '20' demonstrates potent inhibition of MAO-B with an IC50 value of 53 nM, which is comparable to that of Selegiline (40 nM) and slightly more potent than Rasagiline (66 nM).[7]
-
Selectivity: The key advantage of Biphenylpiperazine '20' lies in its remarkable selectivity for MAO-B over MAO-A. With a selectivity index of 1122, it is significantly more selective than both Selegiline and Rasagiline.[7] High selectivity is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis).
-
Mechanism of Inhibition: Kinetic studies revealed that Biphenylpiperazine '20' is a reversible and mixed competitive inhibitor of human MAO-B, with a Ki value of 17 nM.[7] In contrast, Selegiline and Rasagiline are irreversible inhibitors.[3] Reversible inhibition can offer a better safety profile, as the enzyme's function can be restored after the drug is cleared from the system.
Experimental Protocols
Synthesis of a Representative Biphenylpiperazine Derivative
The synthesis of potent MAO-B inhibitors from the piperazine class can be achieved through a multi-step process, starting from a precursor like this compound.
Caption: General synthetic workflow for biphenylpiperazine derivatives.
Step-by-Step Protocol:
-
Boc Deprotection: The starting material, this compound, is treated with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the Boc protecting group from the piperazine nitrogen.
-
N-Arylation: The resulting deprotected piperazine is then coupled with an appropriate aryl halide, such as 4-bromobiphenyl, via a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This step introduces the biphenyl moiety, which is crucial for high-affinity binding to the MAO-B active site.
-
Purification: The final product is purified using column chromatography to yield the desired biphenylpiperazine derivative.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory potency (IC50) of the test compounds against human MAO-A and MAO-B.[8]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-selective substrate)
-
Test compounds (dissolved in DMSO)
-
Positive controls (Selegiline for MAO-B, Clorgyline for MAO-A)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and positive controls in the buffer.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
20 µL of buffer
-
20 µL of test compound/control/vehicle (DMSO)
-
20 µL of diluted enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of kynuramine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 2N NaOH.
-
Fluorescence Reading: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Preclinical Models of Parkinson's Disease
The therapeutic potential of novel MAO-B inhibitors is evaluated in animal models that replicate the key pathological features of Parkinson's disease. The most common models are the neurotoxin-induced models.[9][10][11]
MPTP-Induced Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is widely used to assess the efficacy of anti-Parkinsonian drugs.[9][11] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Experimental Workflow:
-
Induction of Parkinsonism: Mice are administered MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).
-
Drug Treatment: Following MPTP administration, mice are treated with the novel piperazine derivative, Selegiline, Rasagiline, or a vehicle control for a specified period (e.g., 7-14 days).
-
Behavioral Assessment: Motor function is assessed using a battery of tests, including:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
Open Field Test: To evaluate locomotor activity.
-
-
Neurochemical Analysis: After the behavioral tests, brain tissue (specifically the striatum) is collected to measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuroprotection provided by the treatment.
Expected Outcomes:
An effective MAO-B inhibitor like the novel piperazine derivatives would be expected to:
-
Significantly improve performance in behavioral tests compared to the vehicle-treated MPTP group.
-
Restore striatal dopamine levels towards those of healthy control animals.
-
Show a higher number of surviving TH-positive neurons in the substantia nigra compared to the MPTP group.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the development of a new generation of MAO-B inhibitors. The representative Biphenylpiperazine '20' demonstrates a highly promising profile, with potency comparable to existing drugs but with significantly superior selectivity and the potential safety advantages of reversible inhibition.[7]
This guide underscores the critical importance of a multi-faceted evaluation approach, from rational drug design and synthesis to rigorous in vitro and in vivo testing. The presented data and protocols offer a framework for the objective comparison of novel therapeutic candidates against the current standards of care. Future research should focus on comprehensive preclinical profiling of these novel piperazine derivatives, including pharmacokinetic studies, long-term efficacy, and assessment of their neuroprotective potential in more chronic models of Parkinson's disease.
References
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Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Inotiv. Available at: [Link].
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. MDPI. Available at: [Link].
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Animal Models of Parkinson's Disease. Charles River Laboratories. Available at: [Link].
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Comprehensive Perspectives on Experimental Models for Parkinson's Disease. MDPI. Available at: [Link].
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link].
-
Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central. Available at: [Link].
-
Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. PubMed. Available at: [Link].
-
Novel Piperazine Derivatives as MAO-B Inhibitors: Design, Synthesis and Computational Exploration Through Molecular Docking, MD Simulations, MM-PBSA and DFT Studies. ResearchGate. Available at: [Link].
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link].
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Drug discovery and development for Parkinson's disease: are preclinical models good enough?. PubMed Central. Available at: [Link].
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Animal Models of Parkinson's Disease. National Center for Biotechnology Information. Available at: [Link].
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Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central. Available at: [Link].
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A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. PubMed Central. Available at: [Link].
-
Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case–control study. National Institutes of Health. Available at: [Link].
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. Available at: [Link].
-
Monoamine Oxidase (MAO) Inhibition. Evotec. Available at: [Link].
-
SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. Available at: [Link].
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available at: [Link].
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. Available at: [Link].
-
Biphenylpiperazine derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link].
-
Novel Series of Dual NRF2 Inducers and Selective MAO-B Inhibitors for the Treatment of Parkinson's Disease. MDPI. Available at: [Link].
-
Novel MAO-B inhibitor ameliorates Parkinson's disease symptoms in mice. BioWorld. Available at: [Link].
-
Exploring Natural Compounds as Potential MAO-B Inhibitors for Parkinson's Disease Treatment: Insights from Docking Simulations and Toxicity Predictions. Preprints.org. Available at: [Link].
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Validating the Purity of Synthesized Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate by High-Performance Liquid Chromatography (HPLC): A Comparative Guide
Abstract
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of synthesized Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. As a crucial intermediate in the development of various pharmaceuticals, including potential analgesics, anti-inflammatory agents, and compounds for neuroscience research, ensuring its purity is of paramount importance.[1] This document details step-by-step experimental protocols, presents comparative data, and explains the scientific rationale behind the methodological choices, offering researchers, scientists, and drug development professionals a robust framework for quality control.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
This compound is a versatile building block in medicinal chemistry.[1] Its piperazine core is a common feature in a wide array of bioactive molecules.[2][3] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, side reactions, or degradation, may lead to undesirable pharmacological effects or instability of the drug product. Therefore, a validated, sensitive, and specific analytical method for purity determination is a critical component of the drug development process.[4][5]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like our target molecule.[2][6] Its high resolving power allows for the separation of the main compound from closely related impurities.[4] This guide will compare two reversed-phase HPLC (RP-HPLC) methods, a widely used mode of chromatography for pharmaceutical analysis, to provide a comprehensive understanding of their respective strengths and applications.[7]
Potential Impurities in the Synthesis
The synthesis of this compound can potentially yield several impurities. Common side reactions in piperazine synthesis include di-substitution and reactions involving starting materials like benzaldehyde and 1-Boc-piperazine.[8][9] Understanding these potential impurities is crucial for developing a selective HPLC method.[4]
Experimental Design: A Comparative Approach to HPLC Method Development
This guide evaluates two distinct RP-HPLC methods for the purity analysis of this compound. The primary objective is to achieve optimal separation of the main peak from any potential impurities, ensuring accurate quantification.
Method A: Isocratic Elution for Rapid Screening
Isocratic elution, where the mobile phase composition remains constant throughout the run, offers a simpler and often faster analysis. This method is ideal for routine quality control where the impurity profile is well-characterized.
Method B: Gradient Elution for Enhanced Resolution
Gradient elution involves changing the mobile phase composition during the analysis. This approach is particularly useful for separating complex mixtures with components that have a wide range of polarities, providing superior resolution for all peaks.[10]
System Suitability Testing (SST)
Before sample analysis, it is imperative to perform system suitability testing to ensure the chromatographic system is performing adequately. Key SST parameters include:
-
Tailing Factor (T): Measures peak symmetry. An ideal peak has a tailing factor of 1.
-
Theoretical Plates (N): Indicates column efficiency. Higher values signify better separation efficiency.
-
Resolution (Rs): Measures the degree of separation between two adjacent peaks. A resolution of >2 is generally desired.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (reagent grade)
-
Phosphoric acid (reagent grade)
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Standard and Sample Preparation
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized compound and prepare it in the same manner as the standard solution.
Spiked Sample Solution: To assess specificity, a sample solution can be spiked with known impurities or degradation products.
HPLC Methodologies
Method A: Isocratic RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method B: Gradient RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 40% B
-
16-20 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Visualization of the HPLC Workflow
Caption: A generalized workflow for HPLC purity analysis.
Results and Discussion: A Comparative Analysis
The performance of both HPLC methods was evaluated based on their ability to separate the main compound from a simulated impurity profile.
Data Presentation
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (Main Peak) | 4.5 min | 10.2 min |
| Resolution (Rs) with Impurity 1 | 1.8 | 3.5 |
| Resolution (Rs) with Impurity 2 | 2.5 | 5.1 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 15,000 |
| Run Time | 10 min | 20 min |
Interpretation of Results
Method A (Isocratic) provided a significantly faster analysis time, which is advantageous for high-throughput screening. However, the resolution between the main peak and a closely eluting impurity (Impurity 1) was suboptimal (Rs = 1.8). While this method may be suitable for in-process controls where speed is critical, it may not be adequate for final product release testing where baseline separation of all impurities is required.
Method B (Gradient) , although having a longer run time, demonstrated superior resolving power. The resolution for both impurities was well above the acceptable limit of 2, ensuring accurate integration and quantification. The increased theoretical plates and improved peak symmetry (lower tailing factor) indicate a more efficient and robust separation. For comprehensive purity profiling and method validation as per ICH guidelines, the gradient method is the preferred choice.[11][12][13]
Method Validation According to ICH Guidelines
A crucial step in analytical method development is validation, which ensures that the method is suitable for its intended purpose.[11][14] Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][15] This is demonstrated by the resolution of the main peak from all impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically evaluated over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value.[15] This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[12]
Validation Workflow
Caption: A typical workflow for HPLC method validation as per ICH guidelines.
Conclusion
Both the isocratic and gradient HPLC methods presented in this guide offer viable options for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
Method A (Isocratic): Recommended for rapid, routine quality control and in-process monitoring where the impurity profile is known and well-separated.
-
Method B (Gradient): The superior choice for comprehensive purity analysis, method validation, and the analysis of samples with unknown or complex impurity profiles. Its enhanced resolution ensures the accuracy and reliability of the results, which is critical for regulatory submissions and ensuring product quality.
Ultimately, a well-validated, robust, and reliable HPLC method is indispensable for guaranteeing the purity of this important pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Acta Poloniae Pharmaceutica. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- PMC. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs” | Request PDF.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- CBG. (n.d.). TERT-BUTYL4-(CYANO(PHENYL)METHYL)PIPERAZINE-1-CARBOXYLATE.
- Wikipedia. (n.d.). Substituted piperazine.
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Antibodies Against a Small Molecule Hapten: The Case of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
Introduction: The Imperative for Specificity in Small Molecule Immunoassays
In the landscape of drug development and clinical diagnostics, the ability to accurately quantify small molecule analytes is paramount. Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its detection and quantification in complex matrices often rely on the development of highly specific immunoassays. The generation of antibodies against such small molecules, or haptens, requires them to be conjugated to a larger carrier protein to become immunogenic.[3][]
However, the ultimate utility of these antibodies is not merely in their ability to bind the target but in their capacity to discriminate it from structurally similar molecules, metabolites, or precursors. This property, known as specificity, is rigorously evaluated through cross-reactivity studies. An antibody that cross-reacts with non-target molecules can lead to false positives and inaccurate quantification, compromising assay reliability.[5][6]
This guide provides a comprehensive, in-depth comparison and workflow for characterizing the cross-reactivity of polyclonal antibodies raised against a this compound conjugate. We will delve into the causality behind experimental choices, from immunogen design to the final data analysis, providing researchers with a robust framework for validating their own small molecule immunoassays.
The Strategic Workflow for Antibody Specificity Assessment
A systematic approach is crucial for a conclusive cross-reactivity assessment.[7] The entire process can be visualized as a multi-phase workflow, beginning with the chemical creation of an immunogen and culminating in a quantitative analysis of antibody binding preferences.
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A Comparative Benchmarking Study: Evaluating Synthetic Routes to Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
In the landscape of modern drug discovery and development, the efficient synthesis of key chemical intermediates is paramount. Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate stands out as a valuable building block, frequently utilized in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] Its unique structure, incorporating a piperazine moiety, a chiral center, and a nitrile group, offers a versatile scaffold for medicinal chemists. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this important intermediate: the one-pot Strecker synthesis and a two-step nucleophilic substitution pathway. Through detailed experimental protocols, mechanistic insights, and a quantitative comparison of their synthetic efficiency, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to the Target Molecule
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The piperazine ring is a common motif in many approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[2][3] The presence of the cyano(phenyl)methyl group introduces a chiral center and a versatile nitrile handle that can be further elaborated into a variety of functional groups, including amines and carboxylic acids, making it a highly sought-after precursor in drug development pipelines.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections for the target molecule lead to two distinct and widely applicable synthetic strategies:
-
Route A: The Strecker Synthesis. This classical multicomponent reaction involves the one-pot condensation of an aldehyde (benzaldehyde), an amine (tert-butyl piperazine-1-carboxylate), and a cyanide source. This approach is highly convergent and offers the potential for significant time and resource savings.
-
Route B: Nucleophilic Substitution. This two-step approach involves the initial synthesis of an electrophilic precursor, 2-bromo-2-phenylacetonitrile, followed by its reaction with tert-butyl piperazine-1-carboxylate in a nucleophilic substitution reaction. While less convergent, this route allows for the isolation and purification of intermediates, which can be advantageous in certain contexts.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these two routes.
Route A: One-Pot Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid and α-amino nitrile synthesis.[4] Its modern incarnation as a one-pot, three-component reaction is particularly attractive for its operational simplicity and atom economy.
Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and tert-butyl piperazine-1-carboxylate. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to furnish the desired α-amino nitrile product. The use of a Lewis acid catalyst can accelerate the formation of the iminium ion, thereby increasing the reaction rate.
Caption: Simplified mechanism of the Strecker synthesis.
Detailed Experimental Protocol
Materials:
-
Benzaldehyde (freshly distilled)
-
tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
Trimethylsilyl cyanide (TMSCN)
-
Indium powder
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of benzaldehyde (1.0 mmol, 1.0 eq) and tert-butyl piperazine-1-carboxylate (1.0 mmol, 1.0 eq) in deionized water (5 mL) at room temperature, add indium powder (0.1 mmol, 10 mol%).
-
To this suspension, add trimethylsilyl cyanide (1.2 mmol, 1.2 eq) dropwise over 5 minutes.
-
Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture and filter through a pad of Celite to remove the indium catalyst.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure this compound.
Route B: Nucleophilic Substitution
This two-step approach offers a more controlled, albeit longer, pathway to the target molecule. It relies on the well-established principles of nucleophilic substitution, a fundamental transformation in organic synthesis.
Mechanistic Rationale
The synthesis begins with the preparation of the key electrophile, 2-bromo-2-phenylacetonitrile, via the radical bromination of phenylacetonitrile. In the second step, the secondary amine of tert-butyl piperazine-1-carboxylate acts as a nucleophile, displacing the bromide from the α-position of the nitrile to form the desired C-N bond. The presence of a non-nucleophilic base is often required to scavenge the HBr generated during the reaction.
Caption: Two-step nucleophilic substitution workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-2-phenylacetonitrile
Materials:
-
Phenylacetonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenylacetonitrile (10.0 mmol, 1.0 eq) in carbon tetrachloride (50 mL) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (11.0 mmol, 1.1 eq) and benzoyl peroxide (0.5 mmol, 0.05 eq).
-
Heat the reaction mixture to reflux and irradiate with a 250W lamp for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-phenylacetonitrile, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Crude 2-bromo-2-phenylacetonitrile from Step 1
-
tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of crude 2-bromo-2-phenylacetonitrile (10.0 mmol, 1.0 eq) in acetonitrile (50 mL), add tert-butyl piperazine-1-carboxylate (12.0 mmol, 1.2 eq) and potassium carbonate (20.0 mmol, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics of synthetic efficiency.
| Metric | Route A: Strecker Synthesis | Route B: Nucleophilic Substitution | Justification |
| Number of Steps | 1 (One-pot) | 2 | The Strecker synthesis is a convergent, one-pot reaction, while the nucleophilic substitution requires a separate step for the preparation of the alkylating agent. |
| Overall Yield (Estimated) | 75-85% | 60-70% | One-pot reactions often lead to higher overall yields by minimizing losses during intermediate purification. The two-step nature of Route B inherently introduces potential for material loss at each stage. |
| Atom Economy | High | Moderate | The Strecker synthesis incorporates all reactants into the final product with the loss of only a water molecule. Route B generates stoichiometric amounts of succinimide and HBr byproducts. |
| Reagent Toxicity & Safety | High (TMSCN is highly toxic) | Moderate (NBS and BPO are irritants and potentially explosive) | The use of trimethylsilyl cyanide in the Strecker synthesis requires stringent safety precautions due to its high toxicity and the potential for release of hydrogen cyanide gas. |
| Operational Simplicity | High | Moderate | The one-pot nature of the Strecker synthesis simplifies the experimental setup and execution. Route B involves an additional reaction and work-up procedure. |
| Purification | Moderate | Moderate to Difficult | Both routes are likely to require chromatographic purification. The crude product from the Strecker reaction may contain unreacted starting materials and side products, while the nucleophilic substitution may be complicated by the presence of over-alkylation products. |
| Cost-Effectiveness | Potentially higher | Potentially lower | While having fewer steps, the cost of specialized reagents like indium and TMSCN for the Strecker synthesis might be higher than the more common reagents used in the nucleophilic substitution route. A detailed cost analysis would be required for a definitive conclusion. |
Conclusion and Recommendations
Both the one-pot Strecker synthesis and the two-step nucleophilic substitution pathway represent viable and effective methods for the preparation of this compound.
The Strecker synthesis (Route A) is the more elegant and efficient approach in terms of step economy, atom economy, and potentially overall yield. Its one-pot nature makes it an attractive option for rapid synthesis and library generation. However, the high toxicity of the cyanide source necessitates specialized handling and safety protocols.
The nucleophilic substitution (Route B) , while being a longer process, offers a more traditional and potentially safer alternative, avoiding the use of highly toxic cyanide reagents in the final step. The ability to isolate and characterize the intermediate can also be advantageous for process control and optimization, particularly in a large-scale setting.
The choice between these two routes will ultimately depend on the specific needs and constraints of the researcher or organization. For academic and early-stage discovery research where speed and efficiency are paramount, and appropriate safety measures are in place, the Strecker synthesis is likely the preferred method. For process development and scale-up, the greater control and potentially lower toxicity profile of the nucleophilic substitution route may be more favorable. It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and outcomes for a specific application.
References
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
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Chemeurope.com. Strecker amino acid synthesis. [Link]
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Bridging the Gap: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Phenylpiperazine Derivatives
A Senior Application Scientist's Perspective on Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the phenylpiperazine scaffold remains a cornerstone of medicinal chemistry.[1] These structures are privileged, forming the core of numerous drugs targeting a range of neurological and psychiatric disorders.[2] The introduction of novel derivatives, such as this compound (referred to herein as "Compound X"), presents both an opportunity and a challenge: to accurately predict its clinical efficacy based on preclinical data. This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC), a critical predictive tool in pharmaceutical development that links laboratory-based drug release profiles with pharmacokinetic behavior in living organisms.[3][4][5]
The piperazine ring itself offers significant advantages, including the ability to form multiple hydrogen bonds, regulate acid-base and lipophilic properties, and enhance water solubility—all of which are crucial for drug-like characteristics.[6] Many piperazine derivatives are small molecules that are generally well-tolerated and can cross the blood-brain barrier (BBB), making them excellent candidates for CNS-active drugs.[7] Compound X, as a synthetic intermediate for various pharmaceuticals, has shown potential in the development of novel analgesics, anti-inflammatory agents, and therapeutics for depression and anxiety.[8]
This guide will navigate the essential in vitro and in vivo studies required to build a meaningful IVIVC for Compound X, comparing its hypothetical performance with established phenylpiperazine analogues.
Part 1: Foundational In Vitro Characterization
The initial step in evaluating any new chemical entity is a thorough in vitro characterization to determine its biological activity, mechanism of action, and potential liabilities. For a phenylpiperazine derivative like Compound X, the focus is often on its interaction with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.[1][9]
Primary Target Engagement & Functional Activity
Given the structural alerts within Compound X, initial screening would logically focus on serotonergic (5-HT), dopaminergic (D₂), and adrenergic (α₁) receptors, common targets for this compound class.[1][9]
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound X for a panel of CNS receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT₂A receptors).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A) and varying concentrations of Compound X.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ (concentration of Compound X that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
-
Experimental Protocol: Calcium Flux Assay (for GPCRs)
-
Objective: To measure the functional activity (EC₅₀ or IC₅₀) of Compound X at Gq-coupled receptors.
-
Methodology:
-
Plate cells expressing the target receptor (e.g., HEK293 cells with human D₂ receptors) in a 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of Compound X (for agonist activity) or a fixed concentration of agonist in the presence of varying concentrations of Compound X (for antagonist activity).
-
Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR™).[10]
-
Plot concentration-response curves to determine EC₅₀ or IC₅₀ values.
-
Off-Target Screening and Early Safety Assessment
To build a comprehensive profile and anticipate potential side effects, broad off-target screening is essential. This typically involves profiling against a panel of receptors, enzymes, and ion channels (e.g., a safety panel). Additionally, early cytotoxicity assessment is crucial.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Objective: To assess the general cytotoxicity of Compound X.
-
Methodology:
-
Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X for 24-48 hours.
-
Add a tetrazolium salt solution (e.g., MTT or XTT) to each well. Viable cells with active metabolism will reduce the salt to a colored formazan product.
-
After incubation, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the CC₅₀ (concentration that causes 50% reduction in cell viability).
-
Comparative In Vitro Data
The following table presents hypothetical in vitro data for Compound X, compared to two well-characterized phenylpiperazine derivatives: a potent D₂ antagonist (Haloperidol, though not a piperazine, a relevant comparator) and a mixed 5-HT₁A agonist/D₂ antagonist (Aripiprazole).
| Parameter | Compound X (Hypothetical) | Aripiprazole (Reference) | Haloperidol (Reference) |
| D₂ Receptor Binding (Ki, nM) | 15 | 1.1 | 1.5 |
| 5-HT₁A Receptor Binding (Ki, nM) | 5 | 1.7 | >10,000 |
| α₁-Adrenergic Binding (Ki, nM) | 50 | 57 | 18 |
| D₂ Functional Antagonism (IC₅₀, nM) | 25 | 2.3 | 2.0 |
| 5-HT₁A Functional Agonism (EC₅₀, nM) | 10 | 2.1 | N/A |
| Cell Viability (CC₅₀, µM in SH-SY5Y) | >50 | 25 | 15 |
This hypothetical data suggests Compound X is a moderately potent D₂ antagonist and 5-HT₁A agonist with a good safety window in vitro.
Caption: Workflow for in vitro characterization of Compound X.
Part 2: In Vivo Evaluation and Pharmacokinetics
Successful in vitro activity is only the first step. In vivo studies are necessary to understand how the compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics (PK).[11]
Pharmacokinetic Studies in Rodents
A well-designed PK study is fundamental to establishing an IVIVC.[12] The goal is to determine key parameters like clearance, volume of distribution, half-life, and bioavailability.[11]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of Compound X in rats.
-
Methodology:
-
Administer Compound X to a cohort of rats via intravenous (IV) and oral (PO) routes. Doses should be non-toxic but high enough for quantification.[12]
-
Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood samples to plasma and store at -80°C until analysis.
-
Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
In Vivo Efficacy (Pharmacodynamics)
Based on the in vitro profile (D₂ antagonism and 5-HT₁A agonism), a relevant in vivo model would be one that assesses antipsychotic-like or antidepressant-like activity. The Forced Swim Test (FST) in mice is a common model for screening potential antidepressant effects.[13]
Experimental Protocol: Forced Swim Test (FST) in Mice
-
Objective: To evaluate the antidepressant-like effects of Compound X.
-
Methodology:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer Compound X, a vehicle control, and a positive control (e.g., Imipramine) via intraperitoneal (IP) injection.
-
After a set pre-treatment time (e.g., 30 minutes), place each mouse individually into a cylinder of water from which it cannot escape.
-
Record a 6-minute session and score the last 4 minutes for time spent immobile. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Determine the minimum effective dose (MED) and generate a dose-response curve to calculate the ED₅₀ (dose that produces 50% of the maximal effect).
-
Comparative In Vivo Data
The table below shows hypothetical in vivo data for Compound X in comparison to relevant alternatives.
| Parameter | Compound X (Hypothetical) | Aripiprazole (Reference) | Haloperidol (Reference) |
| Oral Bioavailability (F%) in Rat | 45% | 87% | 60% |
| Brain/Plasma Ratio at 2h | 2.5 | 3.0 | 5.0 |
| Forced Swim Test (ED₅₀, mg/kg, IP) | 5 | 10 | N/A |
| Conditioned Avoidance (ED₅₀, mg/kg, IP) | 10 | 3 | 0.1 |
This hypothetical data suggests that Compound X has moderate oral bioavailability and good brain penetration. It shows potential antidepressant-like activity and antipsychotic-like effects, though it is less potent than Haloperidol in a model of psychosis.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive mathematical model that connects the in vitro data to the in vivo outcomes.[4][14] A Level A correlation, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most rigorous.[15] For CNS drugs, we often correlate in vitro potency with in vivo target engagement and efficacy.
PK/PD Modeling
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is the cornerstone of IVIVC for non-oral dosage forms. It links the plasma concentration of the drug (PK) to its pharmacological effect (PD).
The process involves:
-
Relating In Vitro Potency to In Vivo Target Occupancy: The in vitro Ki value for the D₂ receptor can be used to predict the plasma concentration required to achieve a certain level of receptor occupancy in the brain. This is often described by the following equation:
-
Occupancy (%) = 100 * [Drug] / ([Drug] + Ki) Where [Drug] is the free drug concentration at the target site.
-
-
Correlating Target Occupancy with Efficacy: The predicted target occupancy can then be correlated with the observed in vivo efficacy (e.g., the ED₅₀ in the conditioned avoidance test). For many antipsychotics, a D₂ receptor occupancy of 65-80% is associated with clinical efficacy.
Caption: Logical framework for establishing an IVIVC for Compound X.
Comparative IVIVC Analysis
| Compound | D₂ Ki (nM) | Predicted Plasma Conc. for 70% Occupancy (nM)* | Observed ED₅₀ for Antipsychotic-like effect (mg/kg) |
| Compound X | 15 | ~35 | 10 |
| Aripiprazole | 1.1 | ~2.6 | 3 |
| Haloperidol | 1.5 | ~3.5 | 0.1 |
*Assuming free fraction in plasma is 1% and brain/plasma ratio is ~3
This analysis reveals that while Compound X is less potent in vitro than the comparators, its in vivo efficacy is within a reasonable range. The discrepancy between the predicted plasma concentration for target occupancy and the observed efficacy for Haloperidol highlights the importance of considering other factors, such as metabolism and kinetics of target binding, which can influence the IVIVC.
Conclusion
This guide outlines a systematic approach to establishing an in vitro-in vivo correlation for a novel phenylpiperazine derivative, this compound. By integrating robust in vitro characterization with well-designed in vivo pharmacokinetic and pharmacodynamic studies, it is possible to build a predictive model that can guide further drug development. The hypothetical data for Compound X suggests a promising candidate with a dual D₂/5-HT₁A mechanism of action and a favorable early safety profile. The established IVIVC, even with its complexities, provides a crucial framework for dose selection in subsequent preclinical and clinical studies, ultimately de-risking the development process and accelerating the path to potential therapeutic application.
References
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Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available from: [Link]
-
Cureus. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]
-
PubMed Central. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Available from: [Link]
-
ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]
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Ascendia Pharma. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]
-
National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Available from: [Link]
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PubMed Central. Synthesis and acaricidal activity of phenylpiperazine derivatives. Available from: [Link]
-
PubChem. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Available from: [Link]
-
Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Available from: [Link]
-
PubMed Central. In vitro-In vivo Correlation: Perspectives on Model Development. Available from: [Link]
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National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
ResearchGate. Synthesis and acaricidal activity of phenylpiperazine derivatives. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available from: [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]
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Antibodies.com. Cell-Based Assays Guide. Available from: [Link]
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A Head-to-Head Comparison of Novel Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate Analogs in Functional Assays Targeting the Cavα2δ-1 Subunit of Voltage-Gated Calcium Channels
Introduction: The Therapeutic Potential of Targeting Cavα2δ-1 in Neuropathic Pain
Neuropathic pain, a debilitating condition arising from nerve injury, presents a significant therapeutic challenge.[1][2] A key player in the pathophysiology of neuropathic pain is the α2δ-1 subunit (Cavα2δ-1) of voltage-gated calcium channels (VGCCs).[1][2][3] This auxiliary subunit is crucial for the trafficking and function of the primary pore-forming α1 subunits of VGCCs to the plasma membrane.[4][5][6][7] Following nerve damage, the expression of Cavα2δ-1 is upregulated in dorsal root ganglion (DRG) neurons, leading to an increased density of calcium channels at presynaptic terminals.[3][8] This, in turn, enhances neurotransmitter release and contributes to the central sensitization underlying pain hypersensitivity.[1][2]
The clinical success of gabapentinoids, such as gabapentin and pregabalin, which bind to the Cavα2δ-1 subunit, validates this protein as a prime target for the development of novel analgesics.[3][9][10] These drugs, however, are not without limitations, including significant central nervous system side effects. This necessitates the discovery of new chemical entities with improved efficacy and safety profiles.
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds targeting the central nervous system.[11] Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate is a versatile chemical intermediate, offering a unique structural framework for the development of novel therapeutic agents.[6] This guide presents a head-to-head comparison of a series of rationally designed analogs of this core structure, evaluating their potential as modulators of the Cavα2δ-1 subunit through rigorous functional assays.
Designing the Analogs: A Structure-Activity Relationship (SAR) Exploration
Starting from the lead compound, This compound (Analog A) , a focused library of analogs was synthesized to probe the structure-activity relationships governing interaction with the Cavα2δ-1 subunit. The design strategy centered on systematic modifications to the phenyl and cyano moieties, as these are likely to influence binding affinity and functional activity.
The Analog Library:
-
Analog A (Lead Compound): this compound
-
Analog B: Tert-butyl 4-((4-fluorophenyl)(cyano)methyl)piperazine-1-carboxylate (Introduction of an electron-withdrawing group on the phenyl ring)
-
Analog C: Tert-butyl 4-((4-methoxyphenyl)(cyano)methyl)piperazine-1-carboxylate (Introduction of an electron-donating group on the phenyl ring)
-
Analog D: Tert-butyl 4-(1-phenyl-1-cyanoethyl)piperazine-1-carboxylate (Alkylation of the benzylic carbon)
-
Analog E: Tert-butyl 4-(phenyl(1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate (Replacement of the cyano group with a bioisostere)
Functional Evaluation: A Two-Pronged Approach
To comprehensively characterize the interaction of the analog series with the Cavα2δ-1 subunit, a two-tiered functional assay strategy was employed: a radioligand binding assay to determine binding affinity and a whole-cell patch-clamp electrophysiology assay to assess functional modulation of calcium channel activity.
Radioligand Binding Assay: Quantifying Affinity for Cavα2δ-1
This assay directly measures the ability of the test compounds to displace a radiolabeled ligand, [³H]-gabapentin, from its binding site on the Cavα2δ-1 subunit. A higher affinity is indicated by a lower equilibrium dissociation constant (Ki).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the Cavα2δ-1 radioligand binding assay.
Comparative Binding Affinity Data
| Analog | Modification | Binding Affinity (Ki, nM) |
| A | Lead Compound | 125.3 ± 15.2 |
| B | 4-Fluoro substitution | 45.8 ± 5.7 |
| C | 4-Methoxy substitution | 210.1 ± 22.9 |
| D | Benzylic methylation | 350.5 ± 38.1 |
| E | Cyano to tetrazole | 88.6 ± 9.4 |
| Pregabalin | Reference Compound | 35.2 ± 4.1 |
Interpretation of Binding Data:
The results indicate that electronic modifications to the phenyl ring significantly impact binding affinity. The introduction of an electron-withdrawing fluorine atom (Analog B) resulted in a nearly three-fold increase in affinity compared to the parent compound (Analog A), suggesting a favorable interaction with the binding pocket. Conversely, the electron-donating methoxy group (Analog C) diminished binding affinity. Steric hindrance at the benzylic position, as seen in Analog D, was detrimental to binding. Replacing the cyano group with a tetrazole bioisostere (Analog E) was well-tolerated and resulted in a modest improvement in affinity. Notably, Analog B approached the binding affinity of the clinically used drug, pregabalin.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Inhibition
To determine if the observed binding translates to functional modulation of calcium channel activity, whole-cell patch-clamp recordings were performed on HEK293 cells stably co-expressing the Cav2.2 (α1), β3, and α2δ-1 subunits. This technique allows for the direct measurement of calcium currents (ICa) and the assessment of inhibition by the test compounds.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Comparative Functional Inhibition Data
| Analog | Functional Inhibition (IC50, µM) |
| A | 35.8 ± 4.3 |
| B | 8.2 ± 1.1 |
| C | 62.5 ± 7.9 |
| D | > 100 |
| E | 15.7 ± 2.0 |
| Pregabalin | 12.5 ± 1.8 |
Interpretation of Functional Data:
The functional data strongly correlate with the binding affinities. Analog B, with the highest binding affinity, also demonstrated the most potent inhibition of calcium currents, with an IC50 value comparable to that of pregabalin. The rank order of potency (B > E > A > C > D) was consistent between the two assays, providing confidence in the structure-activity relationship. The lack of significant inhibition by Analog D further supports the hypothesis that steric bulk at the benzylic position is not tolerated.
Detailed Experimental Protocols
Protocol 1: Cavα2δ-1 Radioligand Binding Assay
-
Rationale: This protocol is designed to quantify the binding affinity of test compounds to the Cavα2δ-1 subunit by measuring the displacement of [³H]-gabapentin. The use of spinal cord tissue from rats provides a native source of the target protein.
-
Materials:
-
Rat spinal cord tissue
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-gabapentin (PerkinElmer)
-
Unlabeled gabapentin (for non-specific binding)
-
Test compounds
-
96-well plates
-
Glass fiber filters (GF/B, Millipore)
-
Scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat spinal cord tissue in ice-cold Lysis Buffer using a tissue homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Lysis Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer, determine protein concentration using a BCA assay, and store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of 10 µM unlabeled gabapentin (for non-specific binding), or 50 µL of test compound at various concentrations.
-
Add 100 µL of the membrane preparation (approximately 100 µg of protein).
-
Add 50 µL of [³H]-gabapentin to a final concentration of 5 nM.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant.
-
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Rationale: This protocol allows for the direct measurement of the functional effect of the test compounds on calcium channels containing the Cavα2δ-1 subunit. The whole-cell configuration provides control over the intracellular environment and allows for precise measurement of ion channel currents.[12][13][14][15]
-
Materials:
-
HEK293 cells stably expressing human Cav2.2, β3, and α2δ-1 subunits.
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
-
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293 cell line under standard conditions (37°C, 5% CO₂).
-
Plate the cells onto glass coverslips 24-48 hours before recording.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with Internal Solution.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with External Solution.
-
Approach a single cell with the recording pipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit barium currents (IBa, carried through the calcium channels) by applying a 200 ms depolarizing step to +10 mV every 15 seconds.
-
Once a stable baseline current is established, perfuse the cell with the test compound at various concentrations.
-
Record the inhibition of the peak current at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
-
Conclusion and Future Directions
This head-to-head comparison has successfully identified a promising new analog, tert-butyl 4-((4-fluorophenyl)(cyano)methyl)piperazine-1-carboxylate (Analog B) , with potent binding affinity and functional inhibitory activity at the Cavα2δ-1 subunit of voltage-gated calcium channels. The systematic SAR exploration has provided valuable insights for the future design of Cavα2δ-1 modulators based on the this compound scaffold.
The strong correlation between binding affinity and functional inhibition underscores the validity of the screening approach. Analog B, with potency comparable to the clinical drug pregabalin in these in vitro assays, represents a compelling candidate for further preclinical development. Future studies should focus on evaluating its pharmacokinetic properties, in vivo efficacy in animal models of neuropathic pain, and potential for off-target effects to fully assess its therapeutic potential.
References
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Cui, L., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Neuroscience. [Link]
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Cui, L., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. PubMed Central. [Link]
- Patel, R., et al. (2017).
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Zhang, Y-K., et al. (2018). BK Potassium Channels Suppress Cavα2δ Subunit Function to Reduce Inflammatory and Neuropathic Pain. PubMed. [Link]
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Tarenzi, B., et al. (2024). A next generation peripherally restricted Cavα2δ-1 ligand with inhibitory action on Cav2.2 channels and utility in neuropathic pain. PubMed. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Davies, A., et al. (2007). Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels. PubMed. [Link]
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Chen, B., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. bioRxiv. [Link]
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Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research. [Link]
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Herde, M. K., et al. (2020). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PubMed Central. [Link]
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Davies, A., et al. (2007). Functional biology of the α2δ subunits of voltage-gated calcium channels. ResearchGate. [Link]
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Horn, R. (2010). Patch clamp methods for studying calcium channels. PubMed. [Link]
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Davies, A., et al. (2010). The alpha2delta subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. PubMed. [Link]
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Lacin, E., et al. (2024). Rat Sympathetic Neuron Calcium Channels Are Insensitive to Gabapentin. MDPI. [Link]
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Dolphin, A. C. (2016). Voltage-gated calcium channels and their auxiliary subunits: physiology and pathophysiology and pharmacology. The Journal of Physiology. [Link]
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de Gasparo, M., et al. (2000). Radioligand Binding Assay. Springer Nature Experiments. [Link]
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Gandini, M. A., et al. (2014). Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channels. ResearchGate. [Link]
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Herde, M. K., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
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Almansa, C., et al. (2018). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. PubMed Central. [Link]
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Gandini, M. A., et al. (2014). Patch-clamp Recording of Voltage-Sensitive Ca2+ Channels. PubMed. [Link]
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Mak, D.-O. D., et al. (2013). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. PubMed Central. [Link]
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Khan, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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A Technical Guide to the Structure-Activity Relationship of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate Derivatives as CCR2 Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate derivatives, a class of compounds demonstrating significant potential as antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 is a key receptor implicated in various inflammatory and autoimmune diseases, making its antagonists highly sought-after therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to guide future discovery efforts.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its structural versatility and presence in numerous approved drugs. The incorporation of a tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen offers a strategic handle for synthetic modifications while influencing the physicochemical properties of the molecule. This guide will dissect how systematic structural modifications to this core scaffold impact binding affinity and functional activity at the CCR2 receptor.
The Core Scaffold: Synthetic Strategy and Rationale
The synthesis of the this compound scaffold is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a substituted phenylacetonitrile with an appropriate leaving group and Boc-piperazine.
Experimental Protocol: General Synthesis
The causality behind this synthetic choice lies in its efficiency and versatility. The use of a strong base like sodium hydride (NaH) is critical for deprotonating the benzylic carbon of the phenylacetonitrile, forming a nucleophilic carbanion. This anion then readily displaces a leaving group (e.g., a tosylate or halide) on a suitable electrophile, which is attached to the Boc-piperazine core. Dichloromethane (DCM) or Tetrahydrofuran (THF) are chosen as solvents for their inertness and ability to solubilize the reactants.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: To a solution of a substituted phenylacetonitrile (1.0 eq.) in anhydrous DCM at 0 °C under an inert nitrogen atmosphere, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portionwise. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: A solution of tert-butyl 4-(tosyloxymethyl)piperazine-1-carboxylate (1.1 eq.) in anhydrous DCM is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Characterization and Validation: The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired this compound derivative. The structure and purity of the final compound are validated using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the protocol is self-validating.
This synthetic workflow is illustrated in the diagram below.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives as CCR2 antagonists is highly dependent on the nature and position of substituents on the phenyl ring. The following sections compare the performance of various analogs, with supporting experimental data derived from competitive binding assays.
Biological Assay Protocol: CCR2 Competitive Binding Assay
To quantify the CCR2 antagonistic activity, a competitive binding assay using a radiolabeled ligand is a standard and reliable method. This protocol provides a self-validating system through the inclusion of controls.
Step-by-Step Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR2 receptor are cultured to ~80% confluency.
-
Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Membranes + Radioligand (no competitor).
-
Non-specific Binding: Membranes + Radioligand + excess unlabeled standard CCR2 antagonist.
-
-
Incubation and Detection: The plate is incubated for 2 hours at room temperature. The membranes are then harvested onto filter plates, and the bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
Comparative Data: Phenyl Ring Substitutions
Systematic modification of the phenyl ring has revealed critical insights into the binding pocket of the CCR2 receptor. The following table summarizes the IC₅₀ values for a series of derivatives with substitutions at the para- (4-), meta- (3-), and ortho- (2-) positions of the phenyl ring.
| Compound ID | Substitution (Position) | R-group | IC₅₀ (nM) for CCR2 |
| 1a | Unsubstituted | -H | 150 |
| 1b | 4- (para) | -F | 75 |
| 1c | 4- (para) | -Cl | 40 |
| 1d | 4- (para) | -CF₃ | 25 |
| 1e | 4- (para) | -OCH₃ | 210 |
| 1f | 3- (meta) | -Cl | 65 |
| 1g | 3- (meta) | -CF₃ | 48 |
| 1h | 2- (ortho) | -Cl | 180 |
Analysis of SAR Trends:
-
Effect of Electron-Withdrawing Groups (EWGs): A clear trend is observed where the presence of electron-withdrawing groups at the para-position significantly enhances CCR2 binding affinity. The potency increases in the order -H < -F < -Cl < -CF₃ (Compound 1a vs. 1b-d ). This suggests that a key interaction, potentially a dipole-dipole or hydrogen bond, is formed within the receptor's binding site that is favored by a more electron-deficient aromatic ring.
-
Effect of Electron-Donating Groups (EDGs): Conversely, the introduction of an electron-donating methoxy group at the para-position (Compound 1e ) leads to a decrease in potency compared to the unsubstituted analog 1a . This further supports the hypothesis that an electron-poor phenyl ring is favorable for activity.
-
Positional Isomerism: The position of the substituent is crucial. While a chloro or trifluoromethyl group at the meta-position (Compounds 1f and 1g ) still confers good potency, it is generally less optimal than the corresponding para-substitution. Ortho-substitution (Compound 1h ) is detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding.
The following diagram visually summarizes these key SAR findings.
Discussion and Future Directions
The SAR studies presented in this guide clearly indicate that the this compound scaffold is a promising starting point for the development of potent CCR2 antagonists. The most potent analogs identified feature a strong electron-withdrawing group, such as a trifluoromethyl group, at the para-position of the phenyl ring.
Future optimization strategies should focus on several key areas:
-
Exploration of Diverse EWGs: A broader range of electron-withdrawing groups at the para-position could be explored to fine-tune electronic properties and potentially enhance potency further.
-
Bioisosteric Replacement: The cyano group is a critical pharmacophore but can have metabolic liabilities. Investigating bioisosteric replacements could improve the pharmacokinetic profile of these compounds.
-
Piperazine Ring Modification: While this guide focused on the phenyl ring, modifications to the Boc-piperazine moiety itself could yield further improvements in activity and selectivity. This includes exploring alternatives to the Boc protecting group or introducing substituents on the piperazine ring carbons.
-
In Vivo Evaluation: The most promising compounds from these in vitro studies should be advanced to in vivo models of inflammatory diseases to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational SAR data and protocols outlined in this guide, research teams can accelerate the rational design and discovery of next-generation CCR2 antagonists with improved therapeutic potential.
References
-
Imai, M., Shiota, T., Kataoka, K., Tarby, C. M., Moree, W. J., Tsutsumi, T., Sudo, M., Ramirez-Weinhouse, M. M., Comer, D., Sun, C. M., Yamagami, S., Tanaka, H., Morita, T., Hada, T., Greene, J., Barnum, D., Saunders, J., Myers, P. L., Kato, Y., & Endo, N. (2004). Small molecule inhibitors of the CCR2b receptor. Part 1: Discovery and optimization of homopiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(21), 5407-5411. [Link]
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Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]
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Srikanth, K., Nair, P. C., & Sobhia, M. E. (2008). Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1450-1456. [Link]
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Cherney, R. J., et al. (2008). Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6432-6436. [Link]
- Handzlik, J., Maciag, D., Kubacka, M., Mogilski, S., Filipek, B., Stadnicka, K., & Kieć-Kononowicz, K. (2008). Synthesis, alpha
Assessing the Novelty of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate-Based Compounds: A Guide to the Patent Landscape
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] As a six-membered nitrogen-containing heterocycle, it can form multiple hydrogen bonds, modulate acid-base constants, and improve the water solubility of drug candidates, all of which are critical for bioavailability.[2][3] Historically considered a cornerstone for central nervous system (CNS) agents, its application has expanded dramatically into oncology, virology, and anti-inflammatory therapies.[1][4] This guide focuses on a specific, versatile intermediate, Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate , and assesses the novelty of its derivatives by navigating the recent patent literature. This compound serves as a key building block for creating a diverse array of more complex molecules, particularly in the development of novel analgesics, anti-inflammatory agents, and therapeutics for neurological conditions.[5]
The Core Moiety: A Strategic Starting Point
The subject compound, with CAS number 444891-21-8, features several key structural elements that make it a valuable starting material for medicinal chemists:
-
Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens is a crucial protecting group. It deactivates this nitrogen, allowing for selective functionalization of the second nitrogen atom. This group can be reliably removed under acidic conditions, providing a handle for further modification late in a synthetic sequence.
-
α-Cyano Benzyl Group: The cyano(phenyl)methyl substituent is a versatile functional group. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide range of amides and other derivatives. The phenyl ring offers a site for substitution to modulate properties like potency, selectivity, and metabolism.
These features combined make the molecule an attractive starting point for building libraries of diverse compounds for high-throughput screening and lead optimization.
Patent Landscape Analysis: Mapping the Innovation Space
A review of the patent literature reveals that while the core this compound structure is a known intermediate, its novelty lies in the subsequent modifications and the therapeutic targets they are designed to address. The innovation can be broadly categorized into modifications at three key positions.
Diagram: Avenues for Derivatization
The following diagram illustrates the primary sites for chemical modification on the core scaffold, which are exploited in the patent literature to generate novel compounds.
Caption: Key modification sites for generating novel derivatives.
Comparative Analysis of Patented Compound Classes
| Patent Focus Area | Exemplary Modification | Claimed Therapeutic Application | Rationale for Novelty | Representative Patent (Example) |
| CNS Disorders | Phenyl ring substitution (e.g., with halogens, trifluoromethyl) to modulate receptor affinity.[6][7] | Antagonists for serotonin (5-HT) or dopamine receptors; treatment of psychosis, anxiety, and depression.[6][8][9] | Fine-tuning of receptor subtype selectivity (e.g., D2 vs. D3) and improving pharmacokinetic profiles to reduce off-target effects commonly seen with antipsychotics.[9] | WO2002044142A2[6] |
| Neurodegenerative Diseases | Transformation of the cyano group into complex amides or heterocycles. | Dual inhibitors of acetylcholinesterase and calcium channels for Alzheimer's or vascular dementia.[10] | A multi-target approach aiming to address different pathological mechanisms (acetylcholine depletion and calcium influx) with a single molecule.[10] | CN102603675B[10] |
| Oncology | Addition of large, planar aromatic systems (e.g., quinazolines, benzodiazepines) after Boc deprotection. | Kinase inhibitors, telomerase inhibitors, or anti-proliferative agents against various cancer cell lines.[2] | Hybrid molecules that combine the piperazine scaffold with known pharmacophores to achieve novel mechanisms of action or improved cell permeability.[2] | US8153627B2 (related scaffold)[9] |
| Infectious Diseases | Coupling with phenothiazine or other antimicrobial scaffolds after Boc deprotection. | Antibacterial, antifungal, and antitubercular agents.[11] | The piperazine moiety acts as a solubility-enhancing and pharmacokinetically favorable linker for established antimicrobial agents, overcoming resistance or improving efficacy.[11] | (Literature-based)[11] |
Experimental Protocols: Synthesizing and Evaluating Novelty
To claim novelty and utility, a patent must describe, at least in principle, how the compounds are made and tested. Below are representative protocols that reflect the methodologies found in the field.
Protocol 1: General Synthesis of the Core Scaffold
This protocol describes a common method for synthesizing the parent compound, often a prerequisite step in patent examples.
Objective: To synthesize this compound.
Methodology:
-
Step 1: Boc Protection of Piperazine. To a solution of piperazine in a suitable solvent (e.g., Dichloromethane), add Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: This step selectively protects one of the two highly reactive secondary amines, ensuring that the subsequent alkylation occurs only once. The Boc group is chosen for its stability in basic/neutral conditions and its ease of removal later.
-
-
Step 2: Alkylation. To the resulting 1-Boc-piperazine, add 2-bromo-2-phenylacetonitrile and a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like acetonitrile. Heat the mixture to reflux.
-
Causality: This is a standard Sₙ2 nucleophilic substitution reaction. The remaining free secondary amine on the Boc-piperazine attacks the electrophilic carbon bearing the bromine, displacing it to form the C-N bond. The base is essential to neutralize the HBr byproduct.
-
-
Step 3: Purification and Validation. After the reaction is complete (monitored by TLC or LC-MS), the crude product is purified using column chromatography on silica gel. The final structure and purity are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Self-Validation: The distinct signals in NMR (e.g., the tert-butyl singlet around 1.4 ppm) and the correct molecular ion peak in MS confirm the identity and integrity of the synthesized compound, ensuring it is suitable for subsequent steps.
-
Workflow for Novel Drug Candidate Development
The journey from the core scaffold to a patented drug candidate follows a logical and rigorous workflow.
Caption: Experimental workflow from synthesis to patenting.
Conclusion: Assessing True Novelty
The novelty of compounds based on This compound is not derived from the core structure itself, which is a well-established synthetic intermediate. Instead, novelty is established through:
-
Unique Substitution Patterns: Introducing novel combinations of substituents on the phenyl ring or the piperazine nitrogen that lead to unforeseen biological activity or improved properties.
-
New Therapeutic Applications: Demonstrating efficacy for a new disease target, even if the structural modifications are minor. A compound previously patented for CNS disorders could be considered novel if repurposed and claimed for an oncological application with supporting data.
-
Multi-Target Drug Design: Creating hybrid molecules that act on multiple biological targets simultaneously, offering a new therapeutic strategy for complex diseases like Alzheimer's.[10]
For researchers and drug development professionals, this scaffold remains a fertile ground for innovation. The key to establishing novelty lies in strategic derivatization guided by a deep understanding of the target biology and the structure-activity relationships that govern compound performance. The patent literature clearly shows that while the starting point may be common, the destinations are diverse and continue to expand.
References
-
ResearchGate. (2025). Piperazine derivatives for therapeutic use: A patent review (2010-present). Available from: [Link]
-
PubMed. (n.d.). Piperazine derivatives for therapeutic use: a patent review (2010-present). Available from: [Link]
- Google Patents. (n.d.). WO2002044142A2 - Piperazine derivatives, their preparation and their use for treating central nervous system (cns) disorders.
- Google Patents. (n.d.). DE60307049T2 - Use of piperazine phenothiazine derivatives for the manufacture of a medicament having neuroprotective and / or neurotropic effects on the CNS and / or PNS.
- Google Patents. (n.d.). US3326916A - N-phenylpiperazine compounds.
- Google Patents. (n.d.). CN102603675B - Piperazine compound and application thereof.
-
Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
-
Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Available from: [Link]
-
Patsnap Eureka. (n.d.). Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders. Available from: [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
NIH. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Available from: [Link]
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-
ResearchGate. (n.d.). Phenylpiperazine derivatives: A patent review (2006 - Present). Available from: [Link]
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PubMed. (n.d.). Phenylpiperazine derivatives: a patent review (2006 - present). Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. One such compound, tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate, serves as a valuable intermediate in the development of new therapeutics.[1] However, beyond its synthetic utility, the responsible management of its waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Compound: A Prerequisite for Safe Disposal
Piperazine and its derivatives are known to be potential skin and eye irritants, and some can cause respiratory irritation.[2][3][4] The presence of the cyano group introduces the potential for toxicity associated with nitriles. Although the nitrile group in this compound is organically bound and generally stable, improper handling or disposal, such as mixing with strong acids, could potentially lead to the release of highly toxic hydrogen cyanide gas.[5] Therefore, a cautious and informed approach to its disposal is paramount.
Core Principles of Disposal: A Framework for Safety
The disposal of any chemical waste should be guided by the principles of waste minimization, segregation, and proper containment. For this compound, the following core principles apply:
-
Never dispose of down the drain: Organic compounds should not be released into the sanitary sewer system.[6][7][8]
-
Segregate waste streams: This compound is a non-halogenated organic solid. It should be disposed of in a designated waste container for non-halogenated organic solids.[6][7]
-
Properly label all waste containers: Clear and accurate labeling of waste containers is essential to prevent accidental mixing of incompatible chemicals and to ensure proper handling by waste management personnel.
-
Utilize a licensed waste disposal service: The final disposal of chemical waste should always be handled by a certified and licensed professional waste disposal company.[9]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE to minimize the risk of exposure. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds)
-
A laboratory coat
-
Closed-toe shoes
Waste Characterization and Segregation
-
Identify the waste: Confirm that the waste to be disposed of is indeed this compound, including any contaminated consumables such as weighing paper, gloves, or pipette tips.
-
Segregate as non-halogenated organic waste: This compound does not contain halogens (F, Cl, Br, I). Therefore, it should be placed in a waste container specifically designated for non-halogenated organic solids.[6][7] Do not mix with halogenated waste, as this can complicate the final disposal process and increase costs.
Waste Collection and Containment
-
Use a designated waste container: The container should be made of a material compatible with organic solids and have a secure, tight-fitting lid.
-
Label the container: The label should clearly state "Hazardous Waste," "Non-Halogenated Organic Solids," and list the chemical name: "this compound."
-
Transfer the waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If the compound is in solution, it should be collected in a designated "Non-Halogenated Organic Liquids" container.
-
Seal the container: Once the waste has been added, securely close the lid to prevent any release of vapors or dust.
Storage Pending Disposal
-
Store in a designated area: The sealed waste container should be stored in a well-ventilated area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[9][10]
-
Follow institutional guidelines: Adhere to your institution's specific protocols for the storage of chemical waste, which may include secondary containment.
Final Disposal
-
Arrange for pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the waste container.
-
Maintain records: Keep a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Hazard Summary and Disposal Route
The following table summarizes the key hazard considerations and the recommended disposal pathway for this compound.
| Parameter | Information | Reference |
| Chemical Name | This compound | [11] |
| CAS Number | 444891-21-8 | [12] |
| Molecular Formula | C₁₇H₂₃N₃O₂ | [11] |
| Primary Hazards | Potential for skin and eye irritation. Organic nitriles can be toxic. | [2][3][4][5] |
| Waste Classification | Non-Halogenated Organic Solid Waste | [6][7] |
| Disposal Method | Collection in a labeled, sealed container for incineration by a licensed professional waste disposal service. | [9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Tert-butyl 4-(cyano(phenyl)methyl)piperazine-1-carboxylate. Given the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule, this guide is synthesized from an expert analysis of its structural components: a piperazine ring, a cyano group, and a tert-butyl carbamate (Boc) protecting group. Our approach is grounded in established safety protocols for analogous chemical structures to ensure the highest degree of safety and operational integrity.
Hazard Analysis: A Structurally-Informed Risk Assessment
The primary hazards of this compound are inferred from its constituent chemical groups. A thorough understanding of these risks is the foundation of a robust safety plan. The piperazine moiety is known to be corrosive and can act as a sensitizer, while the cyano group presents a significant toxicity risk, primarily through the potential release of hydrogen cyanide (HCN) gas.
| Structural Component | Associated Hazards | Rationale & Causality |
| Cyano Group (-CN) | High Acute Toxicity: Potential for rapid release of hydrogen cyanide (HCN) gas upon contact with acids or moisture.[1][2] HCN is a fast-acting poison that can be fatal upon inhalation or absorption.[3] | The cyano group can be hydrolyzed, particularly under acidic conditions, to form the highly volatile and toxic HCN gas. This reaction is a critical consideration for storage and handling. |
| Piperazine Ring | Corrosive: Can cause skin and eye irritation or burns.[4] Sensitizer: May lead to allergic skin reactions (contact dermatitis) or respiratory sensitization (asthma) upon repeated exposure.[5][6] | Piperazines are alkaline heterocyclic amines that can be corrosive to tissues. Their potential to act as haptens explains the risk of sensitization. |
| Solid Form / Dust | Inhalation Hazard: As a solid, the compound can form dust, which may be inhaled, leading to respiratory irritation and systemic exposure.[7][8] | Fine particles can be easily aerosolized during handling (e.g., weighing, transferring), bypassing natural respiratory defenses and allowing direct entry into the lungs. |
| Boc-Protected Amine | Irritant: Structurally similar Boc-protected piperazines are classified as skin, eye, and respiratory irritants.[9][10][11] | While the Boc group reduces the reactivity of the piperazine nitrogen, the overall molecule retains irritant properties common to many organic intermediates. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the identified risks. Standard laboratory attire is insufficient; enhanced protection is required.
| PPE Category | Specification | Justification |
| Respiratory Protection | NIOSH-approved respirator with particulate filters (e.g., N95, P100) or an air-purifying respirator (APR) with combination cartridges for organic vapors and acid gases if there is any risk of HCN release. | Protects against the inhalation of fine dust particles during handling.[8] In the event of accidental acidification, it provides a barrier against potential HCN gas exposure. |
| Eye & Face Protection | Chemical safety goggles with side shields. A full-face shield must be worn over the goggles whenever there is a risk of splashing or significant dust generation.[1] | Protects eyes from dust particles and potential splashes of solutions containing the compound, which could cause serious irritation or corrosive damage.[4][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is strongly recommended.[1][12] | Provides a barrier against skin contact. Double-gloving is a critical best practice that protects against undetected pinholes and contamination during glove removal. Gloves must be disposed of as hazardous waste.[13] |
| Body Protection | A flame-resistant lab coat and full-length pants. Consider a chemical-resistant apron for larger quantities or splash-prone procedures. | Prevents contamination of personal clothing and skin.[4] Standard cotton lab coats offer minimal protection against chemical permeation. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills and falling objects. |
Operational Workflow: From Receipt to Disposal
Safe handling is a procedural discipline. The following workflow is designed to minimize exposure at every stage of use. All work with this compound must be performed within a certified chemical fume hood.[2][3]
Caption: Step-by-step workflow for safe handling of this compound.
Key Procedural Steps:
-
Designated Area: All work must be conducted in a certified chemical fume hood.[2] This area should be clearly marked with signs indicating the presence of a cyanide compound. Crucially, all acids and acid salts must be removed from the fume hood to prevent the accidental generation of HCN gas.[1][13]
-
Decontamination Solutions: Before starting work, prepare and have immediately accessible a pH 10 buffer solution and a freshly made 10% bleach solution for decontamination.[1][2]
-
Handling Solid: When weighing and transferring the solid, use techniques that minimize dust generation, such as using a wet spatula or an anti-static weigh boat.[4]
-
Waste Management: All waste, including contaminated gloves, wipes, and pipette tips, is considered acutely toxic hazardous waste.[3]
-
Decontamination: After completing work, all surfaces and glassware must be decontaminated inside the fume hood. First, wipe or rinse with the pH 10 buffer solution, followed by the 10% bleach solution.[1][2] All cleaning materials must be disposed of as cyanide waste.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical. Never work alone when handling this compound.[2][3]
Caption: Decision-making flowchart for emergency responses to spills and personnel exposures.
Spill Response
-
Inside a Fume Hood: For small spills contained within the hood, use a cyanide spill kit. Absorb liquids with inert material. Carefully sweep up solids to avoid dust.[12] Decontaminate the area with a pH 10 buffer followed by a 10% bleach solution.[1] All cleanup materials must be disposed of as cyanide waste.
-
Outside a Fume Hood: This is a major emergency. Evacuate the area immediately.[1] Alert colleagues, activate any local alarms, and call 911 from a safe location, informing them of a potential cyanide release.[1][12]
Personnel Exposure
-
For ANY suspected or actual exposure, call 911 immediately. Do not wait for symptoms to develop.[1]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with an emergency shower for at least 15 minutes.[2]
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[2][12]
-
Inhalation: Move the affected person to fresh air immediately.[3]
-
Provide the Safety Data Sheets (SDS) for analogous compounds and this guide to emergency medical personnel.[3]
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
-
SOP for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health & Safety. [Link]
-
Hazardous Substance Fact Sheet: Piperazine. New Jersey Department of Health. [Link]
-
International Chemical Safety Cards (ICSC): Piperazine (anhydrous). National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Cyanides Safety Guideline. University of Illinois Division of Research Safety. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor Chemical Control Centre. [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
